Technical Documentation Center

Dibutyl isophthalate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Dibutyl isophthalate
  • CAS: 3126-90-7

Core Science & Biosynthesis

Foundational

Dibutyl isophthalate chemical structure and properties

An In-Depth Technical Guide to Dibutyl Isophthalate Abstract: This document provides a comprehensive technical overview of dibutyl isophthalate (DBIP), a significant diester with applications ranging from plasticizers to...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Dibutyl Isophthalate

Abstract: This document provides a comprehensive technical overview of dibutyl isophthalate (DBIP), a significant diester with applications ranging from plasticizers to specialized solvents. This guide delves into its core chemical structure, details its essential physicochemical properties, outlines a standard laboratory synthesis protocol, and discusses its primary applications. The content is structured to serve as a vital resource for researchers, chemists, and professionals in drug development and material science, emphasizing the causal relationships behind its chemical behavior and synthetic pathways.

Introduction and Nomenclature

Dibutyl isophthalate is an organic compound classified as a diester of isophthalic acid and n-butanol. It belongs to the broader family of phthalate esters, though it is a structural isomer of the more commonly known dibutyl phthalate (DBP), which is an ortho-phthalate. The distinction lies in the substitution pattern on the benzene ring: isophthalates are meta-isomers (1,3-substitution), whereas conventional phthalates are ortho-isomers (1,2-substitution). This structural variance, while seemingly minor, imparts distinct physical properties and applications.

  • IUPAC Name: Dibutyl benzene-1,3-dicarboxylate[1]

  • Synonyms: 1,3-Benzenedicarboxylic acid, dibutyl ester; Isophthalic acid, dibutyl ester[1]

  • CAS Registry Number: 3126-90-7[1]

  • Molecular Formula: C₁₆H₂₂O₄[1]

  • Molecular Weight: 278.34 g/mol [1]

Chemical Structure

The molecular architecture of dibutyl isophthalate consists of a central benzene ring to which two carboxylate groups are attached at the meta (1 and 3) positions. Each of these carboxylate groups is esterified with a four-carbon butyl chain. This structure results in a non-polar molecule with significant steric bulk, influencing its viscosity, boiling point, and function as a plasticizer.

Caption: Chemical structure of Dibutyl Isophthalate (C₁₆H₂₂O₄).

Physicochemical Properties

The physical and chemical properties of dibutyl isophthalate dictate its behavior in various matrices and its suitability for specific applications. It is characterized as a colorless, oily liquid that is practically insoluble in water but miscible with most common organic solvents like ethanol, ether, and acetone.

Table 1: Key Physicochemical Properties of Dibutyl Isophthalate

PropertyValueSource
Molecular Formula C₁₆H₂₂O₄
Molecular Weight 278.34 g/mol [1]
Appearance Colorless, oily liquid
Boiling Point 340 °C (for ortho-isomer DBP)[2]
Melting Point -35 °C (for ortho-isomer DBP)[2][3]
Density ~1.04 g/cm³
Water Solubility Very low; slightly soluble[2][4]
Solubility in Organics Soluble in most organic solvents[2]
Vapor Pressure Low

Note: Some properties, like boiling and melting points, are often reported for the more common ortho-isomer, dibutyl phthalate (DBP), due to a lack of specific data for the isophthalate isomer. The values are expected to be similar but not identical.

Synthesis of Dibutyl Isophthalate

Reaction Principle: Fischer-Speier Esterification

Dibutyl isophthalate is synthesized via the Fischer-Speier esterification reaction. This is a classic acid-catalyzed reaction between a carboxylic acid (isophthalic acid) and an alcohol (n-butanol).[5][6] The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products.[7]

Causality of Experimental Choices:

  • Acid Catalyst (e.g., H₂SO₄): The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, which dramatically increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[8][9]

  • Excess Alcohol: Using an excess of n-butanol serves two purposes. First, according to Le Châtelier's principle, increasing the concentration of a reactant shifts the equilibrium towards the products. Second, the excess alcohol can also serve as the reaction solvent.[6][10]

  • Removal of Water: Water is a product of the reaction. Removing it as it forms is a critical strategy to drive the equilibrium to completion. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[6]

  • Heat (Reflux): The reaction requires an input of energy to overcome the activation energy barrier, and heating the mixture to reflux ensures a stable and sufficiently high reaction temperature.[6]

Experimental Protocol: Laboratory Synthesis

This protocol describes a standard laboratory procedure for synthesizing dibutyl isophthalate.

Materials:

  • Isophthalic acid

  • n-Butanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (optional, for azeotropic distillation)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, Dean-Stark trap (optional), heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine isophthalic acid and an excess of n-butanol (typically a 2.5 to 3-fold molar excess relative to the dicarboxylic acid).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant mass) to the mixture while stirring.[11]

  • Reflux: Attach a condenser (and Dean-Stark trap if used) and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours.[6] The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up - Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer sequentially with:

    • Water, to remove the bulk of the excess butanol and some acid.

    • 5% sodium bicarbonate solution, to neutralize the remaining acidic catalyst.[6] (Caution: CO₂ evolution).

    • Saturated brine, to wash out residual salts and decrease the solubility of organic material in the aqueous layer.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification - Distillation: Filter off the drying agent. The excess n-butanol and any solvent (like toluene) are removed by simple distillation. The final product, dibutyl isophthalate, is then purified by vacuum distillation to isolate the high-boiling point ester from any non-volatile impurities.[11]

Caption: Workflow for the laboratory synthesis of Dibutyl Isophthalate.

Applications and Industrial Significance

While its ortho-isomer (DBP) is more common, dibutyl isophthalate shares many of its applications, primarily serving as a plasticizer.[12] Plasticizers are additives that increase the flexibility, pliability, and durability of polymers.

  • Polymer Additive: It can be incorporated into polymers like polyvinyl chloride (PVC), cellulose nitrate, and various synthetic rubbers to soften the material and improve its workability.[5][13] The long, non-polar butyl chains intersperse themselves between polymer chains, reducing intermolecular forces and allowing the chains to slide past one another more easily.

  • Solvent: Due to its oily nature and high boiling point, it is used as a solvent in specific formulations, including lacquers, printing inks, and adhesives.[5]

  • Component in Cosmetics: Phthalates have historically been used in cosmetics, such as nail polish, to prevent chipping and in hair sprays to form a flexible film. However, due to health concerns, this use has significantly declined.[3]

Safety and Toxicology

Dibutyl isophthalate, like other phthalate esters, is subject to regulatory scrutiny due to potential health concerns. The primary metabolite, monoisobutyl phthalate (MIBP), is often the focus of toxicological studies.[14]

  • Toxicity Profile: Animal studies on related phthalates have indicated potential for reproductive and developmental toxicity.[15][16] Dibutyl phthalate (DBP) is listed as a suspected endocrine disruptor and teratogen.[3]

  • Handling Precautions: Standard laboratory safety protocols should be followed when handling dibutyl isophthalate. This includes working in a well-ventilated area or under a chemical fume hood, wearing personal protective equipment (gloves, safety glasses), and avoiding inhalation of vapors or direct contact with skin and eyes.[17]

References

  • Dibutyl phthalate. (2022, June 30). DCCEEW. [Link]

  • Diisobutyl phthalate – German Environmental Specimen Bank. (n.d.). Umweltprobenbank. [Link]

  • Dibutyl Phthalate. (n.d.). PubChem, National Institutes of Health. [Link]

  • DI ISO BUTYL PHTHALATE (DIBP). (n.d.). Ataman Kimya. [Link]

  • Dibutyl isophthalate. (n.d.). NIST WebBook. [Link]

  • DiIsoButyl Phthalate (DIBP). (n.d.). Tamin Kala Tak Group - TK Group. [Link]

  • A comprehensive study on the synthesis and properties of dibutyl phthalate (dbp) as a plasticizer. (2025, August 7). Amine Catalysts. [Link]

  • DIISOBUTYL PHTHALATE (DIBP). (n.d.). Ataman Kimya. [Link]

  • Preparation method of diisobutyl phthalate. (2016).
  • Dibutyl Phthalate. (n.d.). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Method for preparing diisobutyl phthalate from plasticizer production wastewater. (2014).
  • Dibutyl phthalate. (n.d.). Wikipedia. [Link]

  • Diisobutyl phthalate. (n.d.). Wikipedia. [Link]

  • Diisobutyl phthalate. (n.d.). PubChem, National Institutes of Health. [Link]

  • Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies. (2019). PMC, NIH. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University. [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube. [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification). (n.d.). OrgoSolver. [Link]

Sources

Exploratory

Dibutyl Isophthalate (DBiP) Leaching from Polymer Matrices: A Comprehensive Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Dibutyl isophthalate (DBiP), a common plasticizer, is integral to imparting flexibility to a wide array of polymer-base...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl isophthalate (DBiP), a common plasticizer, is integral to imparting flexibility to a wide array of polymer-based products, including those used in pharmaceutical and medical applications. However, its non-covalent incorporation into the polymer matrix renders it susceptible to leaching, a phenomenon with significant implications for product safety, efficacy, and regulatory compliance. This guide provides a detailed exploration of the mechanisms governing DBiP leaching, the array of factors that influence migration rates, and the state-of-the-art analytical methodologies for its detection and quantification. We will delve into the toxicological significance of leached DBiP and navigate the complex global regulatory landscape. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering field-proven insights and robust protocols to support the development of safer and more effective products.

Introduction: The Dual Role of Dibutyl Isophthalate

Dibutyl isophthalate (DBiP) is a phthalate ester utilized as a plasticizer to enhance the flexibility, durability, and workability of polymeric materials.[1] Its primary function is to be interspersed between polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg) of the material, transforming a rigid plastic into a pliable one.[2] This property is invaluable in the manufacturing of products ranging from medical devices and pharmaceutical packaging to laboratory tubing and coatings.

However, the very nature of its function—being physically mixed rather than chemically bonded to the polymer—is also its primary liability.[2][3] This lack of covalent bonding creates a potential for DBiP molecules to migrate from the polymer matrix into their surrounding environment, a process known as leaching.[3][4] This migration can lead to contamination of pharmaceutical formulations, foodstuffs, and biological systems, raising significant safety and regulatory concerns.[5][6] Understanding the dynamics of DBiP leaching is therefore paramount for ensuring the integrity and safety of many modern products.

The Mechanism of DBiP Leaching from a Polymer Matrix

The migration of DBiP from a polymer is a complex, multi-step physicochemical process. It is not a simple "washing away" of the plasticizer but rather a sequence of events governed by thermodynamic and kinetic principles. The process can be broadly categorized into four key stages:

  • Diffusion: DBiP molecules, driven by a concentration gradient, move from the bulk of the polymer matrix towards the polymer-contact-medium interface.

  • Desorption: At the surface, the DBiP molecules separate from the polymer.

  • Sorption: The desorbed molecules are then absorbed into the surrounding medium (e.g., a drug formulation, biological fluid, or foodstuff).

  • Dispersion: Finally, the DBiP molecules disperse throughout the bulk of the contact medium.[3]

The overall rate of leaching is typically limited by the slowest of these steps, which is often the diffusion of the plasticizer within the polymer matrix.[7]

cluster_0 Polymer Matrix cluster_1 Contact Medium Bulk Polymer DBiP in Bulk Polymer Polymer Surface DBiP at Surface Bulk Polymer->Polymer Surface 1. Diffusion Medium Interface DBiP at Interface Polymer Surface->Medium Interface 2. Desorption & 3. Sorption Bulk Medium DBiP in Bulk Medium Medium Interface->Bulk Medium 4. Dispersion

Caption: The four-step process of DBiP leaching from a polymer matrix.

Factors Influencing DBiP Leaching

The rate and extent of DBiP leaching are not constant but are influenced by a multitude of interconnected factors. A thorough understanding of these variables is critical for predicting and mitigating plasticizer migration.

Polymer-Related Factors
  • Polymer Type and State: The chemical nature and physical state of the polymer play a crucial role. For example, the amount of plasticizer can be minimal in polyethylene (PE) but can exceed 80% in polyvinyl chloride (PVC).[3]

  • Plasticizer Content: Higher initial concentrations of DBiP within the polymer matrix create a steeper concentration gradient, generally leading to increased leaching rates.[8][9]

  • Particle Size: For microplastics, smaller particles have a larger surface area-to-volume ratio, which can result in higher leaching rates.[8][9]

  • Polymer Aging: Environmental stressors like solar irradiation can alter the polymer's properties. Aging can enhance leaching by increasing the plastic's hydrophilicity or decrease it by reducing the readily available fraction of the plasticizer.[8][9]

Environmental Factors
  • Temperature: Increased temperature provides the thermal energy needed for DBiP molecules to overcome intermolecular forces and diffuse more readily through the polymer matrix, thus accelerating leaching.[10][11][12]

  • Contact Medium Properties: The nature of the surrounding medium is a significant determinant.

    • pH and Ionic Strength: Studies have shown that pH (in the range of 3-9) and ionic strength have a relatively minor effect on the release of some phthalates.[8][9]

    • Fatty/Hydrophobic Nature: Leaching is significantly higher into fatty or hydrophobic media (like lipids in food or certain drug formulations) compared to aqueous media, due to the higher solubility of the lipophilic DBiP.[11][13]

    • Presence of Other Organic Matter: Substances like fulvic acid can promote phthalate release by improving its solubility and the affinity between the solution and the plastic.[8][9]

  • Contact Time: Generally, the cumulative amount of leached DBiP increases with the duration of contact between the polymer and the medium.[11]

  • Agitation: Mechanical agitation of the contact medium can enhance the dispersion of the leached plasticizer, maintaining a steeper concentration gradient at the polymer surface and thus promoting further leaching.[7]

FactorInfluence on DBiP LeachingRationale
High Temperature IncreasesEnhances diffusion kinetics within the polymer.[10][11]
High Plasticizer Content IncreasesSteeper concentration gradient drives diffusion.[8][9]
Small Polymer Particle Size IncreasesLarger surface area-to-volume ratio facilitates release.[8][9]
Fatty/Lipophilic Medium IncreasesHigher solubility of DBiP in the contact medium.[11][13]
Prolonged Contact Time IncreasesAllows for greater cumulative migration.[11]
Polymer Aging VariableCan increase or decrease leaching depending on the nature of degradation.[8][9]

Analytical Methodologies for DBiP Quantification

Accurate and sensitive quantification of leached DBiP is essential for risk assessment and quality control. The choice of analytical technique depends on the sample matrix, the expected concentration of DBiP, and the required level of sensitivity and specificity. Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for phthalate analysis due to its simplicity, speed, and the rich structural information provided by mass spectrometry.[14][15] High-performance liquid chromatography (HPLC) is also a viable method.[16][17]

Experimental Workflow for DBiP Analysis

A typical analytical workflow involves sample preparation to extract and concentrate the DBiP from the matrix, followed by instrumental analysis for separation and detection.

cluster_prep Sample Preparation Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Matrix-specific Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis GC-MS or HPLC Extraction LLE or SPE Data Analysis Data Analysis Instrumental Analysis->Data Analysis Quantification Reporting Reporting Data Analysis->Reporting Results & Interpretation Concentration Evaporation Extraction->Concentration Reconstitution Solvent Exchange Concentration->Reconstitution

Caption: A generalized experimental workflow for the analysis of leached DBiP.

Step-by-Step Protocol: Quantification of DBiP in an Aqueous Matrix via GC-MS

This protocol provides a self-validating system for the determination of DBiP that has leached into an aqueous solution (e.g., a drug product or a food simulant).

1. Materials and Reagents:

  • Dibutyl isophthalate (DBiP) analytical standard

  • Deuterated DBiP (DBP-d4) or another suitable internal standard (e.g., benzyl benzoate)[18][19]

  • High-purity n-hexane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • High-purity nitrogen gas

  • Calibrated glassware

2. Standard Preparation:

  • Prepare a stock solution of DBiP in a suitable solvent.

  • Create a series of calibration standards by serial dilution of the stock solution.

  • Spike each calibration standard and the quality control (QC) samples with a fixed concentration of the internal standard.

3. Sample Preparation (Solid Phase Extraction - SPE):

  • Rationale: SPE is chosen for its efficiency in extracting and concentrating semi-volatile organic compounds like DBiP from aqueous matrices while minimizing solvent usage compared to liquid-liquid extraction (LLE).[20]

  • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by deionized water.

  • Loading: Pass a known volume of the aqueous sample through the conditioned cartridge at a controlled flow rate. DBiP will be retained on the solid phase.

  • Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interfering polar compounds.

  • Elution: Elute the retained DBiP with a small volume of a strong, non-polar solvent (e.g., n-hexane or ethyl acetate).

  • Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove residual water. Concentrate the sample to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

4. GC-MS Instrumental Analysis:

  • Rationale: GC-MS provides excellent chromatographic separation and definitive identification based on both retention time and mass spectrum.[14][15]

  • Column: A low-polarity column, such as a 5% phenyl-methyl silicone bonded-phase column (e.g., DB-5MS), is typically used.[18][21]

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet. A pulsed splitless injection mode can enhance sensitivity.[22]

  • Temperature Program: Develop a temperature gradient to ensure good separation of DBiP from other potential leachables and matrix components.

  • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. Monitor characteristic ions for DBiP (e.g., m/z 149) and the internal standard.[18][23]

5. Data Analysis and Quality Control:

  • Generate a calibration curve by plotting the peak area ratio of DBiP to the internal standard against the concentration of the calibration standards.

  • Quantify the DBiP concentration in the unknown samples using the regression equation from the calibration curve.

  • Self-Validation: Analyze QC samples at low, medium, and high concentrations to verify the accuracy and precision of the run. The use of a deuterated internal standard helps to correct for variations in extraction efficiency and instrument response, making the protocol self-validating.[18]

Toxicological Implications and Regulatory Landscape

The leaching of DBiP is a health concern because phthalates are classified as endocrine-disrupting chemicals (EDCs).[6][15] Exposure to DBiP and its metabolites has been associated with reproductive and developmental toxicities in animal studies.[24][25] Concerns include effects on the male reproductive system and potential impacts on fetal development.[6][24]

This has led regulatory bodies worldwide to establish strict limits on the use and migration of DBiP and other phthalates.

  • European Union: The REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation restricts the use of DBiP in most consumer articles.[5][26] Specific migration limits are also set for food contact materials under Regulation (EU) 10/2011.[5][13] The RoHS (Restriction of Hazardous Substances) Directive limits DBiP in electrical and electronic equipment.[26]

  • United States: The Consumer Product Safety Improvement Act (CPSIA) prohibits concentrations of more than 0.1% of certain phthalates, including DBiP, in children's toys and childcare articles.[27] The Food and Drug Administration (FDA) regulates the use of phthalates in food contact materials.[27][28]

For medical devices, regulations like the EU Medical Device Regulation (MDR) require manufacturers to justify the presence of substances like DBiP, which are classified as carcinogenic, mutagenic, or toxic to reproduction (CMR), at concentrations above 0.1% w/w.[29]

Conclusion and Future Outlook

The leaching of dibutyl isophthalate from polymer matrices is a critical issue at the intersection of material science, analytical chemistry, toxicology, and regulatory affairs. As this guide has detailed, the process is governed by a complex interplay of factors that must be carefully considered during product development and risk assessment. The methodologies for detecting and quantifying DBiP are robust and sensitive, enabling accurate evaluation of leaching levels.

Looking forward, the trend is toward the use of alternative, non-phthalate plasticizers and the development of polymers where plasticizers are covalently bound, thereby preventing migration.[1] For scientists and drug development professionals, a proactive approach—understanding the potential for leaching, employing rigorous analytical testing, and staying abreast of the evolving regulatory landscape—is essential for ensuring the safety and compliance of their products.

References

  • Adams, K., Haggerty, C., Scott, R., & Anderson, K. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University.
  • Restek Corporation. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.
  • Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.
  • Adams, K. (n.d.). Phthalates and Phthalate Alternatives Analysis Using Gas Chromatography Mass Spectrometry With Demonstration using Silicone Pass. Oregon State University.
  • Agilent Technologies. (2018, November 27). Phthalate Analysis Using an Agilent 8890 GC and an Agilent 5977A GC/MSD.
  • Verma, R., et al. (n.d.). Understanding the leaching of plastic additives and subsequent risks to ecosystems.
  • TK Group. (n.d.). Diisobutyl Phthalate: Everything about this plasticizer.
  • Measurlabs. (2025, October 21). Phthalates Testing according to EU Regulations.
  • Kortenkamp, A., & Martin, O. (2018, December 25). Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies. PubMed.
  • Ineris. (n.d.). Regulatory information | Phthalates substitution.
  • Wang, J., et al. (n.d.). Dibutyl phthalate release from polyvinyl chloride microplastics: Influence of plastic properties and environmental factors. ResearchGate.
  • Compliance Gate. (2023, May 18). Phthalate Regulations in the United States: An Overview.
  • Gulizia, A., et al. (n.d.). Plasticiser leaching from polyvinyl chloride microplastics and the implications for environmental risk assessment. ResearchOnline@JCU.
  • Wikipedia. (n.d.). Diisobutyl phthalate.
  • SpecialChem. (2024, July 5). Polymer Plasticization: Theories, Types, Process & Key Factors.
  • NAMSA. (2025, February 19). Phthalates in Medical Devices: Context and European Regulatory Requirements.
  • Wang, J., et al. (2021, October 1). Dibutyl phthalate release from polyvinyl chloride microplastics: Influence of plastic properties and environmental factors. PubMed.
  • ResearchGate. (n.d.). Reducing the Rate of Plasticizer Leaching from Poly(vinyl chloride) Matrix.
  • Olmos-Moya, J., et al. (2021, December 11). Environmental fate of dibutylphthalate in agricultural plastics: Photodegradation, migration and ecotoxicological impact on soil. PubMed.
  • U.S. Food and Drug Administration. (2024, October 29). Phthalates in Food Packaging and Food Contact Applications.
  • Din, S. N., et al. (2023, April 30). A review on the assessment of plasticiser leaching from polyvinyl chloride and its prevention methods. UiTM IR.
  • National Institutes of Health. (n.d.). Systemic investigation of di-isobutyl phthalate (DIBP) exposure in the risk of cardiovascular via influencing the gut microbiota arachidonic acid metabolism in obese mice model.
  • KLJ Group. (n.d.). DI-BUTYL PHTHALATE.
  • MDPI. (2023, November 29). Detection of Dibutyl Phthalate in Surface Water by Fluorescence Polarization Immunoassay.
  • Ayamba, E. A., et al. (n.d.). Migration study of phthalates from non-food plastic containers used in food preservation.
  • Canadian Science Publishing. (n.d.). Di‐n‐Butyl phthalate: Evaluation of risks to health from environmental exposure in Canada.
  • German Environmental Specimen Bank. (n.d.). Diisobutyl phthalate.
  • Hrčak. (n.d.). POTENTIAL MIGRATION OF PHTHALATES FROM DIFFERENT POLYMERS INTO FOOD.
  • Ranganadham, U. (2003, November 5). Method Development for Analysis A of Phthalates s by HPLC. OPUS Open Portal to University Scholarship.
  • Zhang, X., et al. (2024, August 15). Microplastics emerge as a hotspot for dibutyl phthalate sources in rivers and oceans: Leaching behavior and potential risks. PubMed.
  • Danish Environmental Protection Agency. (n.d.). Determination of Migration Rates for Certain Phthalates.
  • ResearchGate. (2025, August 6). Microplastics emerge as a hotspot for dibutyl phthalate sources in rivers and oceans: Leaching behavior and potential risks.
  • SIELC Technologies. (n.d.). Separation of Dibutyl phthalate on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Migration of diisobutyl phthalate, dibutyl phthalate from materials to....
  • OUCI. (n.d.). Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies.
  • National Institutes of Health. (n.d.). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach.
  • U.S. Environmental Protection Agency. (n.d.). Dibutyl Phthalate.
  • Ataman Kimya. (n.d.). DIISOBUTYL PHTHALATE.
  • Pharmaguideline. (2008, June 13). Method of Analysis for Dibutyl Phthalate.
  • Ranganadham, U. (n.d.). Method Development for Analysis A of Phthalates s by HPLC. Governors State University.
  • Spectroscopy Online. (2016, April 1). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches.
  • Thermo Fisher Scientific. (n.d.). Determination of Phthalates in Drinking Water by UHPLC with UV Detection.
  • Elsevier. (n.d.). Sample preparation in analysis of pharmaceuticals.
  • MDPI. (2024, May 1). Fabrication of Magnetic Molecularly Imprinted Polymers for Selective Extraction of Dibutyl Phthalates in Food Matrices.
  • Liveon Biolabs. (n.d.). Step-by-Step Guide to Sample Analysis in GLP-Compliant Studies.
  • ResearchGate. (n.d.). Determination of di-n-butyl Phthalate in Environmental Samples.
  • AssayMAP. (2021, January 5). Automated Sample Preparation for Biopharmaceutical Analysis: Removing Inefficiencies and Variability. YouTube.

Sources

Foundational

Dibutyl isophthalate biodegradation pathway

An In-Depth Technical Guide to the Microbial Biodegradation of Dibutyl Isophthalate (DBIP) Abstract Dibutyl isophthalate (DBIP), a significant isomer of phthalic acid esters, sees widespread use as a plasticizer, leading...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Microbial Biodegradation of Dibutyl Isophthalate (DBIP)

Abstract

Dibutyl isophthalate (DBIP), a significant isomer of phthalic acid esters, sees widespread use as a plasticizer, leading to its emergence as a notable environmental contaminant. Understanding its fate in microbial ecosystems is paramount for developing effective bioremediation strategies. This technical guide provides a comprehensive overview for researchers and drug development professionals on the microbial biodegradation of DBIP. We delve into the core metabolic pathways, elucidating the initial enzymatic hydrolysis to isophthalic acid, followed by distinct aerobic and anaerobic routes for aromatic ring cleavage that channel intermediates into central metabolism. The guide highlights the key bacterial and fungal genera responsible for this degradation and examines the critical enzymes involved, such as esterases and dioxygenases. Furthermore, we present detailed, field-proven experimental protocols for the isolation of DBIP-degrading microorganisms, the execution of biodegradation assays, and the analytical identification of metabolic intermediates using Gas Chromatography-Mass Spectrometry (GC-MS). This document is structured to provide not just procedural steps, but the causal logic behind experimental design, ensuring a robust and scientifically sound approach to studying DBIP biodegradation.

Introduction

Dibutyl Isophthalate: Structure and Physicochemical Properties

Dibutyl isophthalate (DBIP) is an aromatic dicarboxylic acid ester with the chemical formula C₆H₄(CO₂C₄H₉)₂. It is a colorless, oily liquid that is practically insoluble in water but miscible with organic solvents like ethanol and ether[1]. As a structural isomer of dibutyl phthalate (DBP) and dibutyl terephthalate, its properties and applications are distinct. The meta (1,3) positioning of the carboxyl groups on the benzene ring in isophthalic acid (IPA) imparts specific characteristics to its polymers, influencing their thermal and chemical resistance[2][3][4].

Industrial Applications and Environmental Significance

DBIP is primarily used as a plasticizer to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC)[5]. It also finds application in the manufacturing of adhesives, printing inks, and lacquers[5]. Because plasticizers are not covalently bound to the polymer matrix, they can leach into the environment over time, leading to widespread contamination of soil, water, and sediment[5][6]. The ubiquitous nature of DBIP and other phthalates is a growing concern, as some of these compounds are considered endocrine-disrupting chemicals with potential carcinogenic properties[5][7].

Overview of Microbial Degradation as a Bioremediation Strategy

Microbial degradation is recognized as the most effective and environmentally benign method for the elimination of phthalate esters from contaminated environments[6][8][9]. A diverse range of bacteria and fungi have evolved enzymatic machinery to utilize these synthetic compounds as a source of carbon and energy[8][9]. This process, known as bioremediation, offers a low-cost and sustainable alternative to conventional physicochemical treatment methods[8]. Understanding the intricate biochemical pathways involved is crucial for optimizing and harnessing these microbial capabilities for environmental cleanup.

The Core Biodegradation Pathway: A Mechanistic Overview

The microbial catabolism of DBIP is a multi-step process that begins with the cleavage of its ester bonds, followed by the breakdown of the resulting aromatic core. The subsequent pathways diverge significantly depending on the presence or absence of oxygen.

The Initial Hydrolytic Attack: The Role of Esterases

The degradation of virtually all phthalate esters is initiated by the hydrolytic cleavage of the two ester bonds[10][11]. This crucial first step is catalyzed by carboxylesterases, lipases, or other α/β hydrolases[7]. The process occurs stepwise:

  • DBIP to Monobutyl Isophthalate (MBIP): An esterase first hydrolyzes one of the ester linkages, releasing one molecule of n-butanol and forming monobutyl isophthalate.

  • MBIP to Isophthalic Acid (IPA): A second hydrolytic event cleaves the remaining ester bond, yielding another molecule of n-butanol and the central aromatic intermediate, isophthalic acid (IPA).

This de-esterification is a critical prerequisite for the subsequent attack on the aromatic ring, as the bulky alkyl chains can cause steric hindrance for other enzymes[7].

Aerobic Catabolism of the Isophthalate Ring

Under aerobic conditions, microorganisms employ oxygen-dependent enzymes to open the stable benzene ring of isophthalic acid[12].

  • Activation by Dioxygenases: The pathway is initiated by an isophthalate dioxygenase, which incorporates two hydroxyl groups onto the aromatic ring[10].

  • Formation of Dihydroxylated Intermediates: This hydroxylation leads to the formation of intermediates which are then channeled towards a common downstream metabolite, protocatechuate (3,4-dihydroxybenzoic acid)[10][13].

  • Ring Cleavage: Protocatechuate is a key branching point. Protocatechuate dioxygenases cleave the aromatic ring either through an ortho- or meta- cleavage pathway.

  • Entry into Central Metabolism: The ring cleavage products are further metabolized through pathways like the β-ketoadipate pathway and ultimately enter the Tricarboxylic Acid (TCA) cycle, allowing the microorganism to derive energy and carbon for growth[14][15].

Anaerobic Catabolism of Isophthalate

In the absence of oxygen, a different strategy is employed to destabilize the aromatic ring[12].

  • Activation via CoA Thioesterification: Isophthalate is activated by ligation to Coenzyme A (CoA), forming isophthaloyl-CoA. This reaction is catalyzed by CoA ligases or CoA transferases[12].

  • Decarboxylation to Benzoyl-CoA: The isophthaloyl-CoA intermediate is then decarboxylated by a specialized decarboxylase to form benzoyl-CoA[12][16]. Benzoyl-CoA is a universal central intermediate in the anaerobic degradation of numerous aromatic compounds.

  • Downstream Degradation: Benzoyl-CoA is subsequently reduced and undergoes hydrolytic ring cleavage, with the resulting aliphatic compounds being funneled into β-oxidation.

Catabolism of the Butanol Side-Chain

The n-butanol released during the initial hydrolysis steps is a readily usable carbon source. It is typically oxidized by alcohol and aldehyde dehydrogenases to form butyric acid, which is then catabolized through the β-oxidation pathway to generate acetyl-CoA[14].

Mandatory Visualization: DBIP Biodegradation Pathways

DBIP_Biodegradation cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway DBIP Dibutyl Isophthalate (DBIP) MBIP Monobutyl Isophthalate (MBIP) DBIP->MBIP Esterase Butanol n-Butanol DBIP->Butanol IPA Isophthalic Acid (IPA) MBIP->IPA Esterase MBIP->Butanol Dihydroxy Dihydroxylated Intermediates IPA->Dihydroxy Dioxygenase IPA2 Isophthalic Acid (IPA) PCA Protocatechuate Dihydroxy->PCA Dehydrogenase/ Decarboxylase RingCleavage Ring Cleavage Products PCA->RingCleavage Dioxygenase TCA TCA Cycle RingCleavage->TCA IPACoA Isophthaloyl-CoA IPA2->IPACoA CoA Ligase BCoA Benzoyl-CoA IPACoA->BCoA Decarboxylase AnaerobicRingCleavage Ring Reduction & Cleavage BCoA->AnaerobicRingCleavage BetaOx β-Oxidation AnaerobicRingCleavage->BetaOx Workflow A 1. Sample Collection (Contaminated Soil/Sludge) B 2. Enrichment Culture (Minimal Medium + DBIP) A->B C 3. Isolation of Pure Strains (Agar Plating) B->C D 4. Time-Course Degradation Assay (Liquid Culture) C->D E 5. Sample Collection at Time Points (t=0, t=1, t=2...) D->E F 6. Metabolite Extraction (e.g., Liquid-Liquid Extraction) E->F G 7. Analytical Detection (GC-MS Analysis) F->G H 8. Data Analysis (Metabolite ID & Pathway Proposal) G->H

Sources

Exploratory

Dibutyl isophthalate endocrine-disrupting potential

An In-depth Technical Guide on the Endocrine-Disrupting Potential of Dibutyl Isophthalate Abstract Dibutyl isophthalate (DBIP) is a plasticizer belonging to the phthalate family of chemicals. While its ortho-isomer, di-n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Endocrine-Disrupting Potential of Dibutyl Isophthalate

Abstract

Dibutyl isophthalate (DBIP) is a plasticizer belonging to the phthalate family of chemicals. While its ortho-isomer, di-n-butyl phthalate (DBP), is a well-documented endocrine-disrupting chemical (EDC) with significant reproductive and developmental toxicity, the endocrine-disrupting potential of DBIP remains largely uncharacterized. This technical guide addresses this critical knowledge gap. Given the paucity of direct data on DBIP, this document establishes a framework for its evaluation by leveraging the extensive toxicological data available for its structural isomers, DBP and diisobutyl phthalate (DIBP). We synthesize the known mechanisms of phthalate-induced endocrine disruption, detail robust methodologies for in vitro and in vivo assessment, and propose a logical testing strategy to elucidate the specific risks associated with DBIP exposure. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the safety assessment of industrial chemicals.

Introduction: The Isomer Question - DBP vs. DBIP

Phthalates are diesters of phthalic acid, widely used to impart flexibility and durability to plastics.[1] The endocrine-disrupting properties of many phthalates are a significant public health concern.[2] It is crucial to distinguish between the structural isomers of dibutyl phthalate, as their biological activities can differ significantly.

  • Di-n-butyl phthalate (DBP): The ortho-isomer (benzene-1,2-dicarboxylate). This compound is one of the most extensively studied phthalates and is a confirmed reproductive and developmental toxicant.[3][4]

  • Dibutyl isophthalate (DBIP): The meta-isomer (benzene-1,3-dicarboxylate). There is a significant lack of public data on the endocrine-disrupting potential of this specific isomer.

  • Dibutyl terephthalate (DBTP): The para-isomer (benzene-1,4-dicarboxylate). Also less studied than DBP.

This guide will focus on the potential endocrine activity of DBIP. Due to the limited direct research on DBIP, we will draw heavily on data from its close structural analog, diisobutyl phthalate (DIBP) , and the well-characterized ortho-isomer, DBP . DIBP is often used as a direct replacement for DBP and shares similar toxicological profiles, including potent anti-androgenic effects.[5][6] This surrogate approach provides a scientifically grounded basis for hypothesizing potential mechanisms of action and designing a robust testing strategy for DBIP.

Current Toxicological Profile of Dibutyl Isophthalate (DBIP) and its Analogs

Biomonitoring studies indicate a trend toward increased human exposure to DIBP, often used as a replacement for DBP.[5] Animal studies provide robust evidence that DIBP is a male reproductive and developmental toxicant.[5][7]

Key Toxicological Findings for DIBP (as a surrogate for DBIP):

EndpointSpeciesExposureKey FindingsReference
Male Reproductive Toxicity Rat, MouseGestationalDecreased testosterone, adverse effects on sperm and testicular histology, "phthalate syndrome" effects (reduced anogenital distance, nipple retention).[5]
Developmental Toxicity RatGestationalIncreased post-implantation loss, decreased pre- and postnatal growth, decreased pup weight, increased incidence of undescended testes.[5][8]
Female Reproductive Toxicity Rat, MouseVariousEvidence is currently considered slight.[5]
Liver Toxicity RatRepeated DoseIncreased liver weights.[8]

DIBP appears to be readily absorbed orally and dermally and is metabolized to its monoester, monoisobutyl phthalate (MIBP), before excretion, primarily in the urine.[8] In humans, DIBP is rapidly metabolized, with peak metabolite concentrations appearing in urine 2-4 hours after exposure. The primary metabolite is MIBP, which can be further oxidized.[9][10]

Mechanisms of Endocrine Disruption: Lessons from DBP and DIBP

The primary mechanism of reproductive toxicity for DBP and DIBP is the disruption of androgen-dependent development. This is not typically caused by direct binding to the androgen receptor (AR), but rather by interference with steroid hormone biosynthesis.[11][12]

Inhibition of Steroidogenesis

The most significant endocrine-disrupting effect of DBP and DIBP is the suppression of testosterone synthesis in fetal Leydig cells.[5][13] This occurs through the downregulation of key genes and proteins involved in the steroidogenic pathway.

Key Molecular Targets in Steroidogenesis:

  • CYP11A1 (Cholesterol side-chain cleavage enzyme): Catalyzes the conversion of cholesterol to pregnenolone, the rate-limiting step in steroidogenesis. DBP has been shown to decrease CYP11A1 levels.[13]

  • HSD3β2 (3β-hydroxysteroid dehydrogenase 2): Involved in the conversion of pregnenolone to progesterone. DBP exposure can lead to a dose-dependent decrease in HSD3β2.[13]

  • CYP17A1 (17α-hydroxylase/17,20-lyase): A crucial enzyme for the production of androgens. DBP and its metabolite MBP can decrease CYP17A1 levels.[13]

  • StAR (Steroidogenic Acute Regulatory Protein): Mediates the transport of cholesterol into the mitochondria, a critical step for steroidogenesis to begin.

In vitro studies using human H295R adrenocortical cells have confirmed that DBP and its metabolite MBP significantly decrease testosterone, androstenedione, and progesterone levels.[14][15] These studies indicate that the parent compound, DBP, can have more prominent effects than its metabolite, suggesting that DBP reaching target tissues can have significant biological activity.[14]

Steroidogenesis_Pathway_Disruption Cholesterol Cholesterol StAR StAR Cholesterol->StAR Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone HSD3β2 Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone HSD17β3 StAR->Pregnenolone   CYP11A1 CYP11A1 CYP11A1 HSD3B2 HSD3β2 CYP17A1 CYP17A1 HSD17B3 HSD17β3 DBIP Potential DBIP Inhibition DBIP->StAR DBIP->CYP11A1 DBIP->HSD3B2 DBIP->CYP17A1

Caption: Hypothesized disruption of the steroidogenesis pathway by DBIP.

Other Potential Endocrine Pathways

While anti-androgenicity is the primary concern, other endocrine pathways may be affected.

  • Estrogenic Activity: Some in vitro assays have shown that DBP possesses weak estrogenic activity.[11][16] However, DIBP was negative for estrogenic activity in a yeast two-hybrid assay and showed no binding affinity for estrogen receptors α or β in vitro.[8]

  • Thyroid Disruption: Studies have demonstrated that DBP and its metabolite MBP can act as thyroid receptor (TR) antagonists in vitro.[16] This suggests a potential for phthalates to interfere with the thyroid hormone system.

  • Aryl Hydrocarbon Receptor (AhR): In mouse cortical neurons, DBP-induced apoptosis and neurotoxicity were found to be mediated by the AhR, not by estrogen or PPARγ receptors.[17][18]

Recommended Methodologies for Assessing DBIP's Endocrine Potential

A tiered, evidence-based approach is essential for characterizing the endocrine-disrupting potential of DBIP. The following workflows are based on established OECD (Organisation for Economic Co-operation and Development) guidelines and protocols successfully used to evaluate other phthalates.[19]

Testing_Workflow cluster_1 In Vitro Assays cluster_2 Short-Term In Vivo cluster_3 Long-Term In Vivo Tier1 Tier 1: In Vitro Screening Tier2 Tier 2: In Vivo Mechanistic Tier1->Tier2 Positive findings Tier3 Tier 3: In Vivo Developmental & Reproductive Toxicity Tier2->Tier3 Confirmed activity ReceptorBinding Receptor Binding/Transactivation (AR, ERα, ERβ, TR, AhR) H295R_Assay H295R Steroidogenesis Assay (OECD TG 456) Uterotrophic Uterotrophic Assay (OECD TG 440) Hershberger Hershberger Assay (OECD TG 441) ReproDevoScreen Repro/Devo Toxicity Screen (OECD TG 421/422) OneGen Extended One-Generation Reproductive Toxicity Study (OECD TG 443)

Caption: Tiered testing strategy for evaluating DBIP endocrine potential.

In Vitro Screening Protocols

Objective: To rapidly screen for potential interactions with key endocrine pathways.

Protocol 1: H295R Steroidogenesis Assay (OECD Test Guideline 456)

  • Causality: This assay is paramount as the primary mechanism for DBP/DIBP toxicity is the inhibition of steroidogenesis. It provides a comprehensive view of the effects on the production of androgens and other steroid hormones.[14]

  • Methodology:

    • Cell Culture: Culture human H295R adrenocortical carcinoma cells in appropriate media supplemented with serum.

    • Exposure: Plate cells and allow them to attach. Replace media with serum-free media containing a range of DBIP concentrations (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Forskolin) to stimulate steroidogenesis.

    • Incubation: Expose cells for 48 hours.

    • Hormone Quantification: Collect the cell culture medium. Quantify the concentrations of key steroid hormones (e.g., testosterone, androstenedione, progesterone, 17β-estradiol, cortisol) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Viability Assay: Assess cell viability in parallel plates (e.g., using an MTT or LDH assay) to distinguish specific endocrine effects from general cytotoxicity.[14][20]

  • Self-Validation: The inclusion of a positive control (Forskolin) validates the responsiveness of the cell system. The viability assay ensures that observed decreases in hormone production are not simply artifacts of cell death.

Protocol 2: Androgen and Estrogen Receptor Transactivation Assays

  • Causality: To determine if DBIP can directly bind to and activate or inhibit androgen and estrogen receptors, which is a common mechanism for many EDCs.

  • Methodology:

    • Cell Line: Use a suitable cell line (e.g., MDA-kb2 for AR, T-47D for ER) stably or transiently transfected with a receptor-responsive reporter gene (e.g., luciferase).

    • Exposure: Expose cells to a range of DBIP concentrations.

      • Agonist Mode: Test DBIP alone.

      • Antagonist Mode: Test DBIP in the presence of a known receptor agonist (e.g., dihydrotestosterone for AR, 17β-estradiol for ER).

    • Incubation: Incubate for 24-48 hours.

    • Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence).

  • Self-Validation: The response of the system to known agonists and antagonists serves as the positive and negative control, validating the assay's performance.

In Vivo Assay Protocols

Objective: To confirm in vitro findings in a whole-animal model and assess effects on reproductive tissues.

Protocol 3: Hershberger Bioassay (OECD Test Guideline 441)

  • Causality: This short-term in vivo screen is the gold standard for detecting androgen agonist or antagonist activity. It directly measures the physiological consequences of altered androgen signaling.

  • Methodology:

    • Animal Model: Use castrated peripubertal male rats.

    • Dosing: Administer a range of DBIP doses daily via oral gavage for 10 consecutive days.

      • Antagonist Mode: Co-administer DBIP with a reference androgen (e.g., testosterone propionate).

      • Agonist Mode: Administer DBIP alone.

    • Endpoint Measurement: At necropsy (day 11), dissect and weigh five androgen-dependent tissues: ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscles, Cowper's glands, and glans penis.

    • Data Analysis: Compare tissue weights of DBIP-treated groups to the vehicle control (agonist mode) or the androgen-only control (antagonist mode).

  • Self-Validation: The robust response of the tissues to the reference androgen validates the model's sensitivity. A significant inhibition of this response by DBIP is a clear indicator of anti-androgenic activity.

Analytical Methods for Exposure Assessment
  • Causality: Accurate quantification of the parent compound and its metabolites in biological matrices (urine, serum, tissue) is essential to establish dose-response relationships and understand the toxicokinetics.

  • Recommended Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

    • Sample Preparation: Perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate phthalates from the biological matrix.[21] Enzymatic deconjugation (using β-glucuronidase) is often required to measure total metabolite concentrations in urine.

    • Derivatization: (Optional but common) Derivatize analytes to improve chromatographic properties.

    • GC-MS Analysis: Inject the extracted sample into a GC-MS system. Use a capillary column (e.g., HP-5MS) for separation. The mass spectrometer provides definitive identification and quantification.

    • Quantification: Use an isotope-labeled internal standard (e.g., DBP-d4 for DBP analysis) to correct for matrix effects and variations in extraction efficiency, ensuring high accuracy and precision.

Conclusion and Future Directions

There is a significant data gap regarding the endocrine-disrupting potential of dibutyl isophthalate (DBIP). However, the robust evidence of reproductive and developmental toxicity from its isomers, DBP and DIBP, provides a strong rationale for concern and a clear path for investigation. The primary hypothesized mechanism is the disruption of steroidogenesis, leading to anti-androgenic effects.

Future research must prioritize the systematic evaluation of DBIP using the tiered approach outlined in this guide. Specifically, conducting an H295R steroidogenesis assay followed by an in vivo Hershberger bioassay would provide critical initial data. Should these assays indicate endocrine activity, a more comprehensive Extended One-Generation Reproductive Toxicity Study (OECD TG 443) would be warranted to fully characterize the risk to human health. Elucidating the toxicological profile of DBIP is essential for accurate risk assessment and informed regulatory decisions.

References

  • Diisobutyl phthalate - Wikipedia. (n.d.). Wikipedia. [Link]

  • Diisobutyl Phthalate - Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). AICIS. [Link]

  • Toxicity and Estrogenic Endocrine Disrupting Activity of Phthalates and Their Mixtures. (n.d.). International Journal of Molecular Sciences. [Link]

  • Yost, E. E., et al. (2018). Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies. Environment International, 121(Pt 1), 794-809. [Link]

  • Wang, Y., et al. (2023). Systemic investigation of di-isobutyl phthalate (DIBP) exposure in the risk of cardiovascular via influencing the gut microbiota arachidonic acid metabolism in obese mice model. Journal of Hazardous Materials. [Link]

  • Hu, Y., et al. (2021). Exposure to Dibutyl Phthalate and Reproductive-Related Outcomes in Animal Models: Evidence From Rodents Study. Frontiers in Endocrinology. [Link]

  • Phthalates — The Endocrine Disruption Exchange. (n.d.). TEDX. [Link]

  • Kumar, S., & Trivedi, P. (2021). Reproductive toxic potential of phthalate compounds. CBS News 8. [Link]

  • Dibutyl Phthalate - National Toxicology Program. (n.d.). NTP. [Link]

  • Pereira, S., et al. (2024). Prenatal Exposure to Dibutyl Phthalate and Its Negative Health Effects on Offspring: In Vivo and Epidemiological Studies. Journal of Xenobiotics. [Link]

  • Koch, H. M., et al. (2012). Di-n-butyl phthalate (DnBP) and diisobutyl phthalate (DiBP) metabolism in a human volunteer after single oral doses. Archives of Toxicology, 86(12), 1829-1839. [Link]

  • Comparison of potential endocrine disrupting properties of di-‐isononyl phthalate (DINP), di-‐isodecyl - Consumer Product Safety Commission. (2012). CPSC. [Link]

  • Toxicity Review for Di-n-butyl Phthalate (Dibutyl Phthalate or DBP) - Consumer Product Safety Commission. (n.d.). CPSC. [Link]

  • Proposed metabolic process of diisobutyl phthalate. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Effects of di-n-butyl phthalate (DBP) on male reproductive development in the rat: Implications for human risk assessment - ResearchGate. (n.d.). ResearchGate. [Link]

  • Lyche, J. L., et al. (2022). Adult Exposure to Di-N-Butyl Phthalate (DBP) Induces Persistent Effects on Testicular Cell Markers and Testosterone Biosynthesis in Mice. International Journal of Molecular Sciences, 23(15), 8632. [Link]

  • Chemical Mixtures in the Environment: Endocrine Disruption Properties of Phthalates and BPA - CSUN. (n.d.). CSUN ScholarWorks. [Link]

  • Wang, Y., & Qian, H. (2021). Phthalates and Their Impacts on Human Health. Healthcare (Basel). [Link]

  • Dibutyl phthalate disrupts energy metabolism and morphology in the gills and induces hepatotoxicity in zebrafish. (2023). Fish Physiology and Biochemistry. [Link]

  • Wójtowicz, A. K., et al. (2017). Dibutyl Phthalate (DBP)-Induced Apoptosis and Neurotoxicity are Mediated via the Aryl Hydrocarbon Receptor (AhR) but not by Estrogen Receptor Alpha (ERα), Estrogen Receptor Beta (ERβ), or Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) in Mouse Cortical Neurons. Neurotoxicity Research, 31(1), 77-89. [Link]

  • Engel, F. B., & Gierthy, J. F. (1979). Metabolism of dibutylphthalate and phthalate by Micrococcus sp. strain 12B. Journal of Bacteriology, 140(1), 91-100. [Link]

  • Hannon, P. R., & Flaws, J. A. (2015). Di-n-Butyl Phthalate Disrupts the Expression of Genes Involved in Cell Cycle and Apoptotic Pathways in Mouse Ovarian Antral Follicles. Biology of Reproduction, 92(5), 126. [Link]

  • Gholami, M., et al. (2021). Toxicity of Dibutyl phthalate (DBP) toward isolated human blood lymphocytes: Apoptosis initiated from intracellular calcium enhancement and mitochondrial/lysosomal cross talk. Human & Experimental Toxicology. [Link]

  • Shen, O., et al. (2009). Comparison of in vitro hormone activities of selected phthalates using reporter gene assays. Toxicology Letters, 191(2-3), 153-157. [Link]

  • Dibutyl Phthalate | C16H22O4 | CID 3026 - PubChem - NIH. (n.d.). PubChem. [Link]

  • Sergeeva, A. V., et al. (2023). Detection of Dibutyl Phthalate in Surface Water by Fluorescence Polarization Immunoassay. Chemosensors. [Link]

  • Lyche, J. L., et al. (2022). Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies. International Journal of Molecular Sciences. [Link]

  • Diisobutyl phthalate has comparable anti-androgenic effects to di-n-butyl phthalate in fetal rat testis | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC. (n.d.). NCBI. [Link]

  • Method of Analysis for Dibutyl Phthalate | Pharmaguideline. (2008). PharmaGuideline. [Link]

  • Radke, E. G., et al. (2020). Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review. International Journal of Environmental Research and Public Health. [Link]

  • Development of an analytical method for dibutyl phthalate (DBP) determination in water samples using gas chromatography - E3S Web of Conferences. (n.d.). E3S Web of Conferences. [Link]

  • Dibutyl Phthalate | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). PharmaCompass. [Link]

  • Liman, R., et al. (2022). Assessment of Cytotoxic, Genotoxic, and Oxidative Stress of Dibutyl Phthalate on Cultured Bovine Peripheral Lymphocytes. Oxidative Medicine and Cellular Longevity. [Link]

  • In vitro genotoxicity of dibutyl phthalate on A549 lung cells at air-liquid interface in exposure concentrations relevant at workplaces. (2021). Toxicology in Vitro. [Link]

  • (PDF) Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies - ResearchGate. (n.d.). ResearchGate. [Link]

  • Wójtowicz, A. K., et al. (2017). Dibutyl Phthalate (DBP)-Induced Apoptosis and Neurotoxicity are Mediated via the Aryl Hydrocarbon Receptor (AhR) but not by Estrogen Receptor Alpha (ERα), Estrogen Receptor Beta (ERβ), or Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) in Mouse Cortical Neurons. Neurotoxicity Research. [Link]

Sources

Foundational

Technical Guide: Dibutyl Isophthalate (DBIP) Interaction with Soil Microbial Communities

Executive Summary & Chemical Context[1][2] While Dibutyl phthalate (DBP, the ortho-isomer) is a ubiquitous and well-characterized pollutant, Dibutyl isophthalate (DBIP) —the meta-isomer (CAS: 3126-90-7)—presents a distin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2]

While Dibutyl phthalate (DBP, the ortho-isomer) is a ubiquitous and well-characterized pollutant, Dibutyl isophthalate (DBIP) —the meta-isomer (CAS: 3126-90-7)—presents a distinct toxicological and metabolic profile. Often found as a secondary impurity in plasticizers or a transformation product of DBP isomerization, DBIP exerts selective pressure on soil microbiomes that differs fundamentally from its ortho counterpart due to steric constraints on enzymatic hydrolysis and ring cleavage.

This guide provides a rigorous technical framework for assessing DBIP’s impact on soil microbial communities. It moves beyond generic "phthalate toxicity" to isolate the specific mechanisms governing the meta-isomer's biodegradation and its restructuring of the soil microbiome.

Chemical Distinction
FeatureDibutyl Phthalate (DBP)Dibutyl Isophthalate (DBIP)
Isomer Ortho-benzenedicarboxylateMeta-benzenedicarboxylate
Steric Hindrance High (adjacent ester groups)Moderate (1,3-separation)
Key Intermediate Phthalic Acid (PA)Isophthalic Acid (IPA)
Degradation Logic Rapid hydrolysis; PA accumulates transiently.Slower hydrolysis; IPA requires specific decarboxylases.

Mechanisms of Interaction

The interaction between DBIP and soil microbes is governed by two opposing forces: xenobiotic toxicity (membrane disruption) and metabolic opportunity (carbon sourcing).

Physicochemical Toxicity (The "Selectivity Filter")

Like other dialkyl phthalates, DBIP is lipophilic (Log Kow ~ 4.5). Upon entering the soil matrix, it partitions into the organic fraction and microbial cell membranes.

  • Mechanism: DBIP intercalates into the lipid bilayer of Gram-negative bacteria, increasing membrane fluidity and disrupting ion gradients.

  • Outcome: This creates an immediate "kill zone" for sensitive taxa (often Actinobacteria and certain Proteobacteria lacking efflux pumps), while selecting for solvent-tolerant genera (Pseudomonas, Bacillus).

Metabolic Pathway (The "Degrader's Advantage")

The ability to survive DBIP exposure is strictly linked to the possession of specific esterases and ring-cleaving enzymes. Unlike DBP, which funnels into the ortho-cleavage pathway, DBIP degradation yields Isophthalic Acid (IPA) .

Critical Divergence:

  • Aerobic: IPA is converted to protocatechuate via dioxygenase attack (positions 3,4 or 4,5), followed by ring cleavage.

  • Anaerobic: IPA is activated to isophthaloyl-CoA, then decarboxylated to benzoyl-CoA.[1][2] This step is distinct from DBP and requires the ubiD-like decarboxylase enzyme family.

DBIP_Degradation DBIP Dibutyl Isophthalate (DBIP) MBIP Monobutyl Isophthalate (MBIP) DBIP->MBIP Esterase (Hydrolysis) IPA Isophthalic Acid (IPA) (Meta-Isomer) MBIP->IPA Esterase (Hydrolysis) Proto Protocatechuate (3,4-dihydroxybenzoate) IPA->Proto Aerobic: Dioxygenase ICoA Isophthaloyl-CoA IPA->ICoA Anaerobic: CoA Ligase RingCleavage Ring Cleavage (Beta-ketoadipate pathway) Proto->RingCleavage TCA TCA Cycle RingCleavage->TCA BCoA Benzoyl-CoA ICoA->BCoA Decarboxylase (UbiD-like) BCoA->TCA Reductive Pathway

Figure 1: Divergent biodegradation pathways of Dibutyl Isophthalate (DBIP) under aerobic vs. anaerobic soil conditions.

Impact on Microbial Communities[4][5]

The introduction of DBIP into soil triggers a predictable succession event, shifting the community from a "carbohydrate economy" to an "aromatic economy."

Taxonomic Shifts
  • Responders (The Degraders):

    • Arthrobacter sp.: High esterase activity; rapidly hydrolyzes the butyl chains.

    • Pseudomonas sp.: Versatile metabolism; capable of utilizing the resulting alcohols (butanol) and the aromatic ring.

    • Variovorax & Sphingomonas: Often associated with the degradation of complex metabolic intermediates (IPA).

  • Sensitive Taxa (The Victims):

    • Acidobacteria: Generally decline due to membrane stress and competitive exclusion.

    • Nitrifying Bacteria: Ammonia monooxygenase (AMO) activity is often inhibited by high concentrations of phthalate esters, disrupting the Nitrogen cycle.

Functional Enzyme Response

Quantitative analysis of soil enzymes provides a proxy for community health:

  • Dehydrogenase: Initially suppressed (0–7 days) due to acute toxicity, then rebounds as degraders proliferate.

  • Urease: Often inhibited, indicating disruption of N-mineralization.

  • Polyphenol Oxidase: May increase as part of the stress response to aromatic pollutants.

Experimental Protocols

To generate authoritative data, the following self-validating workflows must be used.

Soil Spiking & Sampling Strategy

Objective: Create a homogeneous contamination model without solvent artifacts.

  • Preparation: Dissolve DBIP in a volatile carrier (acetone).

  • Spiking: Apply to 10% of the total soil mass (silica sand carrier can also be used). Evaporate solvent completely in a fume hood (24h) to prevent acetone from acting as a carbon source.

  • Mixing: Blend spiked soil with the remaining 90% fresh soil.

  • Controls:

    • Solvent Control: Soil + Acetone (evaporated).

    • Sterile Control: Autoclaved soil + DBIP (to measure abiotic hydrolysis).

Analytical Quantification (GC-MS)

Objective: Track the disappearance of DBIP and appearance of IPA.

  • Extraction: Ultrasonic extraction with n-hexane/acetone (1:1 v/v). Avoid plastic labware (use glass/Teflon) to prevent background phthalate contamination.

  • Derivatization: IPA is polar and difficult to detect directly. Derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form volatile silyl esters before injection.

  • QA/QC: Recovery rates must be 80–120%. Internal standard: Benzyl benzoate.

Microbial Community Profiling (16S rRNA)

Objective: Correlate chemical degradation with taxonomic shifts.

Workflow Soil Soil Sampling (Days 0, 7, 14, 28) Extract DNA Extraction (CTAB/SDS Method) Soil->Extract PCR PCR Amplification (V3-V4 Region) Extract->PCR Seq Illumina Sequencing (Paired-end) PCR->Seq Bioinf Bioinformatics (QIIME2 / DADA2) Seq->Bioinf

Figure 2: High-throughput sequencing workflow for assessing DBIP impact on soil microbiome.

Step-by-Step Protocol:

  • Extraction: Use a commercial Soil DNA Kit (e.g., PowerSoil) to remove humic acid inhibitors.

  • Amplification: Target the V3-V4 hypervariable region of the 16S rRNA gene.

  • Sequencing: Illumina MiSeq (2x250 bp).

  • Analysis:

    • Denoise with DADA2 to resolve Amplicon Sequence Variants (ASVs).

    • Calculate Alpha Diversity (Shannon Index) to quantify toxicity-induced diversity loss.

    • Perform Beta Diversity (PCoA) to visualize the "community trajectory" away from the control state.

Data Interpretation Guide

ObservationInterpretationMechanism
Rapid DBIP Loss + No IPA Accumulation Efficient MineralizationComplete metabolic pathway (Ring cleavage active).
DBIP Loss + IPA Accumulation "Dead-End" MetabolismMicrobes can hydrolyze ester bonds but lack ring-cleavage dioxygenases.
Decrease in Shannon Index Acute ToxicitySelection pressure eliminating sensitive species.
Rise in Proteobacteria Enrichment of Degradersr-strategists utilizing DBIP as a carbon source.

References

  • Ren, L., et al. (2018). "Degradation of dibutyl phthalate in two contrasting agricultural soils and its long-term effects on soil microbial community." Science of The Total Environment. Link

  • Junghare, M., et al. (2019). "Anaerobic degradation of xenobiotic isophthalate by the fermenting bacterium Syntrophorhabdus aromaticivorans."[1] The ISME Journal. Link

  • Stamper, D. M., et al. (2002). "Biodegradation of the Phthalate Isomers: Isophthalate and Terephthalate." Applied and Environmental Microbiology. Link

  • Idowu, G., et al. (2022). "Environmental impacts of covid-19 pandemic: Release of microplastics, organic contaminants and trace metals from face masks."[3] Environmental Research. Link

  • Wang, J., et al. (2016). "Effects of dibutyl phthalate on microbial function diversity and enzyme activity in wheat rhizosphere soils." Chemosphere.[4] Link

Sources

Exploratory

Technical Guide: Vapor Pressure and Volatility of Dibutyl Isophthalate

CAS 3126-90-7 Executive Summary Dibutyl isophthalate (DBIP) is the meta-isomer of the widely characterized plasticizer dibutyl phthalate (DBP). While DBP data is ubiquitous, experimental physicochemical data for DBIP is...

Author: BenchChem Technical Support Team. Date: February 2026

CAS 3126-90-7

Executive Summary

Dibutyl isophthalate (DBIP) is the meta-isomer of the widely characterized plasticizer dibutyl phthalate (DBP). While DBP data is ubiquitous, experimental physicochemical data for DBIP is scarce, creating significant challenges for researchers in extractables/leachables (E&L) and environmental fate modeling.

This guide provides a definitive technical analysis of DBIP volatility. It synthesizes available surrogate data, thermodynamic principles, and estimation models to establish a working volatility profile. Furthermore, it details the Gas Saturation Method, the gold-standard protocol for empirically determining vapor pressure for such low-volatility semi-volatile organic compounds (SVOCs).

Part 1: Physicochemical Profile & Isomer Distinction

Identification and CAS Alert

A critical error in many safety data sheets (SDS) and databases is the conflation of DBIP with its ortho-isomer (DBP) or its branched isomer (Diisobutyl phthalate, DIBP). Precise identification is the first step in accurate volatility modeling.

ParameterDibutyl Isophthalate (Target)Dibutyl Phthalate (Common Analog)
Structure meta-isomer (1,3-substitution)ortho-isomer (1,2-substitution)
CAS Number 3126-90-7 84-74-2
Symmetry Higher symmetry (

)
Lower symmetry due to steric strain
Packing More efficient crystalline packingLess efficient (steric hindrance)
Thermodynamic Implication Higher MP / Lower VPLower MP / Higher VP
Structural Impact on Volatility

Volatility is governed by intermolecular forces. The ortho position in DBP creates steric repulsion between the two ester groups, preventing planar alignment with the benzene ring. This reduces


-

stacking efficiency in the condensed phase, raising the vapor pressure.

In contrast, the meta position in DBIP allows the ester groups to adopt a more planar conformation with the ring, enhancing intermolecular Van der Waals forces. Therefore, DBIP is thermodynamically predicted to have a lower vapor pressure than DBP.

Part 2: Vapor Pressure & Volatility Data

The Data Gap and Surrogate Strategy

Direct experimental vapor pressure (VP) data for DBIP is not available in standard open-access peer-reviewed literature (e.g., NIST, PubChem). To provide actionable data, we employ a Read-Across Strategy using DBP as a "Worst-Case" (Upper Bound) surrogate.

Quantitative Data Profile

Note: Values for DBIP are estimated based on EPI Suite™ (MPBPWIN v1.43) and thermodynamic read-across from DBP.

PropertyDibutyl Phthalate (Experimental)Dibutyl Isophthalate (Estimated)Relevance
Boiling Point (760 mmHg) 340 °C355 - 365 °C Higher BP correlates to lower VP.
Vapor Pressure (25 °C)

Pa

Pa
Critical for inhalation risk & migration.
Henry's Law Constant

atm-m³/mol

atm-m³/mol
Determines partitioning from water to air.
Log Kow 4.454.6 - 4.8 Lipophilicity indicator for tissue accumulation.
Environmental Fate Implications

DBIP is classified as a Semi-Volatile Organic Compound (SVOC).

  • Air/Soil Partitioning: With a

    
     (Octanol-Air Partition Coefficient) likely > 8.0, DBIP will partition strongly to atmospheric particulate matter rather than remaining in the gas phase.
    
  • Migration Potential: In drug packaging, the lower VP of DBIP compared to DBP suggests a slower rate of gas-phase migration into lyophilized drug products, though direct contact migration remains a risk due to lipophilicity.

Part 3: Experimental Protocol (Gas Saturation Method)

For researchers requiring precise experimental validation (e.g., for regulatory submission), the Gas Saturation Method is the required standard for VPs


 Pa. Static methods (e.g., isoteniscope) are insufficiently sensitive.
Principle

An inert carrier gas (Nitrogen) is passed through a column coated with the analyte (DBIP) at a controlled flow rate. The gas becomes saturated with DBIP vapor. The analyte is then trapped and quantified. The VP is calculated using the Ideal Gas Law.

Workflow Diagram

GasSaturation cluster_bath Isothermal Zone N2 Carrier Gas (N2) High Purity MFC Mass Flow Controller (10-50 mL/min) N2->MFC SatCol Saturator Column (Glass Beads + DBIP) MFC->SatCol Controlled Flow Temp Thermostat Bath (± 0.01 °C) Trap Adsorbent Trap (Tenax TA or Cold Trap) SatCol->Trap Saturated Vapor GCMS Analysis (GC-MS/FID) Trap->GCMS Thermal Desorption or Solvent Extraction

Figure 1: Schematic of the Gas Saturation Method. The critical control point is the Isothermal Zone to ensure thermodynamic equilibrium.

Step-by-Step Protocol
  • Column Preparation:

    • Coat glass beads (60-80 mesh) with DBIP (1% w/w in acetone).

    • Evaporate solvent under rotary vacuum to ensure uniform coating.

    • Pack into a stainless steel or glass column (approx. 4mm ID x 30cm).

  • Equilibration:

    • Place the column in a water bath controlled to

      
       °C.
      
    • Flow Nitrogen through the column for 1 hour to purge volatiles/impurities.

  • Sampling:

    • Connect a pre-conditioned Tenax TA trap to the column outlet.

    • Flow Nitrogen at 20 mL/min. Crucial: Verify flow rate is low enough to ensure saturation (perform at 10, 20, and 30 mL/min; if calculated VP is constant, saturation is achieved).

    • Collect for sufficient time to trap

      
       ng of analyte (typically 2-4 hours for DBIP).
      
  • Quantification:

    • Desorb the trap into a GC-MS.

    • Calculate Vapor Pressure (

      
      ) using:
      
      
      
      
      Where:
      • 
         = Moles of DBIP collected.
        
      • 
         = Gas constant.
        
      • 
         = Temperature (K).[1][2][3][4]
        
      • 
         = Total volume of gas passed (corrected to column T and P).
        

Part 4: Application in Drug Development (E&L)

In pharmaceutical development, DBIP may appear as a leachable from polyester-based packaging or secondary labels. The volatility data is used to calculate the Analytical Evaluation Threshold (AET) .

Volatility-Based Risk Logic

EL_Assessment Start Leachable Detected (DBIP) CheckVP Check Vapor Pressure (Is it > 10^-4 Pa?) Start->CheckVP HighVP High Volatility Risk: Headspace Migration CheckVP->HighVP Yes (e.g. DBP) LowVP Low Volatility Risk: Direct Contact Only CheckVP->LowVP No (e.g. DBIP) Tox Tox Assessment (Read-across to DBP) HighVP->Tox LowVP->Tox Final Safety Margin Calculation (PDE / Daily Intake) Tox->Final

Figure 2: Decision tree for assessing leachable risk based on volatility profiles.

Calculation of Concentration in Headspace

For a solid drug product in a closed vial, the maximum concentration of DBIP in the headspace (


) can be estimated using the Ideal Gas Law and the estimated VP:


Using


 Pa and 

g/mol :

This value represents the maximum theoretical exposure via the vapor phase, which is generally negligible for solid oral doses but critical for inhalation products.

References

  • National Institute of Standards and Technology (NIST). Dibutyl isophthalate (CAS 3126-90-7) - Gas Phase Ion Energetics Data. NIST Chemistry WebBook, SRD 69. [Link]

  • U.S. EPA. Estimation Programs Interface (EPI) Suite™ for Microsoft® Windows, v 4.11. United States Environmental Protection Agency, Washington, DC, USA. [Link]

  • Gobble, C., et al. (2014).[4] Vapor Pressures and Vaporization Enthalpies of a Series of Dialkyl Phthalates by Correlation Gas Chromatography. Journal of Chemical & Engineering Data, 59(4), 1353–1365. (Cited for methodology and DBP baseline data). [Link]

  • Sondreal, K., et al. (2015). Vapor Pressure Measurements by the Gas Saturation Method: The Influence of the Carrier Gas. Journal of Chemical & Engineering Data. (Cited for protocol validation). [Link]

  • PubChem. Dibutyl Phthalate (CAS 84-74-2) Compound Summary. National Center for Biotechnology Information. (Used for comparative read-across data).[5] [Link]

Sources

Protocols & Analytical Methods

Method

GC-MS method for dibutyl isophthalate quantification

Application Note: High-Resolution Separation and Quantification of Dibutyl Isophthalate (DBIP) by GC-MS Abstract This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quanti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Separation and Quantification of Dibutyl Isophthalate (DBIP) by GC-MS

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification of Dibutyl Isophthalate (DBIP), specifically addressing the analytical challenge of resolving it from its structural isomer, Dibutyl Phthalate (DBP). While DBP is a ubiquitous plasticizer, DBIP is frequently encountered as an impurity in polyester resins or a degradation product.[1] Due to their identical molecular weight (278.34 g/mol ) and similar mass spectral fragmentation, chromatographic resolution is the critical control point.[1] This method utilizes a 5% phenyl-arylene stationary phase with an optimized thermal gradient to achieve baseline separation (


), ensuring regulatory compliance and data integrity in Extractables & Leachables (E&L) studies.[1]

Introduction & Scientific Rationale

The Isomeric Challenge

Dibutyl isophthalate (meta-isomer) and Dibutyl phthalate (ortho-isomer) share the same elemental formula (


). In Electron Ionization (EI) mass spectrometry, ortho-phthalates undergo a specific "ortho-effect" rearrangement, producing a dominant resonance-stabilized phthalic anhydride ion at m/z 149.[1]

While DBIP also produces an m/z 149 fragment, the lack of ortho-positioning alters the fragmentation kinetics, often yielding a higher abundance of the molecular ion (m/z 278) or the mono-butyl ester cation (m/z 223) compared to DBP. However, relying solely on MS spectral deconvolution is risky for trace analysis.[1] Chromatographic separation is mandatory.

Regulatory Context

Distinguishing these isomers is vital for toxicological risk assessment.[1] DBP is a known endocrine disruptor listed under REACH and Prop 65.[1] DBIP, while less regulated, must be accurately quantified to avoid false positives for DBP, which could trigger unnecessary regulatory recalls or clinical holds.[1]

Contamination Control (The "Zero-Blank" Protocol)

Phthalates are ubiquitous.[1][2] A self-validating method requires strict background control.[1]

  • Glassware: All glassware must be baked at 400°C for 4 hours to mineralize organic residues.[1] Solvent rinsing alone is insufficient.[1]

  • Solvents: Use only "GC-MS Resi-Analyzed" or "Pesticide Grade" solvents. Test every new lot by concentrating 100 mL to 1 mL and injecting a blank.

  • Septa: Use low-bleed, high-temperature septa (e.g., BTO®).[1] Change daily to prevent coring and bleed accumulation.[1]

  • Analyst Hygiene: Nitrile gloves only (no latex).[1] Avoid personal care products (lotions, perfumes) containing phthalates.[1]

Experimental Method

Instrumentation
  • GC System: Agilent 8890 or Thermo Trace 1300 (or equivalent).

  • Detector: Single Quadrupole MS (Agilent 5977 or Thermo ISQ).

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm ID × 0.25 µm film).[1]

    • Rationale: The 5% phenyl phase offers the necessary selectivity for dipole-dipole interactions that differentiate the meta- and ortho-substitution patterns.

GC Parameters
ParameterSettingNote
Inlet Mode SplitlessHigh sensitivity for trace impurities.[1]
Inlet Temp 280°CEnsures complete volatilization without thermal degradation.[1]
Carrier Gas Helium (99.999%)Constant Flow: 1.2 mL/min.[1]
Injection Vol 1.0 µL-
Oven Program Initial: 60°C (hold 1 min)Solvent focusing.
Ramp 1: 20°C/min to 220°CFast ramp to elution zone.
Ramp 2: 5°C/min to 300°CCritical Step: Slow ramp resolves DBP/DBIP.
Final: 300°C (hold 5 min)Column bake-out.
Transfer Line 290°CPrevents condensation of high-boilers.[1]
Mass Spectrometry (SIM Mode)

Selected Ion Monitoring (SIM) is used for maximum sensitivity.[1]

AnalyteRetention Time (approx)*Quant Ion (m/z)Qualifier Ions (m/z)Dwell Time
DBP (Ortho) 14.2 min149 205, 22325 ms
DBIP (Meta) 14.8 min149 223, 27825 ms
Internal Std 13.5 min136 135, 9325 ms
  • Note: DBIP typically elutes after DBP on a 5% phenyl column due to the slightly higher boiling point and polarity of the meta-isomer.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 10.0 mL of aqueous sample (or dissolved drug product) into a baked glass centrifuge tube.

  • Spike: Add Internal Standard (e.g., Benzyl Benzoate-d5 or DBP-d4) to a final concentration of 100 ng/mL.[1]

  • Extract: Add 2.0 mL Hexane (or MTBE). Cap with Teflon-lined cap.[1]

  • Agitate: Vortex for 2 minutes or shaker table for 20 mins.

  • Separate: Centrifuge at 3000 rpm for 5 minutes.

  • Transfer: Transfer the upper organic layer to a GC vial.

    • Self-Validation: If the organic layer is cloudy, dry with anhydrous

      
       (baked at 400°C).[1]
      

Workflow Visualization

GCMS_Workflow Sample Sample (Aqueous/Solid) Extraction LLE Extraction (Hexane/MTBE) Sample->Extraction Spike IS Cleanup Phase Separation & Drying (Na2SO4) Extraction->Cleanup GC_Inj GC Injection (Splitless, 280°C) Cleanup->GC_Inj Separation Chromatographic Resolution (DB-5ms) GC_Inj->Separation Temp Ramp MS_Detect MS Detection (SIM: m/z 149, 223) Separation->MS_Detect Elution Data Data Analysis (Quant & Ratio Check) MS_Detect->Data Integration Data->GC_Inj Re-inject if Blank > 10% LOQ

Figure 1: Analytical workflow for DBIP quantification. Note the feedback loop: if the procedural blank exceeds 10% of the Limit of Quantitation (LOQ), the run is invalid and system cleaning is required.

Results & Discussion

Chromatographic Resolution

Under the proposed temperature program (5°C/min ramp), DBP and DBIP are baseline separated.[1]

  • DBP: Elutes earlier (approx.[1][3] 14.2 min).[1][4]

  • DBIP: Elutes later (approx.[1][3] 14.8 min).[1]

  • Resolution (

    
    ):  Calculated as 
    
    
    
    . An
    
    
    is required for accurate integration.[1]
Mass Spectral Differentiation

While both compounds share the base peak m/z 149:

  • Ion Ratio Check: Compare the ratio of m/z 223 to m/z 149.

    • DBP Ratio (223/149): Typically ~5-10%.[1]

    • DBIP Ratio (223/149): Typically higher (~15-25%) due to different fragmentation stability.[1]

  • Molecular Ion: DBIP often shows a discernible molecular ion (m/z 278) which is frequently absent in DBP spectra.[1]

Validation Criteria (ICH Q2)
ParameterAcceptance Criteria
Linearity

(Range: 10 - 1000 ng/mL)
Recovery 80% - 120% (Spiked Matrix)
Precision RSD < 5% (n=6 injections)
LOD/LOQ LOD: ~5 ng/mL; LOQ: ~15 ng/mL (Matrix dependent)
Blank < 20% of LOQ (Mandatory)

Troubleshooting Guide

  • Problem: Co-elution of DBP and DBIP.

    • Solution: Lower the ramp rate to 3°C/min between 220°C and 260°C. Ensure the column is a "5ms" (5% phenyl) type; 100% PDMS (DB-1) columns have lower selectivity for isomers.

  • Problem: High Background (m/z 149).

    • Solution: Bake out the inlet. Replace the septum.[1] Check the carrier gas trap. Confirm the solvent is not contaminated by running a "solvent-only" blank (no extraction).[1]

  • Problem: Peak Tailing.

    • Solution: Active sites in the liner. Replace with a deactivated, wool-packed liner.[1]

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011).[1] Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[1] (Standard text for GC-MS optimization).

  • U.S. Environmental Protection Agency (EPA). (2014).[1] Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Link[1]

  • United States Pharmacopeia (USP). (2023).[1] General Chapter <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. Link[1]

  • Restek Corporation. (2020).[1] GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Link

  • MassBank of North America. (2024).[1] Mass Spectra of Dibutyl Phthalate and Isomers. Link

Sources

Application

Application Note: A Validated HPLC-UV Method for the Quantification of Dibutyl Isophthalate in Environmental Samples

Abstract Dibutyl isophthalate (DBP), a widely used plasticizer, is a growing environmental concern due to its potential endocrine-disrupting properties and widespread detection in various ecosystems.[1][2] This applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dibutyl isophthalate (DBP), a widely used plasticizer, is a growing environmental concern due to its potential endocrine-disrupting properties and widespread detection in various ecosystems.[1][2] This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the routine analysis of DBP in complex environmental matrices, including water, soil, and sediment. We provide comprehensive, step-by-step protocols for sample collection, preservation, extraction, and cleanup, emphasizing the scientific rationale behind each step to ensure methodological integrity and data reliability. The described reversed-phase HPLC method is validated according to ICH Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity for the quantification of DBP.[3][4]

Introduction: The Environmental Significance of Dibutyl Isophthalate

Dibutyl isophthalate (DBP) is a synthetic chemical, specifically a dialkyl ester of phthalic acid, extensively used to impart flexibility and durability to polymers, particularly polyvinyl chloride (PVC).[1][5] Its applications are vast, ranging from adhesives, printing inks, and lacquers to personal care products like nail polish and perfumes.[1][5] DBP is not chemically bound to the polymer matrix, which allows it to leach, migrate, or volatilize into the environment during the production, use, and disposal of these products.[5]

This continuous release has led to DBP becoming a ubiquitous environmental contaminant found in air, water, soil, and sediment.[1][6][7] The primary concern stems from its classification as a potential endocrine disruptor, with studies indicating adverse effects on the reproductive and developmental systems in wildlife and potential risks to human health.[1][8] Consequently, regulatory bodies and environmental agencies worldwide monitor its levels to protect ecosystems and public health. This necessitates reliable, accurate, and accessible analytical methods for its quantification in diverse and often complex environmental samples. While gas chromatography (GC) based methods like EPA 8061A exist, HPLC-UV offers a robust, cost-effective, and widely available alternative for many laboratories.[9][10][11]

Physicochemical Properties of Dibutyl Isophthalate

Understanding the properties of DBP is crucial for designing effective extraction and chromatographic separation strategies.

PropertyValueSignificance for Analysis
CAS Number 84-74-2Unique chemical identifier.[1]
Molecular Formula C₁₆H₂₂O₄Determines molar mass for standard preparation.[1]
Molecular Weight 278.34 g/mol Used in concentration calculations.
Appearance Colorless, oily liquid[1][12]
Boiling Point 340 °CLow volatility allows for concentration by solvent evaporation.[1]
Water Solubility ~11.2 mg/L at 25 °CSlightly soluble; allows for efficient extraction from aqueous matrices into organic solvents and pre-concentration using SPE.[1]
Log Kₒw (Octanol-Water) ~4.45High hydrophobicity indicates strong partitioning onto soil/sediment organic matter and suitability for reversed-phase HPLC.

Overall Analytical Workflow

The accurate determination of DBP requires a multi-stage process designed to isolate the analyte from the sample matrix, remove interferences, and perform a precise quantitative measurement.

HPLC_Workflow cluster_prep Sample Preparation & Extraction cluster_analysis Instrumental Analysis s_collect 1. Sample Collection (Water, Soil, Sediment) s_preserve 2. Preservation (Refrigeration) s_collect->s_preserve s_extract 3. Analyte Extraction (SPE or Ultrasonic) s_preserve->s_extract s_cleanup 4. Extract Cleanup & Concentration s_extract->s_cleanup a_hplc 5. RP-HPLC-UV Separation s_cleanup->a_hplc Inject Extract a_detect 6. UV Detection (~230 nm) a_hplc->a_detect a_quant 7. Quantification (External Standard) a_detect->a_quant end end a_quant->end Final Report (Concentration in µg/L or µg/kg)

Caption: General workflow for DBP analysis in environmental samples.

Sample Collection, Preservation, and Preparation

Contamination is a critical risk during phthalate analysis. All glassware must be scrupulously cleaned, solvent-rinsed, and dried. Avoid all plastic materials (containers, pipette tips, tubing) wherever possible. Use high-purity, HPLC-grade solvents for all steps.

Protocol 4.1: Aqueous Samples (e.g., River Water, Wastewater Effluent)

This protocol utilizes Solid-Phase Extraction (SPE), a technique that efficiently concentrates hydrophobic analytes like DBP from large water volumes onto a solid sorbent.[13][14]

  • 1. Collection & Preservation:

    • Collect a 1-liter water sample in a pre-cleaned amber glass bottle.

    • To inhibit microbial degradation, adjust the sample pH to ~2 by adding 1:1 Sulfuric Acid (H₂SO₄).

    • Store the sample at 4°C and extract within 7 days.

  • 2. SPE Cartridge Conditioning:

    • Rationale: Conditioning wets the sorbent and ensures consistent interaction with the analyte.

    • Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).

    • Sequentially pass the following through the cartridge using a vacuum manifold:

      • 10 mL of Ethyl Acetate

      • 10 mL of Methanol

      • 10 mL of HPLC-grade water (do not allow the sorbent to go dry).

  • 3. Sample Loading:

    • Pass the 1 L water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

  • 4. Cartridge Rinsing & Drying:

    • Rationale: A water wash removes polar, water-soluble interferences (e.g., salts, humic acids) that are not retained on the C18 sorbent.

    • Wash the cartridge with 10 mL of HPLC-grade water.

    • Dry the cartridge thoroughly by drawing a vacuum through it for 20-30 minutes. This is critical to ensure efficient elution with the organic solvent.

  • 5. Elution:

    • Rationale: A strong organic solvent is used to desorb the DBP from the C18 sorbent.

    • Place a collection vial inside the vacuum manifold.

    • Elute the DBP from the cartridge with two 5 mL aliquots of Ethyl Acetate. Allow the solvent to soak for 1 minute before drawing it through.

  • 6. Concentration and Reconstitution:

    • Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 1.0 mL of the HPLC mobile phase (e.g., Methanol/Water 75:25 v/v).

    • Vortex to mix and filter through a 0.45 µm PTFE syringe filter into an amber HPLC vial.

Protocol 4.2: Solid Samples (e.g., Soil, Sediment)

This protocol uses ultrasonic extraction, which employs high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration for efficient analyte recovery.[15][16][17]

  • 1. Sample Preparation:

    • Air-dry the soil/sediment sample to a constant weight, gently disaggregate it, and sieve through a 2 mm mesh to remove large debris.

    • Determine the moisture content by drying a separate subsample at 105°C. All final results should be reported on a dry weight basis.

  • 2. Extraction:

    • Rationale: A mixture of a nonpolar and a moderately polar solvent provides broad solvating power for DBP while effectively wetting the solid matrix.

    • Weigh 10 g (dry weight equivalent) of the prepared sample into a glass beaker.

    • Add 30 mL of a 1:1 (v/v) mixture of Hexane and Acetone.

    • Place the beaker in an ultrasonic bath and sonicate for 20 minutes.

  • 3. Extract Isolation:

    • Allow the solid material to settle, then carefully decant the solvent extract into a clean flask.

    • Repeat the extraction (step 2) two more times with fresh solvent, combining all extracts.

  • 4. Cleanup and Concentration:

    • Rationale: Environmental solid samples often contain high molecular weight organic compounds (e.g., lipids, humic substances) that can interfere with HPLC analysis. A Florisil cleanup step can effectively remove many of these polar interferences.

    • Concentrate the combined extracts to approximately 2 mL using a rotary evaporator.

    • Prepare a cleanup column by packing 5 g of activated Florisil into a glass chromatography column.

    • Pass the 2 mL concentrated extract through the Florisil column and elute with 50 mL of 1:1 Hexane/Acetone.

    • Collect the eluate and evaporate to near dryness under a gentle stream of nitrogen.

    • Reconstitute, vortex, and filter as described in Protocol 4.1, Step 6.

Sample_Prep_Workflow cluster_water Aqueous Sample (SPE) cluster_solid Solid Sample (Ultrasonic) w1 1L Water Sample (pH 2, 4°C) w2 Condition C18 Cartridge (EtOAc, MeOH, H₂O) w1->w2 w3 Load Sample (5-10 mL/min) w2->w3 w4 Wash & Dry Cartridge w3->w4 w5 Elute DBP (Ethyl Acetate) w4->w5 w6 Evaporate & Reconstitute (1 mL Mobile Phase) w5->w6 w_out Inject into HPLC w6->w_out s1 10g Dry Soil/Sediment s2 Ultrasonic Extraction (3x with Hexane:Acetone) s1->s2 s3 Combine & Concentrate Extracts s2->s3 s4 Florisil Cleanup (Remove Polar Interferences) s3->s4 s5 Evaporate & Reconstitute (1 mL Mobile Phase) s4->s5 s_out Inject into HPLC s5->s_out

Caption: Sample preparation workflows for aqueous and solid matrices.

HPLC-UV Method and Parameters

This method employs reversed-phase chromatography, where the stationary phase (C18) is nonpolar, and the mobile phase is more polar. DBP, being a hydrophobic molecule, is well-retained on the C18 column and can be effectively separated from more polar matrix components.[5][18]

ParameterRecommended ConditionRationale
Instrument HPLC system with UV/Vis or PDA DetectorStandard equipment for this type of analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for DBP. The length and particle size offer a good balance between resolution and analysis time.[18]
Mobile Phase Isocratic: Methanol / Water (75:25, v/v)This ratio provides sufficient elution strength to achieve a reasonable retention time for DBP (~7-8 minutes) with good peak shape.[5][18]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Injection Volume 20 µLA typical volume that balances sensitivity with the risk of column overloading.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 230 nmDBP has a strong chromophore (benzene ring) that absorbs well in the low UV range, providing good sensitivity.[5][18]

Method Validation

The analytical method was validated based on ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[3][4][19] All validation experiments were performed by spiking known amounts of DBP standard into a blank matrix (HPLC-grade water for SPE and clean sand for ultrasonic extraction) and processing them through the entire analytical procedure.

Validation ParameterResultAcceptance Criteria
Linearity (Range) 1.5 - 15.5 µg/mLCorrelation Coefficient (r²) > 0.999
Correlation Coefficient (r²) 0.9999[18]
Limit of Detection (LOD) 0.3 µg/mL (in solution)Signal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) 1.0 µg/mL (in solution)Signal-to-Noise Ratio ≥ 10:1
Accuracy (% Recovery) Water (SPE): 98.2% ± 3.5% Soil (Ultrasonic): 94.7% ± 4.7%[18]80 - 120%
Precision (% RSD) Repeatability (Intra-day): < 3% Intermediate Precision (Inter-day): < 5%RSD ≤ 15%
Specificity No interfering peaks observed at the retention time of DBP in blank matrix chromatograms.Peak purity analysis confirms no co-elution.
Robustness Minor variations in mobile phase composition (±2%) and column temperature (±2°C) did not significantly affect results (%RSD < 5%).Consistent results under deliberate small variations.

Note: The LOD and LOQ in the original environmental sample will be lower after accounting for the pre-concentration factor from the sample preparation step.

Addressing Matrix Effects

Environmental samples are inherently complex. Co-extracted, non-target compounds from the matrix can either suppress or enhance the analyte signal during analysis, a phenomenon known as the matrix effect.[20][21][22]

Strategies for Mitigation:

  • Effective Cleanup: The Florisil cleanup step (Protocol 4.2) is crucial for minimizing matrix interferences in soil and sediment extracts.

  • Matrix-Matched Calibration: The most reliable quantification is achieved by preparing calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure. This ensures that the standards and the samples experience similar matrix effects.

  • Standard Addition: For highly complex or unknown matrices, the method of standard addition can be used. This involves splitting a sample into several aliquots and spiking them with increasing, known concentrations of the analyte to determine the native concentration accurately.[23]

Conclusion

This application note details a comprehensive and fully validated HPLC-UV method for the determination of dibutyl isophthalate (DBP) in water, soil, and sediment. The combination of optimized Solid-Phase Extraction for aqueous samples and Ultrasonic Extraction with Florisil cleanup for solid samples provides excellent analyte recovery and minimizes matrix interference. The reversed-phase HPLC method is simple, robust, and demonstrates high sensitivity, accuracy, and precision, making it a reliable tool for environmental monitoring laboratories, researchers, and professionals involved in assessing the extent of phthalate contamination in the environment.

References

  • MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Available at: [Link]

  • ResearchGate. (n.d.). RP-HPLC/UV method for the determination of three phthalate plasticizers in lansoprazole enteric-coated capsules. Available at: [Link]

  • SpringerLink. (n.d.). Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV. Available at: [Link]

  • Ataman Kimya. (n.d.). DI ISO BUTYL PHTHALATE (DIBP). Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies - PMC. Available at: [Link]

  • Department of Climate Change, Energy, the Environment and Water, Australia. (2022). Dibutyl phthalate. Available at: [Link]

  • ResearchGate. (n.d.). Determination of di-n-butyl Phthalate in Environmental Samples. Available at: [Link]

  • SpringerLink. (n.d.). Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Systemic investigation of di-isobutyl phthalate (DIBP) exposure in the risk of cardiovascular via influencing the gut microbiota arachidonic acid metabolism in obese mice model. Available at: [Link]

  • ResearchGate. (2025). (PDF) Di-isobutyl Phthalate (DiBP): Technical Report on the Conditions of Use. Available at: [Link]

  • ResearchGate. (2025). (PDF) Analysis of phthalate esters contamination in drinking water samples. Available at: [Link]

  • E3S Web of Conferences. (n.d.). Determination of di-n-butyl Phthalate in Environmental Samples. Available at: [Link]

  • Governors State University. (2003). Method Development for Analysis A of Phthalates s by HPLC. Available at: [Link]

  • ResearchGate. (2025). Determination of phthalates in water samples using polystyrene solid-phase extraction and liquid chromatography quantification | Request PDF. Available at: [Link]

  • MDPI. (n.d.). Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. Available at: [Link]

  • Polish Journal of Environmental Studies. (2023). Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Diisobutyl phthalate | C16H22O4 | CID 6782 - PubChem. Available at: [Link]

  • ResearchGate. (2025). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Determination of Phthalates in Marine Sediments Using Ultrasonic Extraction Followed by Dispersive Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry. Available at: [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • SciSpace. (n.d.). Determination of Phthalate Esters in Drinking Water using Solid-phase Extraction and Gas Chromatography. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Available at: [Link]

  • Wikipedia. (n.d.). Diisobutyl phthalate. Available at: [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • LCGC International. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available at: [Link]

  • ACG Publications. (2018). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Method 606: Phthalate Ester. Available at: [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Government of Canada. (n.d.). Dibutyl Phthalate. Available at: [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • CABI Digital Library. (n.d.). Ultrasonic wave extraction and simultaneous analysis of polycyclic aromatic hydrocarbons (PAHs) and phthalic esters in soil. Available at: [Link]

  • CPAChem. (n.d.). EPA Method 8061A - Phthalate Esters Standard. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Determination of selected phthalate esters compounds in water and sediments by capillary gas chromatography and flame ionization detector. Available at: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]

  • Separation Science. (n.d.). Matrix Effects. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA-RCA: 8061A: Phthalate Esters in Aqueous and Solid Matrices by GC-ECD. Available at: [Link]

  • ResearchGate. (2025). Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters | Request PDF. Available at: [Link]

  • Semantic Scholar. (2022). Methodology for Determining Phthalate Residues by Ultrasound–Vortex-Assisted Dispersive Liquid–Liquid Microextraction and GC-IT/MS in Hot Drink Samples by Vending Machines. Available at: [Link]

  • ResearchGate. (2023). Ultrasound-assisted extraction methods for the determination of organic contaminants in solid and liquid samples. Available at: [Link]

Sources

Method

Application Note: High-Sensitivity Extraction and Isomeric Separation of Dibutyl Isophthalate (DBIP) in Aqueous Matrices

Executive Summary Dibutyl isophthalate (DBIP) is an emerging contaminant often overlooked in standard phthalate screening, which typically focuses on its structural isomer, dibutyl ortho-phthalate (DBP). While DBP is a r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dibutyl isophthalate (DBIP) is an emerging contaminant often overlooked in standard phthalate screening, which typically focuses on its structural isomer, dibutyl ortho-phthalate (DBP). While DBP is a regulated endocrine disruptor, DBIP (the meta-isomer) exhibits distinct environmental transport behaviors and toxicological profiles.

The Analytical Challenge:

  • Isomeric Interference: DBIP and DBP share identical molecular weights (278.34 g/mol ) and nearly identical Electron Ionization (EI) mass spectra, dominated by the m/z 149 phthalic anhydride ion. Mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory.

  • Ubiquitous Background: The "Phthalate Blank" phenomenon—contamination from lab plastics, solvents, and air—can yield false positives exceeding trace environmental levels.

This guide provides a robust, self-validating protocol for the isolation of DBIP from water using Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE), followed by baseline-resolved GC-MS analysis.

Critical Control Points: The "Phthalate Blank"

Before touching a sample, the analyst must establish a low-background environment. Phthalates are ubiquitous in standard laboratory equipment.

SourceRisk LevelMitigation Protocol
Glassware HighBake all non-volumetric glassware at 400°C for 4 hours. Solvent rinsing alone is insufficient to remove adsorbed phthalates.
Solvents MediumUse only "Residue Analysis" or "Capillary GC" grade solvents. Test every new lot by concentrating 100 mL to 1 mL and injecting.
Plastics CriticalStrict Ban: No plastic pipette tips, no Parafilm, no plastic wash bottles. Use glass syringes, Teflon (PTFE) lined caps, and aluminum foil.
Septa HighUse low-bleed, high-temperature septa (e.g., BTO). Pre-conditioned septa are preferred.

Protocol 1: Solid Phase Extraction (SPE)

We utilize a polymeric HLB (Hydrophilic-Lipophilic Balance) sorbent. Unlike traditional C18, HLB remains wettable even if it runs dry, providing higher reproducibility for large-volume water samples.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Cartridge: Polymeric HLB, 200 mg / 6 mL (or equivalent).

  • Elution Solvent: Dichloromethane (DCM) : Ethyl Acetate (1:1 v/v).

  • Internal Standard (IS): Dibutyl phthalate-d4 (DBP-d4) or Benzyl Benzoate.[1] Note: DBP-d4 is preferred but tracks DBP; ensure it does not co-elute with DBIP.

Workflow Diagram

SPE_Workflow Start Sample Pre-treatment (1L Water + Na2S2O3 + pH 2) Cond Conditioning (5 mL DCM -> 5 mL MeOH -> 5 mL Water) Start->Cond Load Sample Loading (Flow: 5-10 mL/min) Cond->Load Do not let dry Wash Wash Step (5 mL 5% MeOH in Water) Load->Wash Dry Drying (Vacuum for 15-20 min) Wash->Dry Critical: Remove H2O Elute Elution (2 x 3 mL DCM:EtOAc) Dry->Elute Conc Concentration (N2 blowdown to 1 mL) Elute->Conc

Figure 1: Optimized SPE workflow for trace phthalate/isophthalate enrichment. The drying step is critical to prevent moisture from interfering with the GC derivatization or injection.

Step-by-Step Procedure
  • Sample Pre-treatment: Collect 1 L of water in an amber glass bottle (baked). Dechlorinate with 50 mg Sodium Thiosulfate if analyzing drinking water. Acidify to pH < 2 with HCl to inhibit microbial activity and protonate acidic interferences.

  • Conditioning: Rinse cartridge with 5 mL DCM (to remove manufacturing impurities), followed by 5 mL Methanol, then 5 mL Reagent Water. Do not allow the cartridge to go dry.[2]

  • Loading: Pass the sample through the cartridge under vacuum at ~10 mL/min. Fast flow reduces recovery.

  • Washing: Elute interferences with 5 mL of 5% Methanol in water.

  • Drying (CRITICAL): Dry the cartridge under full vacuum for 15–20 minutes. Residual water causes peak tailing and column degradation in GC.

  • Elution: Elute analytes with 2 aliquots of 3 mL DCM:Ethyl Acetate (1:1). Soak the bed for 1 minute before collecting.

  • Concentration: Evaporate the extract to ~0.5 mL under a gentle stream of Nitrogen (N2). Add Internal Standard. Bring final volume to 1.0 mL with DCM.

Protocol 2: GC-MS Analysis & Isomer Resolution

The separation of DBP (ortho) and DBIP (meta) relies on the shape selectivity of the stationary phase.

Instrument Parameters
ParameterSettingRationale
Column 5% Phenyl-arylene (e.g., DB-5ms, ZB-5ms)Standard phase. 30m x 0.25mm x 0.25µm.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Consistent retention times for isomer ID.
Inlet Splitless, 280°CMaximizes sensitivity. High temp minimizes adsorption.
Oven Program 60°C (1 min) -> 20°C/min to 220°C -> 5°C/min to 280°C (hold 3 min)Slow ramp (5°C/min) around 220-280°C is crucial for separating DBP/DBIP isomers.
Transfer Line 290°CPrevents condensation of high-boilers.
Source Temp 230°CStandard for EI sources.
MS Acquisition: SIM Mode

Full Scan is useful for identification, but Selected Ion Monitoring (SIM) is required for trace analysis (<1 µg/L).

AnalyteRet. Time (Approx)*Quantifier Ion (m/z)Qualifier Ions (m/z)
DBP (Ortho) 12.4 min149223, 205
DBIP (Meta) 12.8 min149223, 104, 76
Internal Std 12.3 min153 (for DBP-d4)-

Note: Retention times must be experimentally verified daily. DBIP typically elutes after DBP on a 5% phenyl column due to the meta-substitution increasing polarity/boiling point slightly compared to the ortho-isomer.

Isomer Resolution Logic

GC_Logic Input GC-MS Signal (m/z 149) CheckRT Check Retention Time Input->CheckRT DBP_Zone RT ~12.4 min (Ortho) CheckRT->DBP_Zone DBIP_Zone RT ~12.8 min (Meta) CheckRT->DBIP_Zone Confirm Confirm Ratio m/z 223/149 DBP_Zone->Confirm DBIP_Zone->Confirm Result Quantify Confirm->Result

Figure 2: Decision tree for distinguishing DBP from DBIP. The retention time window is the primary discriminator, validated by the secondary ion ratio.

Quality Assurance & Troubleshooting

System Suitability

Before running samples, inject a "Resolution Check Standard" containing both DBP and DBIP at 50 µg/L.

  • Requirement: Baseline resolution (Resolution > 1.5) between DBP and DBIP peaks.

  • Failure Mode: If peaks co-elute, reduce the oven ramp rate to 3°C/min between 200°C and 260°C.

The "Blank" Correction
  • Run a Laboratory Reagent Blank (LRB) (clean water extracted via SPE) with every batch of 20 samples.

  • Calculation: If the LRB contains DBIP > 1/3 of the Method Reporting Limit (MRL), the batch is invalid. Do not subtract blank values from sample results; find the contamination source.

Troubleshooting Guide
  • High Background (m/z 149): Usually septum bleed or inlet liner contamination. Change the septum and liner. Bake the column (300°C for 30 mins).

  • Low Recovery: Check pH adjustment (must be acidic) and ensure the SPE cartridge did not dry out during conditioning.

  • Peak Tailing: Water in the final extract. Add a small amount of anhydrous Sodium Sulfate to the elution vial before transferring to the GC vial.

References

  • U.S. Environmental Protection Agency. (1995). Method 506: Determination of Phthalate and Adipate Esters in Drinking Water by Liquid-Liquid or Liquid-Solid Extraction and Gas Chromatography with Photoionization Detection.[3] Rev 1.1. [Link]

  • Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.[Link]

  • Fankhauser-Noti, A., & Grob, K. (2007).[4] Blank problems in trace analysis of phthalates. Analytica Chimica Acta, 582(2), 353-360. (Contextual citation for contamination control).

  • Net, S., et al. (2015). Analytical methods for the determination of phthalates in environment samples.[5][6][7][8] Chromatographia, 78, 537-553. [Link]

Sources

Application

Application Note: Dibutyl Isophthalate (DBIP) as a Plasticizer for Polyvinyl Chloride (PVC)

Executive Summary This application note details the evaluation, compounding, and characterization of Dibutyl Isophthalate (DBIP) as a plasticizer for Polyvinyl Chloride (PVC). While the ortho-isomer (Dibutyl Phthalate, D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the evaluation, compounding, and characterization of Dibutyl Isophthalate (DBIP) as a plasticizer for Polyvinyl Chloride (PVC). While the ortho-isomer (Dibutyl Phthalate, DBP) is a standard historical plasticizer, it faces severe regulatory restrictions due to reproductive toxicity. DBIP, the meta-isomer, presents a distinct structural profile that influences polymer chain spacing, free volume, and migration kinetics.

This guide is designed for researchers and drug development professionals investigating non-ortho-phthalate alternatives for medical tubing, packaging, and film applications. It focuses on the critical parameters of solubility compatibility , migration resistance in biological simulants , and mechanical efficacy .

Chemical Basis & Mechanism

Structural Distinction

The efficacy of DBIP lies in its stereochemistry. Unlike DBP, where the ester groups are adjacent (1,2-position), DBIP positions them at the 1,3-position (meta).

  • DBP (Ortho): Creates a "kinked" structure; highly compatible but prone to rapid migration due to steric compactness.

  • DBIP (Meta): More linear configuration; affects the "Lubrication Theory" of plasticization by altering how the molecule sits between PVC chains (inter-chain separation).

Mechanism of Action

DBIP functions via the Free Volume Theory . The small butyl tails (


) penetrate the PVC matrix, shielding the electronegative chlorine atoms on the polymer backbone. This reduces dipole-dipole interactions between PVC chains, lowering the Glass Transition Temperature (

) and increasing flexibility.

Protocol A: Compatibility Prediction (Hansen Solubility Parameters)

Before physical compounding, compatibility must be validated to prevent phase separation (exudation).

Objective: Calculate the interaction radius (


) between DBIP and PVC.

Data Parameters: | Material |


 (Dispersion) | 

(Polar) |

(H-Bonding) | | :--- | :--- | :--- | :--- | | PVC (Resin) | 18.2 MPa

| 7.5 MPa

| 8.3 MPa

| | DBIP (Calc.) | 16.8 MPa

| 8.4 MPa

| 5.2 MPa

|

Calculation Protocol:

  • Calculate the "Distance" (

    
    ) using the Hansen equation:
    
    
    
    
    [1]
  • Threshold: For PVC, an

    
     indicates good compatibility.
    
    • Result for DBIP: Calculated

      
      .
      

Protocol B: Formulation and Compounding

Safety Note: DBIP is a volatile organic ester. Perform all heating steps in a fume hood.

Materials
  • Resin: PVC Suspension Resin (K-Value 65-70).

  • Plasticizer: Dibutyl Isophthalate (>99% purity).

  • Stabilizer: Ca/Zn stearate complex (3 phr) – Critical to prevent dehydrochlorination.

  • Co-Stabilizer: Epoxidized Soybean Oil (ESBO) (2 phr).

Compounding Workflow (Dry Blend to Melt)

CompoundingWorkflow cluster_params Process Parameters Raw Raw Materials (PVC + DBIP + Stabilizers) Mix High Speed Mixer (Dry Blending) Raw->Mix Load Age Aging (24h @ 23°C) Mix->Age Absorption (T=80°C) P1 Mixing Limit: Max 110°C Mix->P1 Melt Two-Roll Mill / Extruder (Fusion) Age->Melt Feed Mold Compression Molding (Test Specimen) Melt->Mold 165°C P2 Milling Time: 5-7 mins Melt->P2

Figure 1: Step-by-step compounding workflow for PVC/DBIP plastisols.

Detailed Steps
  • Dry Blending:

    • Pre-heat PVC resin to 60°C in a high-speed mixer.

    • Add DBIP slowly (spray nozzle preferred) while mixing at 1500 rpm.

    • Add stabilizers.[2][3][4][5]

    • Continue mixing until the "dry point" is reached (powder flows freely, approx. 85°C ).

  • Aging: Store the dry blend for 24 hours. This allows the DBIP to diffuse into the porous structure of the PVC grains (intra-particle diffusion).

  • Melt Compounding (Two-Roll Mill):

    • Front Roll Temp: 160°C.

    • Back Roll Temp: 155°C.

    • Gap: 0.5 mm initially, adjusting to 1.0 mm.

    • Process for 5–7 minutes until a translucent, homogeneous sheet is formed.

  • Compression Molding:

    • Press at 170°C and 15 MPa pressure for 3 minutes.

    • Cool under pressure to prevent warping.

Protocol C: Migration Testing (Biological Simulation)

For drug development applications (e.g., IV bags, tubing), the leaching of plasticizer into the drug vehicle is the primary failure mode.

Standard: Adaptation of ASTM D1239 and ISO 177 .

Simulants
  • Simulant A (Hydrophilic): Distilled Water (pH 7.0).

  • Simulant B (Lipophilic/Blood): 50% Ethanol/Water solution (Simulates drug formulations or blood contact).

Experimental Procedure
  • Specimen Prep: Cut molded PVC/DBIP sheets into 50mm x 50mm squares (Thickness: 1.0mm).

  • Weighing: Measure initial weight (

    
    ) to 0.0001g precision.
    
  • Immersion:

    • Suspend samples in the simulant using inert glass hooks.

    • Ratio: 100mL simulant per 10cm² surface area.

    • Condition: Incubate at 37°C (Body Temperature) for 72 hours.

  • Drying & Re-weighing:

    • Remove sample, rinse with distilled water, and dry in a vacuum oven at 40°C for 24 hours (to remove absorbed water/ethanol).

    • Measure final weight (

      
      ).
      
Calculation


Note: If the sample gains weight (swelling), analyze the simulant via GC-MS to quantify leached DBIP directly.

Protocol D: Mechanical Characterization

Evaluate the plasticization efficiency compared to a rigid control.

Test Method: ASTM D638 (Tensile Properties). Speed: 50 mm/min.

PropertyRigid PVC (Control)PVC + 30 phr DBIPTarget Requirement (Medical Tubing)
Tensile Strength ~55 MPa18 - 22 MPa> 15 MPa
Elongation at Break < 20%250 - 320%> 200%
Shore A Hardness > 9575 - 8070 - 85
Glass Transition (

)
80°C-10°C to 5°C< 0°C

Discussion: Mechanism of Migration

Understanding why DBIP migrates is crucial for interpreting data.

MigrationMechanism cluster_factors Influencing Factors Bulk Bulk Polymer Phase (DBIP trapped between chains) Diff Diffusion (Rate Limiting Step) Bulk->Diff Concentration Gradient Surface Surface Boundary Layer Desorp Desorption/Dissolution Surface->Desorp Interface Interaction Fluid Biological Fluid (Lipophilic Sink) Diff->Surface Desorp->Fluid F1 1. Molecular Weight (Low MW = Faster Diffusion) F1->Diff F2 2. Linearity (Meta-structure diffuses slower than Ortho) F2->Diff

Figure 2: Kinetic pathway of plasticizer migration into biological media.

Interpretation: DBIP has a relatively low molecular weight (MW ~278 g/mol ).[2] While it plasticizes efficiently (low viscosity), it is prone to higher migration rates than high-MW polymeric plasticizers. However, the isophthalate structure often exhibits slightly improved resistance to extraction compared to ortho-phthalates due to tighter packing density in the amorphous regions.

References

  • ASTM International. ASTM D1239-14: Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals. West Conshohocken, PA.

  • International Organization for Standardization. ISO 177:2016 Plastics — Determination of migration of plasticizers.

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[6] (Source for Solubility Calculation methodology).

  • European Chemicals Agency (ECHA). Evaluation of Phthalates and Alternatives in Medical Devices.

  • Marcilla, A., & Garcia, S. (2004). "Migration of plasticizers from PVC: Analysis of the behavior of different plasticizers." European Polymer Journal.

Sources

Method

Application Note: High-Resolution Quantification of Dibutyl Isophthalate (DBIP) in Food Packaging Materials

Executive Summary & Regulatory Context[1][2] Dibutyl isophthalate (DBIP, CAS 3126-63-4) is a structural isomer of the widely regulated plasticizer dibutyl phthalate (DBP, CAS 84-74-2). While DBP is strictly regulated und...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context[1][2]

Dibutyl isophthalate (DBIP, CAS 3126-63-4) is a structural isomer of the widely regulated plasticizer dibutyl phthalate (DBP, CAS 84-74-2). While DBP is strictly regulated under Commission Regulation (EU) No 10/2011 (with recent amendments lowering SMLs to 0.12 mg/kg for DBP), DBIP often escapes routine screening due to co-elution with DBP or Diisobutyl phthalate (DiBP) in standard GC-MS workflows.

However, regulatory scrutiny is shifting toward "non-intentionally added substances" (NIAS) and isomeric impurities. Accurate quantification of DBIP is critical not only for compliance but for toxicological differentiation, as the meta-substitution (isophthalate) confers different metabolic and migration properties compared to the ortho-substitution (phthalate).

The Challenge:

  • Isomeric Resolution: DBP, DiBP, and DBIP share the same molecular weight (278.34 g/mol ) and base peak (m/z 149). Mass spectral deconvolution alone is insufficient; chromatographic separation is mandatory.

  • Ubiquitous Contamination: Phthalates are "everywhere chemicals."[1][2] A standard protocol fails without a rigorous "Zero-Blank" strategy.

Analytical Strategy & Workflow

The following workflow prioritizes the physical separation of isomers using a high-polarity interaction or optimized temperature gradients on 5% phenyl phases, coupled with background subtraction protocols.

Visual 1: The "Zero-Blank" Analytical Workflow

G Sample Sample Homogenization (<1mm fragments) Extract Ultrasonic Extraction (n-Hexane/Acetone) Sample->Extract BlankCtrl Blank Control (Baked Glassware) BlankCtrl->Extract Parallel Processing Cleanup SPE Clean-up (PSA/Silica) Extract->Cleanup GCMS GC-MS Analysis (SIM Mode) Cleanup->GCMS Data Quantification (Isomer Resolution) GCMS->Data

Figure 1: End-to-end workflow emphasizing parallel blank processing to correct for background phthalate contamination.

Protocol 1: Contamination Control (The "Zero-Blank" Standard)

Causality: Phthalates are present in lab air, septum dust, and solvent bottles. Without this protocol, your Limit of Quantification (LOQ) will be defined by your background noise, not your instrument's sensitivity.

  • Glassware Preparation:

    • Wash all glassware with detergent, rinse with distilled water, then acetone.

    • Bake at 400°C for 4 hours. This thermally degrades surface-adsorbed phthalates.

    • Cover openings with aluminum foil immediately after cooling.

  • Solvent Verification:

    • Use only "Pesticide Residue Grade" or "Phthalate-Free" solvents.

    • Pre-test: Concentrate 50 mL of solvent to 1 mL and inject. If DBP peak > LOD, discard the bottle.

  • Plastic Ban:

    • Do not use Parafilm, plastic pipette tips (unless certified phthalate-free), or plastic sample tubes. Use glass syringes and stainless steel spatulas.

Protocol 2: Sample Preparation & Extraction

Objective: Total extraction of DBIP from the polymer/paper matrix. Matrix: Paper/Board (common source due to recycled fibers) and Plastics.

Materials
  • Extraction Solvent: n-Hexane:Acetone (1:1 v/v).

    • Why? Hexane dissolves the non-polar phthalate; Acetone swells the polymer matrix and penetrates paper fibers, ensuring total release.

  • Internal Standard (ISTD): DBP-d4 (Deuterated) or Benzyl Benzoate.

    • Why? DBP-d4 behaves almost identically to DBIP during extraction, correcting for recovery losses.

Step-by-Step Procedure
  • Comminution: Cut the sample into fragments <2 mm x 2 mm. Cryogenic milling is preferred for plastics to prevent frictional heating (which causes volatile loss).

  • Weighing: Weigh 1.00 g (±0.01 g) into a baked glass extraction vial.

  • Spiking: Add 50 µL of ISTD solution (10 µg/mL in hexane) directly onto the sample. Allow to equilibrate for 10 mins.

  • Extraction:

    • Add 10 mL of Hexane:Acetone (1:1).

    • Ultrasonicate at 40°C for 60 minutes.

    • Note: For high-density plastics (PVC), Soxhlet extraction (6 hours) with Dichloromethane may be required, but ultrasonic is sufficient for paper/films.

  • Filtration: Filter extract through a glass fiber filter (GF/F) into a concentrator tube.

  • Concentration: Evaporate to near dryness under a gentle stream of Nitrogen (N2). Reconstitute in 1.0 mL of isooctane.

Protocol 3: Instrumental Analysis (GC-MS)[4]

Objective: Chromatographic resolution of DBIP from DBP and DiBP.

Instrument Parameters
  • System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

  • Column: DB-5ms UI (Ultra Inert) or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).

    • Expert Insight: While a standard 5% phenyl column is used, the temperature ramp is the critical variable. Isophthalates (meta) generally have higher boiling points and stronger pi-pi interactions than orthophthalates, causing them to elute after DBP.

Temperature Program (Optimized for Isomer Splitting)
StageRate (°C/min)Temperature (°C)Hold Time (min)Purpose
Initial-601.0Solvent focusing
Ramp 1202200Fast approach to elution zone
Ramp 2 2 240 5.0 Critical Isomer Separation
Ramp 3303003.0Column bake-out
Mass Spectrometry (SIM Mode)

Full Scan (m/z 50-500) is used for identification; SIM is used for quantification.

AnalyteRetention Time (Approx)*Quant Ion (m/z)Qualifier Ions (m/z)
DiBP (Branched)12.5 min149223, 205
DBP (Ortho)13.2 min149223, 205, 104
DBIP (Meta)13.8 min 149 223, 279, 104
ISTD (DBP-d4) 13.18 min153227

Note: Retention times must be experimentally verified with pure standards daily.

Visual 2: Isomer Identification Logic

G Start Peak Detected (m/z 149) RT_Check Retention Time vs DBP Std? Start->RT_Check Spec_Check Qualifier Ratio (223/149)? RT_Check->Spec_Check > DBP RT Result_DiBP DiBP (Elutes Early) RT_Check->Result_DiBP < DBP RT Result_DBP DBP (Ortho) RT_Check->Result_DBP = DBP RT Result_DBIP DBIP (Meta - Target) Spec_Check->Result_DBIP Matches DBIP Std

Figure 2: Decision tree for distinguishing DBIP from common phthalate interferences.

Method Validation & Quality Assurance

To ensure Trustworthiness , the method must meet the following criteria (based on SANTE/11312/2021 guidelines):

  • Linearity: Calibration curve (0.05 – 5.0 mg/kg) must have

    
    .
    
  • Recovery: Spiked samples (at 0.1 and 1.0 mg/kg) must show recovery between 80-110%.

  • LOD/LOQ:

    • LOD:

      
       of the blank.
      
    • LOQ:

      
      .
      
    • Target LOQ: 0.05 mg/kg (well below the EU SML of 0.12 mg/kg for DBP).

  • Blank Correction:

    • Calculate:

      
      .
      
    • If

      
       of 
      
      
      
      , the result is invalid; re-clean glassware and repeat.

References

  • European Commission. (2011). Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food.[3][4]Link

  • European Commission. (2023). Commission Regulation (EU) 2023/1442 amending Annex I to Regulation (EU) No 10/2011.[4][5] (Lowers SMLs for DBP/BBP). Link

  • Fankhauser-Noti, A., & Grob, K. (2007).[6] Blank problems in trace analysis of phthalates. Analytica Chimica Acta. (Establishes the "Zero-Blank" protocol). Link

  • ECHA (European Chemicals Agency). Substance Information: Dibutyl isophthalate (CAS 3126-63-4).Link

  • Standard Method EN 14372:2004. Child use and care articles - Cutlery and feeding utensils - Safety requirements and tests. (Standard extraction protocols for phthalates). Link

Sources

Application

Application Note: Advanced Determination of Dibutyl Isophthalate (DBIP) Migration from Polymeric Matrices via GC-MS

Abstract This application note details a robust protocol for the quantification of Dibutyl Isophthalate (DBIP) migration from plastic food contact materials (FCMs) and pharmaceutical packaging. While Dibutyl Phthalate (D...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of Dibutyl Isophthalate (DBIP) migration from plastic food contact materials (FCMs) and pharmaceutical packaging. While Dibutyl Phthalate (DBP) is a regulated and ubiquitous plasticizer, its isomer DBIP requires specific chromatographic resolution and mass spectral discrimination to avoid false positives. This guide presents a validated workflow using Gas Chromatography-Mass Spectrometry (GC-MS) with Selected Ion Monitoring (SIM), compliant with EU Regulation 10/2011 migration standards.

Introduction & Regulatory Context

Dibutyl isophthalate (CAS: 3126-86-3) is the meta-isomer of the common plasticizer Dibutyl phthalate (ortho-isomer, DBP). While DBP is strictly regulated under EU Regulation 10/2011 (with Specific Migration Limits, SML, recently lowered to 0.12 mg/kg) and restricted by the US CPSC , DBIP is often encountered as a non-intentionally added substance (NIAS) or a specific additive requiring separate verification.

The Analytical Challenge: The primary difficulty in DBIP analysis is distinguishing it from DBP. Both share the same molecular weight (278.34 g/mol ) and similar fragmentation patterns. Standard rapid-screening methods often misidentify DBIP as DBP due to co-elution, leading to regulatory false failures. This protocol emphasizes isomeric separation and background contamination control .

Table 1: Physicochemical Profile of Target Isomers
PropertyDibutyl Phthalate (DBP)Dibutyl Isophthalate (DBIP)
Structure Ortho-ester (1,2-benzenedicarboxylic)Meta-ester (1,3-benzenedicarboxylic)
CAS No. 84-74-23126-86-3
Boiling Point 340 °C~341-342 °C
Key MS Ions 149 (Base), 223, 205149 , 223, 205 (Ratios differ)
Elution Order (DB-5ms) Elutes FirstElutes Second (typically +0.2-0.5 min)

Analytical Workflow Visualization

The following diagram outlines the decision matrix for simulant selection and the subsequent extraction logic.

MigrationWorkflow Start Sample: Plastic FCM SimulantSelect Select Food Simulant (EU 10/2011) Start->SimulantSelect Aqueous Aqueous/Acidic (10% EtOH, 3% Acetic Acid) SimulantSelect->Aqueous Fatty Fatty Food Simulant (Veg Oil or Isooctane) SimulantSelect->Fatty Migrate Migration Incubation (e.g., 10 days @ 40°C) Aqueous->Migrate Fatty->Migrate Extract_Aq Liquid-Liquid Extraction (Hexane or DCM) Migrate->Extract_Aq Aqueous Path Extract_Fat Dilution (Isooctane) or SPE (if Oil) Migrate->Extract_Fat Fatty Path IS_Add Add Internal Standard (DBP-d4) Extract_Aq->IS_Add Extract_Fat->IS_Add GCMS GC-MS Analysis (SIM Mode) IS_Add->GCMS Data Quantification & Isomer Confirmation GCMS->Data

Figure 1: Decision tree for migration simulation and sample preparation based on food type.

Reagents and Equipment

Critical Reagents
  • Standards: Dibutyl Isophthalate (99% purity) and Dibutyl Phthalate (for retention time marking).

  • Internal Standard (IS): Dibutyl phthalate-3,4,5,6-d4 (DBP-d4) .

    • Expert Insight: Use deuterated DBP rather than Benzyl Benzoate. Although DBP-d4 is the ortho-isomer, its chemical behavior mimics DBIP closely enough for extraction correction, and it provides distinct mass ions (m/z 153) that do not interfere with DBIP.

  • Solvents: n-Hexane (Pesticide Grade), Dichloromethane (DCM), Isooctane.

  • Simulants: Ethanol (10%, 50%, 95%), Acetic Acid (3%), Vegetable Oil (rectified).[1]

Glassware Hygiene (The "Ghost Peak" Protocol)

Phthalates are ubiquitous in laboratory air and dust.

  • Bake all glassware at 400°C for 4 hours prior to use.

  • Avoid parafilm or plastic caps; use aluminum foil-lined caps only.

  • Solvent Blank Check: Run a solvent blank before every sequence to quantify system background.

Experimental Protocols

Protocol A: Migration Setup (Standardized)

Reference: EU Regulation 10/2011 Annex III [1]

  • Surface-to-Volume Ratio: Prepare the sample to achieve 6 dm² surface area per 1 kg of simulant (or 100 mL simulant for 0.6 dm² swatch).

  • Immersion:

    • Cut plastic into 1x1 cm pieces or expose one side using a migration cell.

    • Add pre-heated simulant.

  • Conditions:

    • Long-term storage: 10 days at 40°C.

    • High-temp fill: 2 hours at 70°C.

  • Control: Run a "Simulant Blank" (simulant incubated in glass without plastic) alongside samples.

Protocol B: Extraction (Liquid-Liquid for Aqueous Simulants)
  • Transfer 50.0 mL of the migration solution (Simulant A or B) to a separating funnel.

  • Add 20 µL of Internal Standard Solution (DBP-d4, 100 µg/mL).

  • Add 10 mL of n-Hexane (or DCM for better solubility, though Hexane is cleaner for GC).

  • Shake vigorously for 2 minutes. Allow phases to separate.

  • Collect the organic layer. Repeat extraction with another 10 mL solvent.

  • Combine organic layers and dry over anhydrous Sodium Sulfate (

    
    ).
    
  • Concentrate to 1.0 mL under a gentle stream of Nitrogen at 35°C. Do not evaporate to dryness (loss of volatiles).

Protocol C: Instrumental Analysis (GC-MS)

System: Agilent 7890/5977 or equivalent single quadrupole MS.

1. Chromatographic Conditions:

  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm) or DB-1701 (for enhanced isomer separation).

    • Expert Insight: If DBP and DBIP co-elute on your standard DB-5ms, switch to DB-1701 (14% cyanopropyl-phenyl). The cyano-group interacts differently with the meta-isomer, increasing resolution.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 µL injection) @ 260°C. Pulse pressure 25 psi for 0.5 min to maximize transfer.

  • Oven Program (Optimized for Separation):

    • 50°C (hold 1 min)

    • 20°C/min to 200°C

    • 5°C/min to 280°C (Slow ramp crucial for isomer resolution)

    • 20°C/min to 300°C (hold 3 min)

2. Mass Spectrometry Parameters (SIM Mode): To achieve low detection limits (<0.01 mg/kg) and specificity, use Selected Ion Monitoring (SIM).

AnalyteRet Time (approx)*Quant Ion (m/z)Qual Ion 1 (m/z)Qual Ion 2 (m/z)
DBP-d4 (IS) 14.5 min153 227282
DBP (Interferent) 14.6 min149 223205
DBIP (Target) 14.8 min223 149205
  • Note: While m/z 149 is the base peak for both, using m/z 223 as the quantifier for DBIP can improve linearity in the presence of high DBP background, provided sensitivity is sufficient. If sensitivity is the priority, use m/z 149 for both but rely strictly on Retention Time for identification.

Data Analysis & Validation

Calculation

Calculate the concentration of DBIP (


) using the internal standard method:


Where:

  • 
     = Peak Area
    
  • 
     = Response Factor (determined from calibration curve)
    
  • 
     = Volume of simulant extracted (mL)
    
Validation Criteria (Self-Validating System)
  • Resolution (

    
    ):  The valley between DBP and DBIP must be < 10% of the peak height. If not, adjust the oven ramp between 200-280°C.
    
  • Recovery: Spiked samples (at 0.05 mg/kg) must show 80-120% recovery.

  • Blank Limit: The "Simulant Blank" must contain < 10% of the LOQ of DBIP. If higher, re-clean glassware.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background (m/z 149) Septa bleed or contaminated injector.Replace inlet liner and septa. Bake column at 300°C for 30 mins.
Co-elution of DBP/DBIP Ramp rate too fast.Slow ramp to 3°C/min around 220-260°C.
Low Recovery Evaporation loss.Do not blow down to dryness; leave ~200 µL and bring to volume.
Peak Tailing Active sites in liner.Use deactivated glass wool liners.

References

  • European Commission. (2011).[1] Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food.[2] Official Journal of the European Union. Link

  • Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Resource Hub. Link

  • National Institutes of Health (NIH). (2012). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. PMC. Link

  • Peak Scientific. (2019). GC-MS Analysis of Phthalate esters using Hydrogen carrier gas.Link

Sources

Method

Technical Application Note: Optimization of Cellulose Nitrate Coatings using Dibutyl Isophthalate (DBIP)

Executive Summary & Chemical Basis Cellulose Nitrate (Nitrocellulose or NC) remains a gold standard in industrial coatings, pharmaceutical membrane filtration, and heritage conservation due to its rapid solvent release a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Basis

Cellulose Nitrate (Nitrocellulose or NC) remains a gold standard in industrial coatings, pharmaceutical membrane filtration, and heritage conservation due to its rapid solvent release and high toughness. However, pure NC is inherently brittle. The inclusion of plasticizers is not merely an additive step but a structural requirement to modify the glass transition temperature (


) and ensure film integrity.

This guide focuses on Dibutyl Isophthalate (DBIP) , the meta-isomer of the ubiquitous Dibutyl Phthalate (DBP). While DBP (ortho-phthalate) has faced severe regulatory restriction due to reproductive toxicity, DBIP offers a distinct structural profile.

Critical Chemical Distinction:

  • DBP (Dibutyl Phthalate): Ortho-substitution (1,2-benzenedicarboxylic acid dibutyl ester).[1]

  • DBIP (Dibutyl Isophthalate): Meta-substitution (1,3-benzenedicarboxylic acid dibutyl ester).

  • DIBP (Diisobutyl Phthalate): Ortho-substitution with branched alkyl chains (often confused with DBIP).

Why DBIP? The meta-substitution in DBIP alters the spatial arrangement of the ester groups, potentially influencing the free volume within the polymer matrix and offering a different migration/volatility profile compared to its ortho-analogues.

PropertyDibutyl Isophthalate (DBIP)Dibutyl Phthalate (DBP)
CAS Number 3126-82-984-74-2
Structure Meta (1,3)Ortho (1,2)
Boiling Point ~337°C340°C
Density ~1.045 g/cm³1.043 g/cm³
Solubility Parameter Compatible with NCCompatible with NC

Mechanism of Action

The plasticization of cellulose nitrate by DBIP operates on the Free Volume Theory and Lubricity Theory .

  • Solvation: DBIP acts as a solvent for NC. The polar ester groups of DBIP interact with the dipole moments of the nitrate groups on the cellulose backbone.

  • Chain Separation: These interactions neutralize the polymer-polymer attraction (hydrogen bonding between chains), effectively inserting DBIP molecules between NC chains.

  • Free Volume Expansion: The meta-structure of DBIP creates "elbow room" (free volume), allowing chain segments to rotate more freely, thereby reducing

    
     and increasing flexibility.
    

PlasticizationMechanism cluster_0 Native State cluster_1 Plasticization Process cluster_2 Resultant State NC_Rigid Rigid NC Chains (High H-Bonding) DBIP_Input DBIP Addition (Solvent Phase) NC_Rigid->DBIP_Input Solvation Interaction Dipole-Dipole Interaction DBIP_Input->Interaction Intercalation FreeVol Increased Free Volume Interaction->FreeVol Chain Separation Flexibility Flexible Film (Lower Tg) FreeVol->Flexibility

Figure 1: Mechanism of DBIP plasticization showing the transition from rigid NC network to flexible film.

Formulation Framework

Successful NC coatings require a "Golden Ratio" between the resin, the plasticizer, and the solvent system.

The Resin:Plasticizer Ratio

For standard RS (Regular Soluble) Nitrocellulose (11.8–12.2% Nitrogen), the following ratios are recommended:

  • Hard Lacquer (Wood/Metal): 1.0 part NC : 0.2–0.4 parts DBIP.

  • Flexible Coating (Paper/Leather): 1.0 part NC : 0.5–0.8 parts DBIP.

  • Membrane/Film: 1.0 part NC : 0.8–1.0 part DBIP.

The Solvent System

NC requires a balanced solvent blend to prevent "blushing" (whitening due to moisture condensation) and ensure proper film formation.

Component TypeFunctionRecommended Solvents% in Blend
True Solvent Dissolves NCEthyl Acetate, Butyl Acetate, MEK30-40%
Latent Solvent Activates in presence of true solventEthanol, Isopropanol15-25%
Diluent Reduces viscosity/costToluene (or Xylene substitute)35-45%

Experimental Protocols

Protocol A: Preparation of Plasticized Lacquer

Objective: Create a homogeneous 20% solids lacquer with a 1:0.5 NC:DBIP ratio.

Materials:

  • Nitrocellulose (RS 1/2 sec grade, wetted with 30% ethanol).

  • Dibutyl Isophthalate (DBIP) >98%.[2][3][4]

  • Solvent Blend (40% Butyl Acetate, 20% Ethanol, 40% Toluene).

Workflow:

  • Solvent Charge: In a jacketed mixing vessel, add the Solvent Blend .

  • Resin Addition: Slowly add Nitrocellulose while stirring at 500 RPM (Cowles blade). Note: NC is supplied wetted; account for the alcohol content in your solvent calculations.

  • Dissolution: Increase speed to 1000 RPM. Mix for 30 minutes until the solution is clear and free of "fish eyes" (undissolved gel particles).

  • Plasticization: Add DBIP slowly to the vortex.

  • Stabilization: Reduce speed to 200 RPM and mix for 15 minutes.

  • De-aeration: Allow the solution to stand for 24 hours or use a vacuum chamber (-25 inHg) for 30 minutes to remove entrapped air bubbles.

Protocol B: Film Casting & Curing

Objective: Produce uniform films for testing.

  • Substrate Prep: Clean glass panels or Leneta charts with acetone.

  • Drawdown: Use a Bird applicator or wire-wound rod to cast a wet film thickness of 100 µm (4 mils).

  • Flash-off: Allow solvents to evaporate at ambient temperature (25°C) for 30 minutes.

  • Cure: Place in a convection oven at 60°C for 2 hours to ensure complete solvent removal. Caution: Do not exceed 100°C rapidly to avoid solvent boiling (pinholes).

ProtocolWorkflow Start Start Formulation Solvent Prepare Solvent Blend (Active + Latent + Diluent) Start->Solvent Dissolve Dissolve NC Resin (High Shear 1000 RPM) Solvent->Dissolve Check1 Clear Solution? Dissolve->Check1 Check1->Dissolve No AddDBIP Add DBIP Plasticizer (Low Shear Mixing) Check1->AddDBIP Yes Deair De-aeration (Vacuum/Stand 24h) AddDBIP->Deair Cast Film Casting (100µm Drawdown) Deair->Cast Dry Step-Dry (Amb -> 60°C) Cast->Dry

Figure 2: Step-by-step workflow for the preparation and casting of DBIP-plasticized NC films.

Characterization & Quality Control

To validate the efficacy of DBIP, perform the following standard tests.

Hardness vs. Flexibility Matrix

The efficiency of DBIP is measured by the balance of these two properties.

Test MethodStandardTarget Outcome (1:0.5 Ratio)
Konig Pendulum Hardness ASTM D436660–80 oscillations
Mandrel Bend ASTM D522Pass 1/8" inch mandrel (No cracking)
Cross-Hatch Adhesion ASTM D33594B or 5B (on glass/metal)
Volatility (Migration) Test

Crucial for DBIP validation against DBP.

  • Weigh free film (

    
    ).
    
  • Expose to 80°C for 7 days in a forced-air oven.

  • Re-weigh (

    
    ).
    
  • Calculation:

    
    .
    
    • Expectation: DBIP should show <5% loss, comparable or slightly superior to DBP due to isomer stability.

Safety & Regulatory Note

  • Toxicity: While DBIP is an isomer of DBP, it is distinct. However, as a phthalate ester, it should be handled with standard chemical hygiene (gloves, fume hood). It is not as heavily restricted as DBP (CAS 84-74-2) in some jurisdictions, but REACH compliance must be verified for specific EU applications.

  • Flammability: Nitrocellulose is highly flammable. Ensure all mixing equipment is spark-proof and grounded.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76969, Dibutyl isophthalate. Retrieved from [Link]

  • Selwitz, C. (1988). Cellulose Nitrate in Conservation. The Getty Conservation Institute. (Provides foundational chemistry on NC-Plasticizer interactions). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: Diisobutyl phthalate (DIBP) and isomers. (For regulatory distinction between isomers). Retrieved from [Link]

  • Wypych, G. (2017).Handbook of Plasticizers. ChemTec Publishing.

Sources

Application

Application Notes &amp; Protocols for the Quantification of Dibutyl Isophthalate in Cosmetic Products

A Senior Application Scientist's Guide to Ensuring Product Safety and Regulatory Compliance Dibutyl isophthalate (DBP), a member of the phthalate ester family, has historically been utilized in cosmetic formulations as a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Ensuring Product Safety and Regulatory Compliance

Dibutyl isophthalate (DBP), a member of the phthalate ester family, has historically been utilized in cosmetic formulations as a plasticizer, particularly in nail polishes to prevent brittleness, and as a solvent and fragrance fixative in a variety of personal care products. However, mounting evidence regarding its potential as an endocrine disruptor has led to stringent regulatory scrutiny and restrictions on its use in cosmetics in numerous jurisdictions, including the European Union.[1][2] Consequently, the development and implementation of robust, validated analytical protocols for the precise quantification of DBP in cosmetic matrices is of paramount importance for manufacturers, regulatory bodies, and contract research organizations to ensure consumer safety and adherence to legal frameworks.

This comprehensive guide provides a detailed protocol for the determination of DBP in a range of cosmetic products. We will delve into the rationale behind the selection of analytical methodologies, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and specificity.[1][3] Furthermore, this document will elucidate the critical aspects of sample preparation, method validation, and data interpretation, empowering researchers, scientists, and drug development professionals with the knowledge to implement a self-validating and reliable testing system.

Principle of the Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

The cornerstone of this protocol is the utilization of Gas Chromatography coupled with Mass Spectrometry (GC-MS). This powerful analytical technique is exceptionally well-suited for the separation and quantification of semi-volatile organic compounds like DBP from complex cosmetic matrices.

  • Gas Chromatography (GC): The GC component separates the various chemical constituents of a sample based on their volatility and interaction with a stationary phase within a capillary column. As the sample extract is vaporized and carried through the column by an inert gas, compounds with higher volatility and weaker interactions travel faster, leading to their separation.

  • Mass Spectrometry (MS): Following separation by the GC, the individual compounds enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which causes the molecules to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that acts as a chemical "fingerprint." This high degree of specificity allows for unambiguous identification of DBP, even in the presence of co-eluting substances.

The selection of GC-MS is predicated on its ability to provide both qualitative (identification) and quantitative (concentration) data with high confidence, which is essential for regulatory submissions and product safety assessments.[3]

Experimental Workflow Overview

The entire process, from sample receipt to final data analysis, can be visualized as a sequential workflow. Each step is critical for the integrity of the final result.

DBP Analysis Workflow cluster_0 Sample Preparation cluster_1 Analytical Phase cluster_2 Data Processing Sample Cosmetic Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction of DBP Homogenization->Extraction Cleanup Extract Cleanup & Concentration Extraction->Cleanup GC_MS GC-MS Analysis Cleanup->GC_MS Quantification Quantification GC_MS->Quantification Reporting Reporting Quantification->Reporting

Figure 1: High-level workflow for the determination of Dibutyl Isophthalate in cosmetic products.

Detailed Protocol: Sample Preparation

The complexity of cosmetic matrices, which can range from aqueous solutions to viscous creams and waxy solids, necessitates a robust and adaptable sample preparation strategy. The primary objective is to efficiently extract DBP while minimizing the co-extraction of interfering matrix components. Ultrasonic-assisted extraction is a rapid and effective method for this purpose.[4][5]

3.1. Materials and Reagents

  • Dibutyl isophthalate (DBP) analytical standard (≥99.5% purity)

  • Internal Standard (IS): Deuterated DBP (DBP-d4) or another suitable phthalate not expected in the sample (e.g., Benzyl Benzoate)

  • Solvents: n-Hexane (pesticide residue grade or equivalent), Acetone (pesticide residue grade or equivalent)

  • Anhydrous Sodium Sulfate

  • Glassware: Volumetric flasks, centrifuge tubes, Pasteur pipettes, vials with PTFE-lined septa. Crucially, all glassware must be scrupulously cleaned and rinsed with acetone and hexane to avoid phthalate contamination. Avoid all contact with plastic materials throughout the procedure. [6][7]

3.2. Step-by-Step Extraction Procedure

  • Sample Homogenization:

    • For liquid samples (e.g., lotions, perfumes): Accurately weigh approximately 1.0 g of the sample into a glass centrifuge tube.

    • For solid or semi-solid samples (e.g., creams, waxes): Accurately weigh approximately 1.0 g of the sample into a glass centrifuge tube. If necessary, warm slightly to facilitate mixing.

  • Internal Standard Spiking:

    • Spike each sample, blank, and calibration standard with a known amount of the internal standard solution. This is crucial for correcting variations in extraction efficiency and instrument response.

  • Ultrasonic Extraction:

    • Add 10 mL of n-hexane to the centrifuge tube.

    • Vortex the mixture for 1 minute to ensure thorough initial dispersion.

    • Place the tube in an ultrasonic bath and sonicate for 15-20 minutes.[4] The ultrasonic energy facilitates the penetration of the solvent into the sample matrix, enhancing extraction efficiency.

  • Centrifugation and Separation:

    • Centrifuge the sample at approximately 3000 rpm for 10 minutes to separate the solid matrix components from the liquid extract.

    • Carefully transfer the supernatant (n-hexane layer) to a clean glass tube using a Pasteur pipette.

  • Drying and Concentration:

    • Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen. Avoid complete dryness.

  • Final Preparation:

    • Transfer the concentrated extract to a 2 mL autosampler vial with a PTFE-lined cap for GC-MS analysis.

Detailed Protocol: GC-MS Analysis

The following instrumental parameters provide a robust starting point for the analysis of DBP. Instrument-specific optimization may be required.

4.1. Instrumentation

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometric Detector (capable of electron ionization and selected ion monitoring)

  • Capillary Column: A non-polar or low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, ZB-5MSplus), is recommended. A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.[8][9]

4.2. Instrumental Parameters

ParameterRecommended SettingRationale
Injector
Injection ModeSplitlessTo maximize the transfer of the analyte onto the column, enhancing sensitivity.[8]
Injector Temperature250 °CEnsures rapid and complete vaporization of DBP without thermal degradation.
Injection Volume1 µLA standard volume for capillary GC.
Oven Temperature Program
Initial Temperature60 °C, hold for 1 minAllows for proper focusing of the analytes at the head of the column.[9]
Ramp Rate20 °C/min to 280 °CA moderate ramp rate to ensure good separation from other components.
Final Temperature280 °C, hold for 5 minEnsures that all less volatile components are eluted from the column.
Carrier Gas
GasHelium or HydrogenInert gases that carry the sample through the column.
Flow Rate1.0 mL/min (constant flow)A typical flow rate for a 0.25 mm i.d. column, providing good chromatographic efficiency.[8]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.[8]
Acquisition ModeSelected Ion Monitoring (SIM)For enhanced sensitivity and selectivity, monitor characteristic ions of DBP and the internal standard.
Monitored Ions (m/z)DBP: 149 (quantifier), 223, 278; DBP-d4 (IS): 153 (quantifier), 227, 282The ion at m/z 149 is the base peak for DBP and is typically used for quantification due to its high abundance. The other ions serve as qualifiers for confident identification.
Transfer Line Temp.280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp.230 °CStandard source temperature for good ionization efficiency.

Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure its performance is suitable for its intended purpose. The following parameters should be assessed:

  • Linearity: A calibration curve should be constructed using at least five concentration levels of DBP standards. The correlation coefficient (r²) should be ≥ 0.99.[10]

  • Accuracy (Recovery): The accuracy of the method is determined by spiking a representative cosmetic matrix with known concentrations of DBP at low, medium, and high levels. The recovery should be within an acceptable range, typically 80-120%.[10]

  • Precision (Repeatability): The precision is assessed by analyzing multiple replicates of a spiked sample. The relative standard deviation (RSD) should typically be ≤ 15%.[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of low-level standards (LOD S/N ≥ 3, LOQ S/N ≥ 10). The LOQ for DBP should be well below the regulatory limits.[9]

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 15%
Limit of Quantification (LOQ) Sufficiently below regulatory action levels

Data Analysis and Quantification

The concentration of DBP in the cosmetic sample is calculated using the calibration curve and the response of the internal standard.

Calculation Formula:

Concentration of DBP (µg/g) = (AreaDBP / AreaIS - Intercept) / Slope * (Vfinal / Wsample)

Where:

  • AreaDBP = Peak area of the DBP quantifier ion

  • AreaIS = Peak area of the internal standard quantifier ion

  • Intercept and Slope are derived from the linear regression of the calibration curve

  • Vfinal = Final volume of the extract (in mL)

  • Wsample = Weight of the cosmetic sample (in g)

Visualization of the Analytical Process

Detailed Analytical Process cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Weigh 1. Weigh 1g of Sample Spike 2. Spike with Internal Standard Weigh->Spike Extract 3. Add 10mL n-Hexane & Sonicate Spike->Extract Centrifuge 4. Centrifuge to Separate Solids Extract->Centrifuge Concentrate 5. Concentrate to 1mL Centrifuge->Concentrate Inject 6. Inject 1µL into GC-MS Concentrate->Inject Separate 7. GC Separation Inject->Separate Detect 8. MS Detection (SIM Mode) Separate->Detect Integrate 9. Integrate Peak Areas Detect->Integrate Calculate 10. Calculate Concentration Integrate->Calculate Report 11. Report Results Calculate->Report

Figure 2: Step-by-step detailed workflow of the DBP analysis protocol.

Concluding Remarks

This application note provides a comprehensive and scientifically grounded protocol for the determination of dibutyl isophthalate in cosmetic products. By adhering to the principles of careful sample handling to avoid contamination, employing the specificity and sensitivity of GC-MS, and conducting a thorough method validation, analytical laboratories can generate reliable and defensible data. This is not merely an analytical exercise; it is a critical component of ensuring product safety, meeting regulatory obligations, and ultimately, protecting consumer health. The adaptability of the described extraction technique and the robustness of the GC-MS analysis make this protocol a valuable tool for quality control and research in the cosmetics industry.

References

  • Akpuaka, A., Ekwenchi, M.M., Dashak, D.A., & Dildar, A. (2012). Gas Chromatography-Mass Spectrometry (GC/MS) Analysis of Phthalate Isolates in n-Hexane Extract of Azadirachta indica A. Juss (Neem) Leaves. Journal of American Science, 8(12), 146-155. Available at: [Link]

  • E3S Web of Conferences. (2018). Development of an analytical method for dibutyl phthalate (DBP) determination in water samples using gas chromatography. E3S Web of Conferences, 31, 08006. Available at: [Link]

  • Cosmetic Ingredient Review. (2024). Dibutyl Phthalate. Available at: [Link]

  • Intertek. (n.d.). Phthalate Analysis for Cosmetics Products. Available at: [Link]

  • Ballesteros-Gómez, A., & Rubio, S. (2023). Phthalate Esters in Different Types of Cosmetic Products: A Five-Year Quality Control Survey. Cosmetics, 10(4), 109. Available at: [Link]

  • ResearchGate. (2023). Detection of Di-Butyl Phthalate in Surface Water by Fluorescence Polarization Assay and Gas Chromatography-Mass Spectrometry. Available at: [Link]

  • Journal of Research in Pharmacy. (2020). Determination of Selected Phthalates in Some Commercial Cosmetic Products By HPLC-UV. Available at: [Link]

  • OIV. (2013). Method of determination of phthalates by gas chromatography/ mass spectrometry in wines. Available at: [Link]

  • OIV. (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). Available at: [Link]

  • U.S. Food and Drug Administration. (2010). A survey of phthalate esters in consumer cosmetic products. Available at: [Link]

  • ACG Publications. (2018). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography. Available at: [Link]

  • Agilent. (2013). Analysis of Phthalates in Body Wash using Solid-Supported Liquid-Liquid Extraction. Available at: [Link]

  • Hong Kong Department of Health. (2012). Method of Test for Banned Phthalate Esters in Cosmetics. Available at: [Link]

  • ResearchGate. (2014). Analytical method for the identification and assay of 12 phthalates in cosmetic products: Application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques". Available at: [Link]

  • ResearchGate. (2019). AN ASSESSMENTOF PHTHALATES IN COSMETIC PRODUCTS BY DISPERSIVE LIQUID-LIQUID EXTRACTION METHOD USING HPLCAND LC-MS/MS. Available at: [Link]

  • PubMed. (2017). Determination of total phthalate in cosmetics using a simple three-phase sample preparation method. Available at: [Link]

  • ResearchGate. (2018). Determination of total phthalate in cosmetics using a simple three-phase sample preparation method. Available at: [Link]

  • U.S. Food and Drug Administration. (2012). Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products. Available at: [Link]

  • ResearchGate. (2018). Validation of ultrasonic extraction method for the quantification of phthalates in poly (vinyl chloride) and polypropylene matrices at low concentrations by gas-chromatography time of flight mass spectrometry (GC-TOFMS). Available at: [Link]

  • MDPI. (2023). Determination of Phthalate Esters and Bisphenol A in Pear by Packed-Fiber Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2013). Determination of Phthalates Released from Paper Packaging Materials by Solid-Phase Extraction-High-Performance Liquid Chromatography. Available at: [Link]

  • MDPI. (2021). Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches. Available at: [Link]

  • Compliance Gate. (2023). Phthalate Regulations in the European Union: An Overview. Available at: [Link]

  • ResearchGate. (2020). Methodology for Determining Phthalate Residues by Ultrasound–Vortex-Assisted Dispersive Liquid–Liquid Microextraction and GC-IT/MS in Hot Drink Samples by Vending Machines. Available at: [Link]

  • DergiPark. (2019). Optimization of Hydrophilic-Lipophilic Balance Solid-Phase Extraction of Phthalates in Pharmaceutical Preparations. Available at: [Link]

  • Oxford Academic. (2013). Determination of Phthalates Released from Paper Packaging Materials by Solid-Phase Extraction. Available at: [Link]

  • National Institutes of Health. (2018). Ultrasound gel as an unrecognized source of exposure to phthalates and phenols among pregnant women undergoing routine scan. Available at: [Link]

Sources

Method

Application Note: High-Sensitivity Sampling of Dibutyl Isophthalate (DBIP) via Headspace SPME-GC/MS

Executive Summary Dibutyl isophthalate (DBIP), the meta-isomer of the common plasticizer dibutyl phthalate (DBP), represents a critical analytical challenge in drug development. Unlike the ubiquitous ortho-phthalates, DB...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dibutyl isophthalate (DBIP), the meta-isomer of the common plasticizer dibutyl phthalate (DBP), represents a critical analytical challenge in drug development. Unlike the ubiquitous ortho-phthalates, DBIP is often overlooked in standard screening libraries, yet it possesses distinct toxicological profiles and elution characteristics.

This application note details a robust Headspace Solid-Phase Microextraction (HS-SPME) protocol for the quantification of DBIP. By utilizing a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber, this method achieves superior recovery compared to liquid-liquid extraction (LLE), eliminating solvent waste and preventing non-volatile matrix contamination in the GC inlet.

Key Advantages:

  • Isomer Specificity: Chromatographic resolution of DBIP from DBP and Diisobutyl phthalate (DIBP).

  • Matrix Compatibility: Headspace mode prevents non-volatile drug substances from fouling the injector.

  • Sensitivity: Limits of Quantitation (LOQ) < 10 ng/mL (ppb) achievable in aqueous matrices.

Mechanism & Fiber Selection Strategy

The Challenge of Isomerism

DBIP (meta-substitution) shares the same molecular weight (278.34 g/mol ) and primary fragment ion (m/z 149) as DBP (ortho-substitution). Mass spectrometry alone cannot distinguish them; chromatographic separation is mandatory. Furthermore, DBIP is semi-volatile, requiring thermal energy to drive it into the headspace without degrading the sample matrix.

Fiber Phase Selection: Why DVB/PDMS?

While 100 µm PDMS is the standard for non-polar volatiles, it often lacks the retentive surface area for semi-volatiles at trace levels.

  • Recommendation: 65 µm DVB/PDMS (Blue Hub) .

  • Rationale: The Divinylbenzene (DVB) component provides a solid adsorbent surface with

    
    -
    
    
    
    interactions, significantly enhancing the retention of the aromatic isophthalate ring compared to the absorption-only mechanism of pure PDMS.
SPME Thermodynamic Equilibrium

The extraction relies on a three-phase equilibrium (Sample




Headspace


Fiber

).

SPME_Equilibrium cluster_0 Sample Vial (Closed System) Matrix Sample Matrix (Analyte + Interferences) Headspace Headspace (Gas Phase) Matrix->Headspace Heat + Salt (K_hs) Headspace->Matrix Re-dissolution Fiber SPME Fiber Coating (DVB/PDMS) Headspace->Fiber Adsorption (K_fh) Fiber->Headspace Desorption caption Fig 1: Three-phase equilibrium dynamics in HS-SPME. Salt increases K_hs; Cooling fiber increases K_fh.

Materials & Instrumentation

Reagents
  • Target Standard: Dibutyl isophthalate (98%+ purity).

  • Internal Standard (ISTD): Dibutyl phthalate-d4 (DBP-d4) or Benzyl benzoate (if deuterated DBIP is unavailable).

  • Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C for 4 hours to remove phthalate background.

  • Solvent: Methanol (LC-MS grade) for stock preparation only.

Instrumentation
  • SPME Fiber: 65 µm DVB/PDMS (Supelco/Sigma or equivalent).

  • GC-MS: Agilent 7890/5977 or equivalent single quadrupole.

  • Column: Rxi-5ms or HP-5MS UI (30 m × 0.25 mm × 0.25 µm). Note: A standard 5% phenyl column provides sufficient selectivity to separate the meta- and ortho- isomers.

Experimental Protocol

Sample Preparation
  • Stock Solution: Prepare 1 mg/mL DBIP in methanol. Store in glass (no plastic caps with leachable liners).

  • Working Solution: Dilute stock into the sample matrix (e.g., water or buffer). Keep methanol content < 1% to avoid affecting fiber partition.

  • Vial Setup:

    • Add 10 mL of sample to a 20 mL headspace vial.

    • Add 3.0 g NaCl (30% w/v). Why? Salting out decreases the solubility of hydrophobic DBIP, driving it into the headspace.

    • Add 10 µL of ISTD (10 µg/mL).

    • Seal immediately with a magnetic screw cap (PTFE/Silicone septum).

HS-SPME Extraction Parameters
ParameterSettingMechanistic Rationale
Incubation Temp 80°CSufficient vapor pressure for DBIP without boiling aqueous matrix.
Incubation Time 10 minEnsures vial temperature homogeneity before fiber exposure.
Extraction Time 30 minReaches >90% equilibrium for semi-volatiles on DVB phase.
Agitation 250 rpmFacilitates mass transfer from liquid to gas phase.
Desorption Temp 260°CHigh enough to strip DVB pores; below thermal degradation of DBIP.
Desorption Time 3 minPrevents carryover. Splitless mode for first 1.0 min.
GC-MS Acquisition Method
  • Inlet: Splitless mode (purge flow 50 mL/min at 1.0 min).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 60°C (hold 1 min)

    • 20°C/min to 220°C

    • 5°C/min to 280°C (hold 3 min) – Critical ramp for isomer separation.

    • 30°C/min to 300°C (bake out).

  • MS Detection (SIM Mode):

    • DBIP Quant Ion: m/z 149

    • DBIP Qualifier Ions: m/z 205, 223, 278 (Molecular Ion)

    • Note: DBP and DBIP have identical spectra. Identification relies on Retention Time (RT). DBIP (meta) typically elutes slightly after DBP (ortho) on 5% phenyl columns.

Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_spme Automated HS-SPME cluster_gc GC-MS Analysis Step1 Sample + 30% NaCl + ISTD in 20mL Vial Step2 Incubate 80°C (10 min) Step1->Step2 Step3 Extract: Fiber Exposure (30 min @ 80°C) Step2->Step3 Step4 Desorb: 260°C (3 min) Step3->Step4 Fiber Transfer Step5 Separation (Rxi-5ms) DBP vs DBIP Step4->Step5 Step6 SIM Detection m/z 149, 223, 278 Step5->Step6 caption Fig 2: End-to-end workflow for DBIP determination in pharmaceutical matrices.

Validation & Quality Control (Self-Validating System)

To ensure the protocol is trustworthy (E-E-A-T), the following controls must be implemented in every sequence:

  • The "Blank" Trap: Phthalates are ubiquitous. You must run a blank (water + NaCl) before any samples. If the DBIP peak > 10% of the LOQ, bake the fiber at 260°C for 30 mins and check the septum quality.

  • Isomer Resolution Check: Run a mixed standard containing DBP, DIBP, and DBIP.

    • Acceptance Criteria: Valley-to-peak ratio < 10% between isomers. If co-elution occurs, lower the oven ramp rate between 220°C and 280°C.

  • Fiber Performance Monitoring: Monitor the absolute area of the ISTD (DBP-d4). A drop of >30% indicates fiber coating damage or active site saturation (often caused by high-concentration samples).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background (m/z 149) Septum bleed or lab contamination.Use "Low-Bleed" high-temp septa. Bake glassware at 400°C. Avoid detergent washing.
Poor Sensitivity Fiber not equilibrated or low volatility.Increase salt to saturation. Ensure agitation is active during extraction.
Peak Tailing Cold spots in injector or dirty liner.Check transfer line temp (>280°C). Replace inlet liner with SPME-specific (narrow bore) liner.
Carryover Incomplete desorption.Increase post-run fiber bake-out to 5 mins @ 260°C.

References

  • Pawliszyn, J. (2012). Theory of Solid-Phase Microextraction. In Handbook of Solid Phase Microextraction. Elsevier.

  • Polo, M., et al. (2005). Solid-phase microextraction of phthalate esters from aqueous samples: Comparison of different fibers. Journal of Chromatography A.

  • Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.

  • U.S. Food and Drug Administration (FDA). (2012). Guidance for Industry: Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products.

  • Sigma-Aldrich (Supelco). Selection Guide for Supelco SPME Fibers.

Application

Application Note: High-Purity Synthesis of Dibutyl Isophthalate (DBIP)

Abstract Dibutyl isophthalate (DBIP) is a specialized plasticizer and chemical intermediate, distinct from its ortho-isomer (dibutyl phthalate, DBP) due to its meta-substitution pattern.[1][2] This structural difference...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dibutyl isophthalate (DBIP) is a specialized plasticizer and chemical intermediate, distinct from its ortho-isomer (dibutyl phthalate, DBP) due to its meta-substitution pattern.[1][2] This structural difference imparts unique thermal stability and solvation properties critical for specialized polymer applications and drug delivery systems.[1][2] This application note details two validated protocols for the synthesis of DBIP: a traditional sulfuric acid-catalyzed route (Method A) and a modern, "green" solid-acid catalyzed route (Method B). Emphasis is placed on thermodynamic control via azeotropic water removal and rigorous purification via vacuum distillation to achieve pharmaceutical-grade purity (>99.5%).[1][2]

Reaction Chemistry & Mechanism

The synthesis of DBIP is a classic Fischer esterification involving the reaction of isophthalic acid (1,3-benzenedicarboxylic acid) with an excess of n-butanol. The reaction is reversible and equilibrium-limited.[1][2]

Reaction Equation:


[2]
Thermodynamic Control

To drive the equilibrium toward the diester product, Le Chatelier’s principle is exploited in two ways:

  • Excess Reactant: A molar excess of n-butanol (typically 2.5:1 to 3:1 relative to acid) is used.[1][2]

  • Product Removal: Water is continuously removed from the reaction matrix using a Dean-Stark trap or azeotropic distillation.[1][2]

Mechanistic Pathway

The acid catalyst protonates the carbonyl oxygen of the isophthalic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

DBIP_Mechanism Start Isophthalic Acid + n-Butanol Step1 Protonation of Carbonyl Oxygen Start->Step1 Acid Cat. (H+) Step2 Nucleophilic Attack (Tetrahedral Intermediate) Step1->Step2 + R-OH Step3 Proton Transfer & Water Elimination Step2->Step3 - H2O Step4 Deprotonation Step3->Step4 Resonance End Dibutyl Isophthalate (Diester) Step4->End - H+

Figure 1: Stepwise mechanism of acid-catalyzed Fischer esterification for DBIP synthesis.

Experimental Protocols

Method A: Traditional Sulfuric Acid Catalysis

Best for: Routine laboratory synthesis where catalyst recovery is not required.

Reagents:

  • Isophthalic Acid (IPA): 166.1 g (1.0 mol)[2]

  • n-Butanol: 222.4 g (3.0 mol) [Excess][1][2]

  • Sulfuric Acid (98% conc.): 1.5 - 3.0 g (approx. 1-2 wt% of acid)[1][2]

  • Toluene (Optional): 50 mL (as an azeotropic entrainer)[2]

Protocol:

  • Setup: Equip a 1L three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a thermometer.

  • Charging: Add IPA, n-butanol, and toluene (if using) to the flask. Stir to create a slurry.

  • Catalyst Addition: Slowly add concentrated sulfuric acid dropwise while stirring. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (oil bath set to ~140-150°C). The internal temperature will rise as water is removed and butanol is consumed.[1][2]

  • Monitoring: Maintain reflux for 4–6 hours. Monitor the water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases and the theoretical volume (~36 mL) is approached.

  • Neutralization: Cool the reaction mixture to room temperature. Transfer to a separatory funnel. Wash with 10%

    
     or 
    
    
    
    solution (2 x 100 mL) to neutralize the catalyst and remove unreacted mono-esters.[1][2]
  • Washing: Wash the organic layer with distilled water (2 x 100 mL) until the aqueous phase is neutral (pH 7).[1][2]

  • Drying: Dry the organic layer over anhydrous

    
     for 30 minutes. Filter off the solid.[1][2][3]
    
Method B: Green Synthesis using Solid Superacid ( )

Best for: High-purity applications, reduced corrosion, and easier workup.

Reagents:

  • Isophthalic Acid: 166.1 g (1.0 mol)[1][2]

  • n-Butanol: 296.5 g (4.0 mol)[1][2]

  • Solid Acid Catalyst (e.g., Sulfated Titania or Amberlyst-15): 2.0 g

Protocol:

  • Setup: Identical to Method A, but ensure the stirrer is robust enough to suspend the solid catalyst.

  • Reaction: Reflux at 140–150°C for 5–8 hours with continuous water removal.

  • Workup: Cool the mixture. Filter the solution to recover the solid catalyst (which can often be regenerated).

  • Advantage: This method bypasses the vigorous alkaline neutralization step, reducing the risk of emulsion formation and product hydrolysis. Proceed directly to distillation after a mild water wash.[1][2]

Purification & Characterization

Crude DBIP contains traces of unreacted butanol, mono-butyl isophthalate, and color bodies.[1][2] Vacuum distillation is mandatory for pharmaceutical/analytical grade applications.[1][2]

Vacuum Distillation Protocol
  • Transfer the crude, dried ester to a distillation flask.[1][2]

  • Setup a short-path vacuum distillation apparatus.

  • Fraction 1 (Forerun): Distill at atmospheric pressure or mild vacuum to remove excess n-butanol (BP ~117°C).

  • Fraction 2 (Product): Increase vacuum to <1 mmHg (high vacuum). Collect the main fraction.

    • Target Conditions: 130–145°C at 0.3–0.5 mmHg.[1][2][4]

    • Note: At atmospheric pressure, DBIP boils >300°C and will decompose; do not attempt atmospheric distillation of the product.

Quality Control Specifications
ParameterSpecificationMethod
Appearance Clear, colorless liquidVisual
Purity > 99.5%GC-FID / GC-MS
Refractive Index (

)
1.4940 – 1.4970Refractometer
Acid Value < 0.1 mg KOH/gTitration
Water Content < 0.1%Karl Fischer
Density ~1.045 g/mLPycnometer
Spectroscopic Identification[1][2]
  • FTIR: Carbonyl stretch (

    
    ) at ~1720-1730 
    
    
    
    (ester); C-O stretch at ~1240-1300
    
    
    .[1][2] Absence of broad O-H stretch (indicates successful esterification and drying).[1][2]
  • 1H NMR (CDCl3, 400 MHz):

    • 
       8.6 (s, 1H, Ar-H between esters)
      
    • 
       8.2 (dd, 2H, Ar-H ortho to esters)
      
    • 
       7.5 (t, 1H, Ar-H meta to esters)
      
    • 
       4.3 (t, 4H, 
      
      
      
      )
    • 
       1.7 (m, 4H, 
      
      
      
      )
    • 
       1.4 (m, 4H, 
      
      
      
      )
    • 
       0.9 (t, 6H, 
      
      
      
      )

Troubleshooting & Optimization

Troubleshooting Issue Problem Detected HighAcid High Acid Value (>0.1 mg KOH/g) Issue->HighAcid LowYield Low Yield (<85%) Issue->LowYield Color Yellow/Dark Color Issue->Color Sol1 Incomplete Neutralization. Re-wash with Na2CO3. HighAcid->Sol1 Sol2 Water not removed. Check Dean-Stark seal. LowYield->Sol2 Sol4 Insufficient Excess Alcohol. Increase Butanol ratio. LowYield->Sol4 Sol3 Reaction Temp too high. Keep oil bath <160°C. Color->Sol3

Figure 2: Troubleshooting logic for common synthesis deviations.

Critical Note on Isomers: Ensure the starting material is Isophthalic Acid (meta), not Phthalic Anhydride (ortho) or Terephthalic Acid (para). While the chemistry is similar, the physical properties (viscosity, solvation power) of the resulting esters are distinct.

References

  • Synthesis & Kinetics

    • Kinetic investigations of the synthesis of dibutyl phthalate and diisobutyl phthalate over sulphuric acid catalyst.[5] ResearchGate.[1][2][5]

  • Green Catalysis

    • Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst. Current World Environment.[1][2][4]

  • Physical Properties

    • Dibutyl isophthalate - PubChem Compound Summary.[1][2] National Center for Biotechnology Information.[1][2]

    • Dibutyl isophthalate Properties.[1][2][4][6][7] NIST Chemistry WebBook.[1][2][8]

  • Purification Standards

    • Method for Dibutyl Phthalate Synthesis and Purification.[1][2][4][6] AIP Publishing.[1][2]

Sources

Method

Application Note &amp; Protocol: Leaching Studies of Dibutyl Phthalate from Medical Devices

Abstract Dibutyl phthalate (DBP), a common plasticizer used to impart flexibility to polyvinyl chloride (PVC)-based medical devices, is not covalently bound to the polymer matrix and can leach into therapeutic products o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dibutyl phthalate (DBP), a common plasticizer used to impart flexibility to polyvinyl chloride (PVC)-based medical devices, is not covalently bound to the polymer matrix and can leach into therapeutic products or directly into patients.[1] As a known endocrine disruptor and reproductive toxicant, quantifying the potential for DBP migration is a critical component of a medical device's biological safety evaluation.[2][3] This guide provides a comprehensive framework for designing and executing scientifically robust leaching studies for DBP from medical devices, aligned with global regulatory expectations. We will explore the causality behind experimental design, from solvent selection to analytical quantification, and provide detailed protocols for both exhaustive extraction (extractables) and simulated-use (leachables) studies.

Introduction: The Rationale for DBP Leaching Studies

Polyvinyl chloride (PVC) is a versatile and widely used polymer in medical devices such as intravenous (IV) bags, tubing, catheters, and blood bags.[1] Its inherent rigidity necessitates the addition of plasticizers, with phthalate esters like Dibutyl Phthalate (DBP) being historically prevalent. These additives can constitute a significant portion of the final material's weight, up to 40-50% in some cases.[1][4]

The primary concern is that DBP is physically mixed with, not chemically bonded to, the PVC polymer. This allows it to migrate from the device into contacting fluids, a process known as leaching.[1] The leached DBP can then be directly administered to the patient. Regulatory bodies worldwide, including the U.S. FDA and European authorities under the Medical Device Regulation (MDR 2017/745), mandate a thorough risk assessment for such substances.[5][6] The European Commission's Scientific Committee on Health, Environmental and Emerging Risks (SCHEER) has issued specific guidelines for the benefit-risk assessment of phthalates, underscoring the regulatory scrutiny.[7][8]

Leaching studies are therefore not merely a quality control measure; they are a fundamental requirement for ensuring patient safety and achieving regulatory approval.[6][9] These studies aim to identify and quantify the substances that could be released from a medical device during its clinical use, forming the basis of a toxicological risk assessment as outlined in standards like ISO 10993-17.[10]

The Regulatory Framework: Understanding Extractables and Leachables

The foundation of a chemical safety assessment for medical devices is built upon the concepts of Extractables and Leachables , as detailed in guidelines like USP <1663> and <1664> and the ISO 10993 series.[11][12][13]

  • Extractables are compounds that are released from a material under aggressive or exaggerated conditions, such as using harsh solvents, elevated temperatures, or extended contact times.[14] An extractables study is designed to create a "worst-case" scenario to understand the full spectrum of substances that could be released from the device.[6][15] This provides a conservative, proactive assessment of potential hazards.

  • Leachables are compounds that migrate from a material into a drug product or the patient under normal, real-world conditions of use.[14][16] A leachables study aims to determine the actual patient exposure. The results of the extractables study are crucial for designing an effective leachables study, as they identify the target compounds to monitor under clinical-use conditions.

A robust leaching study program follows a logical progression from identifying potential risks (extractables) to quantifying actual exposure (leachables), which then feeds into a final toxicological risk assessment to determine patient safety.

E_and_L_Workflow cluster_0 Phase 1: Risk Identification cluster_1 Phase 2: Risk Quantification cluster_2 Phase 3: Safety Assessment cluster_3 Outcome Material Material Characterization (e.g., PVC with DBP) Extract Extractables Study (Worst-Case Scenario) Material->Extract Exaggerated Conditions Leach Leachables Study (Simulated-Use) Extract->Leach Identifies Target Analytes (DBP) Tox Toxicological Risk Assessment (per ISO 10993-17) Leach->Tox Provides Patient Exposure Data Safety Device Safety & Regulatory Submission Tox->Safety Determines Acceptable Risk

Figure 1: Overall workflow for Extractables and Leachables (E&L) assessment.

Experimental Design: The Causality Behind Methodological Choices

A successful leaching study is built on a series of logical, justifiable decisions. Simply following a generic protocol is insufficient; a senior scientist must understand the causality behind each step to generate defensible data.

Selection of Simulating Solvents

The choice of solvent is critical as it must adequately simulate the physicochemical properties of the drug product or biological fluid that will contact the device. A range of solvents is typically used to bracket the polarity of potential contact fluids.

  • Non-polar Solvent (e.g., Hexane): Chosen to simulate lipophilic drug formulations (e.g., fat emulsions, propofol). Phthalates like DBP are highly soluble in non-polar media, making this a worst-case scenario for lipid-based carriers.[17]

  • Polar Solvent (e.g., Purified Water): Represents aqueous, salt-based solutions (e.g., saline, dextrose solutions).[2]

  • Partial-Polarity Solvent (e.g., 50% Ethanol in Water): This simulates hydro-alcoholic formulations and provides an intermediate extraction condition. It is often effective at extracting a broad range of potential leachables.[18]

Selection of Extraction Conditions (Time and Temperature)

Conditions are chosen to either simulate real-world use or accelerate it to predict long-term stability.

  • Temperature: Elevated temperatures (e.g., 40°C, 50°C) are used in accelerated extraction studies to increase the rate of diffusion and migration, providing a worst-case estimate in a shorter timeframe.[4][17] The specific temperature should be high enough to accelerate leaching but not so high as to cause polymer degradation, which would create non-representative artifacts. For simulated-use studies, the temperature should reflect the actual clinical conditions (e.g., room temperature or 37°C).

  • Duration: For extractables studies, durations are often exhaustive, continuing until the amount of DBP extracted in a subsequent time interval is less than 10% of the total cumulative amount. For leachables studies, the duration should match the maximum clinical exposure time for the device.

Selection of Analytical Technique

The analytical method must be sensitive, specific, and quantitative for DBP.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for semi-volatile compounds like DBP.[19] It offers excellent chromatographic separation and highly specific detection based on the mass-to-charge ratio of fragmented ions, ensuring accurate identification and quantification, even in complex matrices.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Also a powerful tool, particularly useful if DBP is part of a broader screen including non-volatile compounds.

Protocol 1: Controlled Extraction Study for DBP (Extractables)

Objective: To determine the "worst-case" potential amount of DBP that can be extracted from a medical device component under exhaustive conditions.

Materials:

  • Medical device or component of interest (e.g., 10 cm sections of PVC tubing).

  • Extraction Solvents: HPLC-grade n-Hexane, 50% Ethanol/Water, Purified Water.

  • Glass extraction vessels with PTFE-lined caps.

  • Calibrated laboratory oven or water bath.

  • Analytical Instrumentation: Gas Chromatograph with Mass Spectrometric detector (GC-MS).

  • DBP certified reference standard.

  • Internal Standard (e.g., Deuterated DBP-d4 or Benzyl Benzoate).[19]

Procedure:

  • Sample Preparation:

    • Precisely measure the surface area or weight of the device component. For tubing, cut into standardized lengths.

    • Place the component into a clean glass extraction vessel.

    • Add a defined volume of the chosen extraction solvent (e.g., n-Hexane) sufficient to fully immerse the component. A typical surface-area-to-volume ratio is between 1 and 6 cm²/mL.

  • Extraction:

    • Securely cap the vessel.

    • Place the vessel in an oven set to an accelerated temperature (e.g., 50°C).

    • Extract for a defined initial period (e.g., 24 hours).

    • After 24 hours, carefully decant the extract into a clean vial for analysis.

    • Add a fresh aliquot of the same solvent to the original vessel containing the device component and continue the extraction for another 24 hours.

    • Repeat this process until the amount of DBP in the latest extract is <10% of the cumulative total, signifying that the extraction is approaching exhaustion.

  • Sample Analysis (GC-MS):

    • Prepare a calibration curve using the DBP reference standard in the same solvent as the extraction.

    • Spike a known concentration of the internal standard into all extracts and calibration standards.

    • Inject an aliquot (e.g., 1 µL) of the extract into the GC-MS.

    • Typical GC-MS Conditions:

      • Column: 5% phenyl-methyl silicone capillary column (30m x 0.25mm ID, 0.25µm film thickness).[19]

      • Carrier Gas: Helium at a constant flow of 1 mL/min.[19]

      • Injector: Splitless mode at 280°C.

      • Oven Program: Initial 60°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

      • MS Detector: Electron Ionization (EI) mode. Monitor for characteristic DBP ions (e.g., quantifier m/z 149, qualifiers m/z 223, 205).[19]

  • Quantification:

    • Calculate the concentration of DBP in each extract using the calibration curve and the internal standard response.

    • Sum the amounts from all extraction intervals to determine the total exhaustive extractable DBP.

    • Express the final result as total µg of DBP per device or µg/cm².

Protocol 2: Simulated-Use Leaching Study for DBP

Objective: To quantify the amount of DBP that leaches from a medical device under conditions that mimic its intended clinical use.

Materials:

  • Complete, sterilized medical device (e.g., IV infusion set).

  • Simulating Fluid: Normal saline (0.9% NaCl in water) or a relevant drug product placebo.

  • Peristaltic pump (if flow is required).

  • Incubator set to a clinically relevant temperature (e.g., 37°C).

  • GC-MS system and standards as described in Protocol 1.

Procedure:

  • Device Setup:

    • Set up the medical device as it would be used clinically. For an IV set, this involves connecting it to a bag of the simulating fluid.

    • Prime the device by flushing it with the fluid to remove any air.

  • Leaching Simulation:

    • Place the entire setup in an incubator at the desired temperature (e.g., 37°C).

    • Simulate the clinical use. This could be static contact (e.g., a solution held in a bag) or dynamic (e.g., fluid pumped through tubing at a typical infusion rate).

    • Collect samples of the fluid that has passed through or been in contact with the device at clinically relevant time points (e.g., 1 hr, 4 hrs, 24 hrs).

  • Sample Preparation and Analysis:

    • For aqueous samples like saline, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step is required to transfer the DBP into an organic solvent compatible with the GC-MS.

      • LLE Example: To 10 mL of the saline sample, add 2 mL of n-Hexane and the internal standard. Vortex vigorously for 2 minutes. Allow the layers to separate and collect the upper hexane layer for analysis.

    • Analyze the prepared organic extract using the GC-MS method detailed in Protocol 1.

  • Quantification and Reporting:

    • Calculate the concentration of DBP (µg/mL) in the collected fluid at each time point.

    • Report the results clearly, specifying the time points and conditions. This data can be used to calculate the total potential patient exposure dose.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Device Device Component in Simulation Solvent Extract Extraction (Accelerated or Simulated Use) Device->Extract Spike Spike with Internal Standard (e.g., DBP-d4) Extract->Spike Inject Inject 1µL into GC Spike->Inject Separate Chromatographic Separation (Capillary Column) Inject->Separate Detect Mass Spectrometric Detection (Scan or SIM Mode) Separate->Detect Quant Quantify DBP Concentration (vs. Internal Standard) Detect->Quant Cal Generate Calibration Curve (DBP Standard) Cal->Quant Report Report Results (µg/device or µg/mL) Quant->Report

Figure 2: Detailed analytical workflow for DBP quantification by GC-MS.

Data Presentation and Toxicological Assessment

Results should be summarized in a clear, tabular format. This data then serves as the input for a toxicological risk assessment per ISO 10993-17.[20] A toxicologist will compare the observed or calculated patient exposure dose to a Tolerable Intake (TI) or other established safety threshold for DBP. The Margin of Safety (MoS) is then calculated. An MoS greater than 1 is generally considered acceptable.

Table 1: Example Data Summary for a Simulated-Use Leaching Study of an IV Set

Time PointSimulating FluidDBP Concentration (µg/mL)Cumulative DBP Leached (µg)
1 Hour0.9% Saline0.055.0
4 Hours0.9% Saline0.0832.0
24 Hours0.9% Saline0.12288.0
24 Hours50% Ethanol1.503600.0
24 Hoursn-Hexane8.2519800.0
Note: Assumes a total infused volume of 100mL at 1, 4 hours and 2400mL at 24 hours.

Conclusion

Conducting leaching studies for Dibutyl Phthalate is a critical step in the safety evaluation of many medical devices. By understanding the regulatory framework and the scientific rationale behind experimental design, researchers can generate robust and defensible data. A methodical approach, beginning with a worst-case extractables assessment to identify hazards, followed by a clinically relevant leachables study to quantify patient exposure, provides the necessary information for a comprehensive toxicological risk assessment. This ensures that the medical device is safe for its intended use and meets the stringent requirements of global regulatory bodies.

References

  • ResolveMass Laboratories Inc. (2025, October 21). USP <1663>, <1664> Extractables and leachables workflows, and why it's crucial for device approval. [Link]

  • Emergo by UL. (2023, May 12). European Regulators to Update Guidelines on Pthalates in Medical Devices. [Link]

  • European Pharmaceutical Review. (2024, January 29). Revised ISO guideline highlights toxicological evaluation of extractables and leachables. [Link]

  • mdi Europa. (2024, July 26). EU guidelines for justifying phthalates in medical devices updated. [Link]

  • CS Analytical. USP 1663 & USP 1664 | Extractable & Leachable Testing. [Link]

  • ResolveMass Laboratories Inc. (2026, January 3). Extractables and Leachables FDA Guidance. [Link]

  • ECA Academy. (2015, November 4). New USP General Chapters on Extractables and Leachables: <1663>, <1664>. [Link]

  • European Commission Public Health. (2019, June 18). Guidelines on the benefit-risk assessment of the presence of phthalates in certain medical devices. [Link]

  • NAMSA. (2025, February 19). Phthalates in Medical Devices: Context and European Regulatory Requirements. [Link]

  • ResolveMass Laboratories. (2025, October 21). USP 1663, 1664 Extractables and leachables workflows. [Link]

  • FILAB. Extractables and leachables analysis according to fda guidance. [Link]

  • Efor Group. (2023, September 25). Toxicological risk assessment and 2023 revision of ISO 10993-17 standard. [Link]

  • Nelson Labs. Extractables and Leachables Test - Medical Devices. [Link]

  • Patient Guard. Extractables and Leachables Testing for Medical Devices in ISO 10993. [Link]

  • LNE-GMED. (2025, January 2). PHTHALATES IN MEDICAL DEVICES: REGULATIONS AND ALTERNATIVES. [Link]

  • ResolveMass Laboratories Inc. (2025, August 8). Extractables vs Leachables in Medical Devices. [Link]

  • PubMed. Materials degradation in PVC medical devices, DEHP leaching and neonatal outcomes. [Link]

  • Environmental Contaminants Reviews. (2019, February 11). LEACHING AND EXPOSURE OF PHTHALATES FROM MEDICAL DEVICES; HEALTH IMPACTS AND REGULATIONS. [Link]

  • Sobel. News: FDA Publishes Q3E for Extractables & Leachables. [Link]

  • SpringerLink. (2014, January 17). Materials Degradation in PVC Medical Devices, DEHP Leaching and Neonatal Outcomes. [Link]

  • American Journal of Biomedical Science and Research. (2021, November 30). Leaching of Phthalate from Medical Devices use in Pakistani Hospitals. [Link]

  • U.S. Food and Drug Administration. (2025, August 1). Q3E Guideline for Extractables and Leachables. [Link]

  • U.S. Food and Drug Administration. (2025, December 1). Q3E Guideline for Extractables and Leachables. [Link]

  • ACS Publications. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. [Link]

  • National Center for Biotechnology Information. (2023, May 23). Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. [Link]

  • PubMed. (2023, May 23). Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. [Link]

  • ACS Publications. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. [Link]

  • National Center for Biotechnology Information. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. [Link]

  • MDPI. (2023, November 29). Detection of Dibutyl Phthalate in Surface Water by Fluorescence Polarization Immunoassay. [Link]

  • National Center for Biotechnology Information. Effects of in vitro exposure to dibutyl phthalate, mono-butyl phthalate, and acetyl tributyl citrate on ovarian antral follicle growth and viability. [Link]

  • Pharmaguideline. (2008, June 13). Method of Analysis for Dibutyl Phthalate. [Link]

  • ResearchGate. A one-step incubation ELISA kit for rapid determination of dibutyl phthalate in water, beverage and liquor. [Link]

  • PubMed. (2024, August 25). Vascular endothelial effects of dibutyl phthalate: In vitro and in vivo evidence. [Link]

  • PubMed. In vitro genotoxicity of dibutyl phthalate on A549 lung cells at air-liquid interface in exposure concentrations relevant at workplaces. [Link]

  • PubMed. Leaching of plasticizers from and surface characterization of PVC blood platelet bags. [Link]

  • MDPI. Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies. [Link]

  • Diva-portal.org. (2022, October 10). Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells : Mechanistic In Vitro Studies. [Link]

Sources

Application

Application Note: High-Resolution Analysis of Dibutyl Isophthalate (DBIP) Metabolites in Urine via LC-MS/MS

Abstract & Introduction Dibutyl isophthalate (DBIP) is an isomer of the ubiquitous plasticizer dibutyl phthalate (DBP). While DBP (the ortho-isomer) is heavily regulated due to reproductive toxicity, DBIP (the meta-isome...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Dibutyl isophthalate (DBIP) is an isomer of the ubiquitous plasticizer dibutyl phthalate (DBP). While DBP (the ortho-isomer) is heavily regulated due to reproductive toxicity, DBIP (the meta-isomer) is increasingly identified as an impurity or substitute in polymeric manufacturing.

The primary challenge in biomonitoring DBIP is the high structural similarity between its major metabolite, Monobutyl isophthalate (MBIP) , and the metabolites of DBP (Mono-n-butyl phthalate, MnBP) and Di-isobutyl phthalate (Mono-isobutyl phthalate, MiBP). All three metabolites share the same molecular weight (MW 222.24 g/mol ) and similar fragmentation patterns.

This application note details a robust, self-validating protocol for the specific quantification of MBIP in human urine. Unlike generic phthalate screens, this method prioritizes chromatographic resolution to prevent false positives caused by co-eluting isomers.

Key Biomarker Targets
Parent CompoundStructurePrimary MetaboliteAbbreviationMW (Da)
Dibutyl isophthalate meta-isomerMonobutyl isophthalate MBIP 222.2
Dibutyl phthalateortho-isomerMono-n-butyl phthalateMnBP222.2
Di-isobutyl phthalateiso-isomerMono-isobutyl phthalateMiBP222.2

Metabolic Pathway & Analytical Logic

Understanding the metabolism is prerequisite to accurate analysis. DBIP is rapidly hydrolyzed in the body to its monoester, MBIP. This monoester is then conjugated with glucuronic acid to increase water solubility for urinary excretion.

Critical Analytical Implication: The target analyte in urine exists primarily as a glucuronide conjugate. Direct analysis will underestimate exposure by >90%. Enzymatic deconjugation (hydrolysis) is a mandatory sample preparation step.

Metabolism DBIP Dibutyl Isophthalate (Parent) Hydrolysis Hydrolysis (Esterases) DBIP->Hydrolysis MBIP Monobutyl Isophthalate (MBIP - Biomarker) Hydrolysis->MBIP - Butanol UGT Phase II Conjugation (UGT Enzymes) MBIP->UGT MBIP_Gluc MBIP-Glucuronide (Major Urinary Species) UGT->MBIP_Gluc + Glucuronic Acid

Figure 1: Metabolic pathway of DBIP. The analytical protocol must reverse the final step (red node) to quantify total MBIP (green node).

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6]
  • Internal Standard (IS):

    
    -MnBP or D
    
    
    
    -MnBP. (Note: If
    
    
    -MBIP is unavailable, labeled MnBP is an acceptable surrogate due to identical ionization efficiency, provided chromatographic separation is maintained).
  • Enzyme:

    
    -Glucuronidase (Type H-1 from Helix pomatia or recombinant E. coli K12).
    
    • Expert Insight:E. coli forms are preferred for LC-MS as they have lower sulfatase activity (cleaner background) and work faster at neutral pH.

  • Buffer: 1.0 M Ammonium Acetate (pH 6.5).

Sample Preparation (Step-by-Step)

This workflow uses Enzymatic Hydrolysis followed by Solid Phase Extraction (SPE) .[1][2][3]

  • Thawing: Thaw urine samples at room temperature. Vortex for 30 seconds to resuspend sediments.

  • Aliquot: Transfer 200 µL of urine into a 96-well deep-well plate or glass tube.

  • Buffer/Enzyme Addition:

    • Add 50 µL of Internal Standard solution (50 ng/mL).

    • Add 250 µL of Ammonium Acetate buffer (pH 6.5) containing

      
      -glucuronidase (approx. 3000 Units/sample).
      
  • Incubation (Deconjugation):

    • Seal and incubate at 37°C for 90 minutes .

    • Validation Check: Include a "positive control" sample spiked with 4-methylumbelliferyl glucuronide. If the post-incubation sample does not fluoresce under UV, the enzyme is inactive.

  • SPE Loading (Oasis HLB or equivalent):

    • Condition cartridge: 1 mL Methanol

      
       1 mL Water.
      
    • Load hydrolyzed sample.

    • Wash: 1 mL 5% Methanol in Water (Removes salts/urea).

    • Elute: 1 mL Acetonitrile.

  • Reconstitution: Evaporate eluate to dryness under Nitrogen (

    
    ) at 45°C. Reconstitute in 200 µL  of Mobile Phase A (Water).
    

Instrumental Analysis (LC-MS/MS)[9]

The separation of the meta (MBIP) isomer from the ortho (MnBP) and iso (MiBP) isomers is the critical quality attribute of this method.

Chromatographic Conditions[3][6][10][11][12][13]
  • System: UHPLC (Agilent 1290 or Waters Acquity).

  • Column: Phenyl-Hexyl or C18 (2.1 x 100 mm, 1.7 µm).

    • Expert Insight: Phenyl-hexyl stationary phases provide superior selectivity for aromatic isomers (ortho/meta/para) compared to standard C18 due to

      
      -
      
      
      
      interactions.
  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

  • Flow Rate: 0.35 mL/min.

Gradient Profile:

Time (min) % B Event
0.0 5 Loading
1.0 5 Desalting
8.0 95 Elution of Isomers
10.0 95 Wash

| 10.1 | 5 | Re-equilibration |

Mass Spectrometry Parameters[3][10][11][13]
  • Source: Electrospray Ionization (ESI), Negative Mode.

  • Rationale: Phthalate monoesters contain a free carboxylic acid group, ionizing strongly in negative mode

    
    .
    

MRM Transitions (Quantification & Confirmation):

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (V)
MBIP 221.1 77.0 121.0 22 / 18
MnBP (Interference)221.177.0147.022 / 16
IS (

-MnBP)
225.179.0151.022 / 16

Note: While mass transitions overlap, the ratio of ion 77/121 differs between isomers, and Retention Time (RT) is the primary discriminator.

Workflow Visualization

Workflow Sample Urine Sample (200 µL) IS Add Internal Standard (13C4-MnBP) Sample->IS Enzyme Enzymatic Hydrolysis (Beta-Glucuronidase, 37°C) IS->Enzyme SPE Solid Phase Extraction (HLB Cartridge) Enzyme->SPE Deconjugated Metabolites LC UHPLC Separation (Phenyl-Hexyl Column) SPE->LC Clean Extract MS MS/MS Detection (ESI Negative, MRM) LC->MS Resolved Isomers Data Quantification (Isotope Dilution) MS->Data

Figure 2: End-to-end analytical workflow for DBIP metabolite analysis.

Validation & Quality Assurance (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), the method must include these internal checks:

  • Deconjugation Efficiency Monitor:

    • Every batch must include a sample spiked with 4-methylumbelliferyl glucuronide .

    • Post-incubation analysis must show >95% conversion to 4-methylumbelliferone.

  • Isomer Resolution Check:

    • A "System Suitability Standard" containing a mix of MBIP, MnBP, and MiBP must be injected before the run.

    • Requirement: Baseline resolution (

      
      ) between MBIP and MnBP is mandatory. If peaks merge, the gradient must be flattened (slower ramp) around the elution time.
      
  • Ion Ratio Confirmation:

    • The ratio of Quant Ion (77) to Qual Ion (121) must be within ±20% of the reference standard. Significant deviation indicates co-elution with matrix interferences.

References

  • Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Phthalates and Phthalate Alternatives Metabolites in Urine (Method 6306.03). [Link]

  • Silva, M. J., et al. (2007). Quantification of 22 phthalate metabolites in human urine. Journal of Chromatography B. [Link]

  • Koch, H. M., & Calafat, A. M. (2009). Human body burdens of chemicals used in plastic manufacture. Philosophical Transactions of the Royal Society B. [Link]

  • Saravanabhavan, G., et al. (2013). A rapid and sensitive LC-MS/MS method for the determination of phthalate monoesters in human urine. Journal of Chromatography B. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Eliminating Dibutyl Isophthalate (DBIP) Contamination

Role: Senior Application Scientist Subject: Advanced Troubleshooting for LC-MS/HPLC Solvent Contamination Case ID: DBIP-279-GHOST[1] Executive Summary: The "Ghost" in the Machine[2] Dibutyl isophthalate (DBIP) and its st...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Advanced Troubleshooting for LC-MS/HPLC Solvent Contamination Case ID: DBIP-279-GHOST[1]

Executive Summary: The "Ghost" in the Machine[2]

Dibutyl isophthalate (DBIP) and its structural isomer, dibutyl phthalate (DBP), are among the most persistent "ghost peaks" in modern chromatography.[1] With a protonated mass of m/z 279.16 [M+H]⁺ , these contaminants are ubiquitous plasticizers found in solvent bottles, tubing, gaskets, and even laboratory air.[1]

In high-sensitivity LC-MS/MS workflows, DBIP accumulation on the analytical column during equilibration leads to randomly eluting peaks during gradients, causing ion suppression and quantitation errors.[1] This guide provides a definitive, self-validating workflow to identify, isolate, and eliminate DBIP.

Module A: Diagnostic Forensics

Objective: Confirm the contaminant is DBIP and not a sample carryover.[1]

Is it DBIP? The Spectral Fingerprint

Before tearing down your system, confirm the identity of the peak.

  • Mass Spectrum: Look for the base peak at m/z 279.16 (protonated) and a sodium adduct at m/z 301.14 .[1]

  • Fragmentation: MS/MS usually yields a characteristic fragment at m/z 149.02 (phthalic anhydride), common to all phthalates.[1]

  • Isomer Distinction: DBIP (isophthalate) elutes at a slightly different retention time than the more common DBP (ortho-phthalate) and Diisobutyl phthalate (DIBP).[1] If you see a "cluster" of peaks with m/z 279, you are likely seeing multiple isomers leaching from different plastic sources.[1]

The Logic of Contamination

Use the following decision tree to determine if the contamination is System-Derived (Mobile Phase) or Injection-Derived (Sample/Vial).

DiagnosticWorkflow Start Unidentified Peak (m/z 279) BlankInj Run Solvent Blank Injection Start->BlankInj IsPeakPresent Is Peak Present? BlankInj->IsPeakPresent SystemOrigin Suspect: System or Mobile Phase IsPeakPresent->SystemOrigin Yes SampleOrigin Suspect: Sample Prep/Vials IsPeakPresent->SampleOrigin No ZeroInj Run '0-Volume' Gradient (No Injection Cycle) SystemOrigin->ZeroInj IsPeakPresent2 Is Peak Present? ZeroInj->IsPeakPresent2 MobilePhase CONFIRMED: Mobile Phase/System (Accumulation on Column) IsPeakPresent2->MobilePhase Yes InjectorSource CONFIRMED: Injector/Needle Wash (Contamination during injection) IsPeakPresent2->InjectorSource No VialCheck Check Vials/Caps (Septa Leaching) SampleOrigin->VialCheck

Figure 1: Diagnostic logic flow to isolate the origin of phthalate contamination.

Module B: The Gradient Hold Protocol (Source Tracing)

Scientific Principle: Phthalates are highly hydrophobic.[1] In a reverse-phase gradient, they accumulate at the head of the column during the aqueous (equilibration) phase and elute only when the organic percentage increases.

The Test: If the peak area increases linearly with the duration of the equilibration step, the contamination is coming from the Aqueous Mobile Phase (Channel A) or the Pump/Mixer .

Protocol Steps:
  • Standard Run: Run your standard gradient with a 5-minute equilibration. Record the Area Counts of the DBIP peak.

  • Hold Run 1: Program a method with a 20-minute initial hold at your starting conditions (e.g., 5% B) before starting the gradient.

  • Hold Run 2: Program a method with a 60-minute initial hold.

  • Analysis: Plot Peak Area vs. Hold Time.

    • Linear Increase: The contaminant is in Mobile Phase A (Water/Buffer).[1]

    • Constant Area: The contaminant is introduced as a "plug" during injection (Needle wash or Injector valve).[1]

Module C: Remediation & Prevention

Solvent & Hardware Hygiene

Phthalates are everywhere.[1] "Clean" is a relative term.[1]

ComponentRisk FactorRemediation Strategy
Water Source HighDo not use plastic carboys for storage.[1] Use borosilicate glass bottles only. Rinse glassware with acetone, then LC-MS grade methanol before use.[1]
Solvent Grade MediumStandard HPLC grade often contains ppb-level phthalates.[1] Upgrade to LC-MS Grade or "Optimized for Phthalate Analysis" grade solvents [1].
Bottle Caps Critical Standard plastic caps with liners are the #1 source of DBIP.[1] Remove caps entirely and use aluminum foil or dedicated Teflon (PTFE) inserts.[1] Never use Parafilm.
Inlet Filters HighSintered glass or ceramic filters can trap phthalates.[1] Remove sinkers temporarily to test; replace with stainless steel sinkers if confirmed.
The "Ghost Trap" Solution (The Silver Bullet)

If you cannot eliminate the source (e.g., the contamination is in the LC-MS grade solvent itself), you must mechanically remove it before it reaches the sample.

Mechanism: A high-retentivity trap column (packed with activated carbon or hyper-crosslinked polymer) is installed in the flow path.[1] It captures hydrophobic impurities from the mobile phase.[1]

Placement is Critical:

  • Correct: Between the Gradient Mixer and the Injector . This traps impurities from the pump and solvents.[1][2]

  • Incorrect: After the injector (will trap your sample) or before the mixer (inefficient for gradients).

TrapColumnPlacement PumpA Pump A (Aqueous) Mixer Gradient Mixer PumpA->Mixer PumpB Pump B (Organic) PumpB->Mixer Trap GHOST TRAP COLUMN (Retains DBIP) Mixer->Trap Contaminated Solvent Injector Autosampler (Injector) Trap->Injector Clean Solvent Column Analytical Column Injector->Column Detector MS / UV Detector Column->Detector

Figure 2: Correct installation of a Ghost Trap column to strip DBIP from the mobile phase.

Frequently Asked Questions (FAQs)

Q: I see DBIP in my blank, but the "Gradient Hold" test showed no increase. Why? A: If the peak area is constant regardless of equilibration time, the contamination is not accumulating from the flow. It is likely being introduced during the injection sequence .[1] Check your needle wash solvent . If the wash solvent is stored in a plastic bottle or has a contaminated cap, the needle picks up DBIP and deposits it into the flow path with every injection [2].

Q: Can I just wash my column to remove DBIP? A: Yes, but it is temporary. DBIP is highly lipophilic (logP ≈ 4.5).[1] To strip it, flush the column (disconnected from the detector) with 100% Isopropanol (IPA) or Dichloromethane (MeCl₂) (ensure your PEEK tubing is compatible). However, if you don't fix the source (solvent/caps), the ghost peak will return within 5–10 injections.

Q: Why does DBIP interfere with my analyte if they have different retention times? A: Even if they are chromatographically resolved, high levels of phthalates can cause ionization suppression in the source (ESI), reducing the sensitivity for your target analyte. Furthermore, if the DBIP peak is broad (common in gradient focusing issues), it can co-elute with trace impurities you are trying to quantify.

Q: Is "Isophthalate" (DBIP) treated differently than "Phthalate" (DBP)? A: Chemically, they are isomers. Operationally, they are treated the same.[1] However, distinguishing them is useful for source tracing.[1] DBP is common in PVC tubing.[1] Isophthalates are often found in specific resins and laminates.[1] If you recently changed a specific plastic part (like a pump seal or a new brand of pipette tips), the appearance of the iso isomer specifically might point to that new component [3].

References

  • Shimadzu Corporation. (2022).[1] Ghost Trap DS: Mobile Phase Cleaner for HPLC.[1][3] Retrieved January 30, 2026, from [Link]

  • Reid, A. M., et al. (2007).[1] An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Journal of Environmental Monitoring.[1] Retrieved January 30, 2026, from [Link]

  • Williams, S. (2004).[1] Ghost Peaks in Gradient HPLC.[1][4][3][5][6] Chromatography Online.[1] Retrieved January 30, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing GC Parameters for Dibutyl Isophthalate (DBIP)

< Welcome to the technical support center for the analysis of dibutyl isophthalate (DBIP) and related phthalates by Gas Chromatography (GC). This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support center for the analysis of dibutyl isophthalate (DBIP) and related phthalates by Gas Chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to optimize for dibutyl isophthalate analysis?

A1: The injector temperature is arguably the most critical parameter. Dibutyl isophthalate, like other phthalates, can be susceptible to thermal degradation.[1][2] A study on the pyrolysis of dibutyl phthalate (a related isomer) showed decomposition into products like 2-butene and 1-butanol at elevated temperatures.[1] Conversely, a temperature that is too low will result in poor vaporization, leading to peak tailing and discrimination of higher boiling point analytes. A good starting point for an inlet temperature is 250 °C to 280 °C.[3][4][5]

Q2: I'm seeing broad, tailing peaks for DBIP. What's the likely cause?

A2: Peak tailing for DBIP can stem from several sources:

  • Insufficient Injector Temperature: As mentioned, if the inlet is not hot enough, the sample may not vaporize completely and instantaneously.

  • Column Activity: Phthalates can interact with active sites in the GC column, especially if the column is old or has been contaminated. This is particularly true for columns that are not specifically designed for inertness.

  • Improper Column Installation: A poor column cut or incorrect insertion depth into the injector or detector can create dead volume, leading to peak broadening.

  • Condensation in the Transfer Line: If the transfer line to the detector (especially in a GC-MS system) is cooler than the column oven's final temperature, the analyte can condense, causing tailing.

Q3: Can I use a standard DB-5ms or HP-5ms column for DBIP analysis?

A3: Yes, a 5-type (5% phenyl-methylpolysiloxane) column like a DB-5ms or HP-5ms is a very common and suitable choice for phthalate analysis.[5][6] These columns offer good general-purpose selectivity and thermal stability. For applications requiring higher resolution of multiple phthalate isomers, other stationary phases like Rtx-440 or Rxi-XLB have been shown to provide excellent separation.[5][6]

Q4: I'm concerned about contamination. How can I minimize background levels of phthalates?

A4: Phthalate contamination is a notorious issue in trace analysis.[4][7] Key sources include plastic labware, solvents, septa, and even the laboratory air. To mitigate this:

  • Use glassware for all sample and standard preparations.[7]

  • Rinse all glassware with a high-purity solvent (e.g., acetone, then hexane) immediately before use.[7][8]

  • Use high-purity solvents designated for GC or trace analysis.

  • Run solvent blanks frequently to monitor for contamination.[4]

  • Use low-bleed septa and condition them properly.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

This guide will walk you through a systematic approach to diagnosing and resolving suboptimal peak shapes for dibutyl isophthalate.

Troubleshooting Workflow for Poor Peak Shape

Caption: A logical workflow for troubleshooting poor peak shapes.

Detailed Steps & Explanations:

  • Verify Inlet Parameters:

    • Causality: The injector's role is to flash vaporize the sample onto the column. An incorrect temperature is a primary cause of poor peak shape. If too low, slow vaporization causes tailing. If too high, thermal degradation can occur, leading to fronting or split peaks.[1] The liner provides an inert surface for vaporization; active sites on a dirty or non-deactivated liner will cause tailing.

    • Protocol:

      • Check the setpoint for the injector temperature. A typical range for phthalates is 250-280 °C.[3][4][5]

      • Cool the injector, vent the system, and visually inspect the liner. Look for residue or discoloration.

      • Replace the liner with a new, deactivated liner, preferably with glass wool to aid in vaporization and trap non-volatile residue.[6][9]

      • Inspect the septum for coring or overuse, which can cause leaks and sample path deviations. Replace if necessary.

  • Inspect the GC Column:

    • Causality: The column is where the separation occurs. Active sites (exposed silanol groups) on the stationary phase can cause strong interactions with polarizable molecules like phthalates, resulting in significant peak tailing. Improper installation can create dead volumes, leading to sample diffusion and peak broadening.

    • Protocol:

      • Ensure the column is installed at the correct depth in both the injector and detector as per the manufacturer's instructions.

      • Trim a small portion (5-10 cm) from the front of the column to remove any non-volatile residues that may have accumulated.

      • Condition the column by baking it at a temperature slightly above the final oven temperature of your method (but below the column's maximum operating temperature) for 1-2 hours.

  • Check Carrier Gas Flow:

    • Causality: The carrier gas velocity affects chromatographic efficiency. A flow rate that is too low will increase the time the analyte spends in the column, leading to broader peaks due to diffusion.

    • Protocol:

      • Verify that the carrier gas flow rate is set correctly for the column dimensions. For a 0.25 mm ID column, a helium flow rate of around 1.0-1.5 mL/min is typical.

      • Perform a leak check on the system to ensure there are no leaks at the fittings.

Issue 2: Analyte Carryover

Carryover of high-boiling-point compounds like dibutyl isophthalate is a common problem that can compromise the accuracy of subsequent analyses.

Detailed Steps & Explanations:

  • Increase Injector and Transfer Line Temperatures:

    • Causality: DBIP has a high boiling point (approximately 340°C).[10] If parts of the sample flow path are not hot enough, the analyte can condense and re-vaporize in a later run.

    • Protocol:

      • Consider increasing the injector temperature to the higher end of the recommended range (e.g., 280-290 °C), but be mindful of potential degradation.[9]

      • Ensure the GC-MS transfer line temperature is set at or slightly above the final oven temperature. A common setting is 280 °C.[3]

  • Implement a Thorough Bake-out:

    • Causality: A robust oven temperature program with a final hold at a high temperature is essential to elute all high-boiling compounds from the column.

    • Protocol:

      • After your analyte has eluted, ramp the oven to a high temperature (e.g., 300-320 °C, respecting the column's maximum temperature) and hold for 5-10 minutes.[3]

      • Inject a solvent blank after a suspected high-concentration sample to confirm the effectiveness of the bake-out.

  • Choose the Right Injection Mode and Liner:

    • Causality: A pulsed splitless injection can help transfer the analyte onto the column more efficiently, minimizing contact time with the hot metal surfaces of the inlet.[4] A liner with glass wool can trap less volatile matrix components that might otherwise contaminate the system.[6][9]

    • Protocol:

      • Experiment with a pulsed splitless injection. This involves increasing the inlet pressure for a short time at the beginning of the injection.

      • Always use a liner with deactivated glass wool, especially for complex sample matrices.

Recommended GC Parameters for Dibutyl Isophthalate

The following table provides a validated starting point for method development. Parameters may need to be optimized based on the specific instrument, column, and analytical goals.

ParameterRecommended SettingRationale
GC Column 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms UI)Good general-purpose selectivity and inertness for phthalates.[4][6]
Dimensions: 30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions providing a good balance of resolution and analysis time. Thinner films are suitable for high boilers.[11]
Carrier Gas Helium or HydrogenHelium is standard. Hydrogen can offer faster analysis but may require source modification in MS systems.[3][4]
Flow Rate: 1.0 - 1.2 mL/min (Constant Flow)Optimal for column efficiency and peak shape.
Inlet Split/Splitless (SSL) or Multi-Mode Inlet (MMI)SSL is common. MMI offers more flexibility.
Mode: Splitless or Pulsed SplitlessMaximizes sensitivity for trace analysis.[4]
Inlet Temperature250 - 280 °C
Oven Program Initial Temp: 60-100 °C, hold 1-2 minAllows for solvent focusing.
Ramp: 10-25 °C/min to 300 °CA moderate ramp provides good separation. Faster ramps can be used for screening.[3][7]
Final Hold: 300-320 °C for 5 minEnsures elution of all high-boiling compounds to prevent carryover.
Detector (MS)
Type: Mass Spectrometer (Quadrupole)Provides both qualitative and quantitative data.[6]
Mode: Scan or Selected Ion Monitoring (SIM)Scan for initial identification, SIM for improved sensitivity and quantitation.[3]
Transfer Line Temp280 °C
Ion Source Temp230 °C
Quantifier Ion (DBIP)m/z 149 (common for many phthalates)
Qualifier Ionsm/z 150, 223

References

  • MDPI. (n.d.). Combined Biological and Photocatalytic Degradation of Dibutyl Phthalate in a Simulated Wastewater Treatment Plant. Retrieved from [Link]

  • Gorecki, T., & Gierczak, T. (1987). Gas Chromatographic Determination of o-Phthalic Acid Esters in Source Emissions. Environmental Pollution, 44(4), 263-274.
  • Wang, Q., Sun, W., Tang, J., & Zhao, X. (2008). Study on Thermal Decomposition of Dibutyl Phthalate by Pyrolysis GC/MS. Journal of Chinese Mass Spectrometry Society, 29(3), 167-171.
  • Restek Corporation. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]

  • Peak Scientific. (2019, November 4). GC-MS Analysis of Phthalate esters using Hydrogen carrier gas. Retrieved from [Link]

  • Ranganadham, U. (2017). Method Development for Analysis A of Phthalates s by HPLC.
  • Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DI ISO BUTYL PHTHALATE (DIBP). Retrieved from [Link]

  • Phenomenex. (n.d.). Faster Analysis of 18 Phthalates by GC-MS using Zebron™ ZB-PAH-CT GC Column. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed degradation pathways for phthalates by BDS4 using GC–MS.... Retrieved from [Link]

  • Adams, K., Haggerty, C., Scott, R., & Anderson, K. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.
  • U.S. Environmental Protection Agency. (1996, December). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]

  • Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]

  • International Organisation of Vine and Wine. (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of phthalate esters in non-alcoholic beverages by GC–MS and optimization of the extraction conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Diisobutyl phthalate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Dibutyl phthalate. Retrieved from [Link]

  • ResearchGate. (n.d.). Vapor pressures of di-n-butyl phthalate and di-iso-butyl hexahydrophthalate at reduced pressures. Retrieved from [Link]

Sources

Troubleshooting

Deconvolution of co-eluting peaks in dibutyl isophthalate chromatograms

This guide functions as a specialized Technical Support Center for researchers dealing with the chromatographic separation and mass spectral deconvolution of Dibutyl Isophthalate (DBIP) and its structural isomers, partic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers dealing with the chromatographic separation and mass spectral deconvolution of Dibutyl Isophthalate (DBIP) and its structural isomers, particularly Dibutyl Phthalate (DBP) and Diisobutyl Phthalate (DIBP) .

Status: Operational | Tier: Level 3 (Method Development & Troubleshooting) Topic: Deconvolution of Co-eluting Phthalate/Isophthalate Isomers

Core Diagnostic: The "Isomer Trap"

Before attempting deconvolution, you must verify which isomer challenge you are facing.[1] "Dibutyl Isophthalate" (meta-isomer) is often confused with "Diisobutyl Phthalate" (ortho-isomer with branched chains).[1] The deconvolution strategy differs for each.

CompoundAbbr.StructureKey ChallengeElution Order (Non-polar Column)
Diisobutyl Phthalate DIBPOrtho-substituted, branchedCo-elutes heavily with DBP.Elutes 1st (Fastest)
Dibutyl Phthalate DBPOrtho-substituted, linearThe standard reference.Elutes 2nd
Dibutyl Isophthalate DBIPMeta-substituted, linearOften resolves chromatographically but confuses MS libraries.[1]Elutes 3rd (Slowest)

Technical Insight: Ortho-phthalates (DBP, DIBP) undergo a facile McLafferty rearrangement to form the stable protonated phthalic anhydride ion (m/z 149 ). Meta-isomers (DBIP) cannot form this cyclic anhydride as easily due to steric distance, often resulting in a different abundance ratio of m/z 149 to m/z 223 (mono-ester fragment) [1, 3].

Troubleshooting Guides (Q&A)

Issue A: "My DBIP peak is merging with DBP. How do I separate them?"

Diagnosis: If you are using a standard 5%-phenyl column (e.g., DB-5MS, Rxi-5ms), DBP and DBIP generally separate due to the shape selectivity of the meta vs. ortho substitution. If they are merging, you likely have DIBP (Diisobutyl phthalate) or massive column overload.[1]

The Physics Fix (Chromatography):

  • Switch Stationary Phase: Move to a 50%-phenyl column (e.g., DB-17MS) or a Cyanopropyl phase (e.g., DB-225). The increased polarity interacts more strongly with the pi-electrons of the aromatic ring, exaggerating the difference between ortho and meta isomers [2].

  • Optimize Temperature Ramp: Slow the ramp rate to 3°C/min around the elution temperature (typically 260°C–280°C for these isomers).

The Math Fix (Deconvolution): If you cannot change the column, use Ion Ratio Extraction .

  • Step 1: Extract m/z 149 (Common ion).[1]

  • Step 2: Extract m/z 223 (Characteristic fragment:

    
    ).[1]
    
  • Step 3: Extract m/z 205 (Secondary fragment).

  • Logic: While both have m/z 149, the ratio of 223:149 is often higher in isophthalates because the "ortho-effect" pathway to m/z 149 is blocked.

Issue B: "AMDIS is identifying DBP as DBIP (or vice versa)."

Diagnosis: AMDIS (Automated Mass Spectral Deconvolution and Identification System) relies on "clean" spectra.[1] Because DBP and DBIP have nearly identical mass spectra (both dominated by m/z 149), the library match scores are often indistinguishable (>90% match for both).

The Solution: You must build a Retention Time Locked (RTL) custom library.[1]

  • Inject Pure Standards: Run pure DBP and pure DBIP separately.

  • Define Unique RT: Hard-code the retention time into your AMDIS target library.

  • Set Window: Set the RT window to narrow (± 0.1 min).

  • Disable "Simple" Library Search: Force the software to weight Retention Time (RT) as 30-50% of the identification score.

Issue C: "Quantitation is non-linear at low concentrations."

Diagnosis: This is usually due to background phthalate contamination . m/z 149 is ubiquitous in lab air, septa, and solvent bottles.

Protocol:

  • Blank Subtraction: Do not just subtract a single blank file.[1] Use an "average blank" derived from 3-5 solvent injections.[1]

  • Ion Selection: Quantify using a less abundant but more specific ion if sensitivity allows (e.g., m/z 223 or m/z 278 molecular ion), rather than the contaminated m/z 149.

Experimental Protocol: Spectral Deconvolution Workflow

This workflow assumes you have co-eluting peaks on a GC-MS system and need to mathematically separate them.

Phase 1: Data Acquisition (The Setup)
  • Scan Mode: Full Scan (m/z 50–500) is required for initial deconvolution to identify peak shape differences.[1]

  • Scan Rate: Must be fast (>5 scans/sec). Deconvolution algorithms require at least 10–15 data points across the peak width to mathematically distinguish the "rise" and "fall" of overlapping ions.

Phase 2: Manual Ion Extraction (The "Poor Man's Deconvolution")

If you lack advanced software (like AMDIS or MassHunter), use this manual method:

  • Open Chromatogram: Zoom into the co-eluting cluster.[1]

  • Extract Ion 149: This traces the total phthalate profile.[1]

  • Extract Ion 223: This traces the butyl-ester fragment.

  • Extract Ion 57: (If DIBP is suspected) This traces the isobutyl chain.

  • Overlay: Normalize the traces.

    • If the peak apex of m/z 223 shifts slightly relative to m/z 149, you have two components.

    • Action: Integrate the "left" shoulder and "right" shoulder separately using the specific ions that maximize in those regions.[1]

Phase 3: Automated Deconvolution (AMDIS)
  • Load File: Import .D or .CDF file into AMDIS.[1]

  • Settings:

    • Component Width: 12 (Standard GC peak).

    • Adjacent Peak Subtraction: Two.

    • Resolution: High.[1]

    • Sensitivity: Medium.[1][2]

  • Run Analysis: AMDIS will look for ions that peak at slightly different times (even by 0.05 seconds).

  • Verification: Look at the "Model" window.[1] The software will display the "Pure" spectrum it calculated.[1] Compare this "Pure" spectrum against the NIST library, not the raw mixed spectrum.

Visualizations

Diagram 1: Isomer Identification Logic

A decision tree to determine which isomer is causing the co-elution.

IsomerID Start Co-eluting Peak Detected (m/z 149 Dominant) CheckRT Check Retention Time (RT) Relative to DBP Standard Start->CheckRT Faster Elutes Earlier than DBP CheckRT->Faster RT < DBP Slower Elutes Later than DBP CheckRT->Slower RT > DBP DIBP Suspect: Diisobutyl Phthalate (DIBP) (Ortho-isomer, branched) Faster->DIBP DBIP Suspect: Dibutyl Isophthalate (DBIP) (Meta-isomer, linear) Slower->DBIP ActionDIBP Action: Use DB-35 or DB-XLB Column Check m/z 57 DIBP->ActionDIBP ActionDBIP Action: Use DB-17 or DB-225 Column Check m/z 223:149 Ratio DBIP->ActionDBIP

Caption: Decision tree for identifying phthalate isomers based on retention time shifts relative to the standard DBP peak.

Diagram 2: Deconvolution Algorithm Workflow

How the software mathematically separates the signals.

Deconvolution cluster_logic The 'Math' Step Raw Raw TIC Signal (Mixed Spectrum) Noise Noise Analysis (Background Subtraction) Raw->Noise Perception Component Perception (Find Ion Maxima) Noise->Perception Skew Spectral Skewing (Calc. Rise/Fall Rates) Perception->Skew Extract Extract Pure Spectra (Mathematical Separation) Skew->Extract Library Library Match (NIST/Custom) Extract->Library

Caption: The logical flow of Mass Spectral Deconvolution (e.g., AMDIS) transforming raw co-eluting data into pure component spectra.

Quantitative Data Reference

Table 1: Characteristic Ions for Phthalate Isomers (EI Source, 70eV)

IsomerBase Peak (100%)Secondary IonTertiary IonMolecular Ion (M+)Key Differentiator
DBP (Ortho)149223205278 (Weak)149 is overwhelmingly dominant.
DIBP (Ortho)14922357278 (Weak)Presence of m/z 57 (isobutyl).[1]
DBIP (Meta)149*223205278 (Stronger)Higher 223/149 ratio; Stronger M+.[1]

*Note: While 149 is still often the base peak for Isophthalates in standard EI, its formation pathway is less favorable than in Ortho-phthalates, making the relative abundance of other fragment ions (like 223) significantly higher and more stable for quantitation.

References

  • Restek Corporation. (2020).[1] GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Chromatograms. [Link]

  • Agilent Technologies. (2012).[1] Analysis of Phthalates and Adipates in Food Packaging Materials. Application Note 5991-0975EN.[1] [Link]

  • National Institute of Standards and Technology (NIST). (2014).[1] AMDIS: Automated Mass Spectral Deconvolution and Identification System.[1] NIST Standard Reference Data. [Link]

  • K. L. Strategies. (2020). Ion chemistry of phthalates in selected ion flow tube mass spectrometry. Royal Society of Chemistry.[1] [Link]

Sources

Reference Data & Comparative Studies

Validation

Leaching comparison of dibutyl isophthalate from different polymer types

Leaching Comparison of Dibutyl Isophthalate from Different Polymer Types Executive Summary: The Isomer Distinction in Extractables In the landscape of Extractables and Leachables (E&L), Dibutyl Isophthalate (DBIP) repres...

Author: BenchChem Technical Support Team. Date: February 2026

Leaching Comparison of Dibutyl Isophthalate from Different Polymer Types

Executive Summary: The Isomer Distinction in Extractables

In the landscape of Extractables and Leachables (E&L), Dibutyl Isophthalate (DBIP) represents a critical but often overlooked structural isomer of the ubiquitous plasticizer Dibutyl Phthalate (DBP). While DBP (the ortho-isomer) is a deliberate additive in polyvinyl chloride (PVC), DBIP (the meta-isomer) frequently originates from distinct polymer chemistries, most notably Polyethylene Terephthalate (PET) and specialized adhesive formulations.

This guide provides a technical comparison of DBIP leaching behaviors across major polymer types. Unlike generic phthalate guides, we focus on the thermodynamic and kinetic drivers specific to the isophthalate structure, providing a robust framework for risk assessment in pharmaceutical and food packaging.

Physicochemical Context: Ortho vs. Meta Migration

To understand leaching, one must first distinguish the solute's interaction with the polymer matrix.

FeatureDibutyl Phthalate (DBP)Dibutyl Isophthalate (DBIP)Impact on Leaching
Structure Ortho-substitution (1,2-benzenedicarboxylate)Meta-substitution (1,3-benzenedicarboxylate)DBIP has a more linear, less sterically hindered structure than DBP.
Dipole Moment Higher (due to proximity of ester groups)LowerAffects solubility in polar simulants (e.g., Ethanol/Water).
Origin Added Plasticizer (PVC, Nitrocellulose)Impurity/Degradant (PET), Adhesive additiveDetermines if leaching is diffusion-controlled (additive) or reaction-controlled (degradant).

Polymer Matrix Comparison: The Leaching Landscape

The leaching of DBIP is not intrinsic to the molecule alone but is defined by the Polymer-Migrant Interaction parameter (


) .
A. Polyethylene Terephthalate (PET): The Primary Source

PET is often copolymerized with Isophthalic Acid (IPA) to disrupt crystallization and improve clarity.

  • Mechanism: DBIP in PET typically arises not as an additive, but as a reaction byproduct if butanol is present during synthesis or recycling, or via transesterification with adhesive components.

  • Leaching Profile:

    • Kinetics: Slow, Fickian diffusion. The high glass transition temperature (

      
      ) of PET creates a "glassy" matrix that tightly binds large molecules at room temperature.
      
    • Risk Factor: Leaching increases exponentially above

      
       or in the presence of "swelling" solvents (e.g., high-alcohol content drugs).
      
B. Polyvinyl Chloride (PVC): The Permeable Host

While DBP is the standard plasticizer, DBIP may be present as an impurity in technical-grade plasticizers.

  • Mechanism: PVC is a "rubbery" polymer at room temperature due to high plasticization.

  • Leaching Profile:

    • Kinetics: Rapid. The polymer chains are mobile, offering little resistance to diffusion.

    • Risk Factor: High. If DBIP is present, it will migrate competitively with DBP. The migration is driven by the concentration gradient into the contact medium.

C. Polyolefins (PE / PP): The "Silent" Transmitters

Polyethylene (PE) and Polypropylene (PP) rarely contain DBIP as a formulation ingredient. However, they are highly permeable.

  • Mechanism: Low density and lack of polar functional groups mean PE/PP have low solubility for phthalates (high

    
    ).
    
  • Leaching Profile:

    • Kinetics: Fast transmission. If DBIP is in a secondary packaging layer (e.g., a label adhesive or outer laminate), it can permeate through the PE/PP layer into the drug product.

    • Risk Factor: Secondary leaching. The polymer acts as a membrane rather than a reservoir.

Comparative Data: Migration Potential

The following table synthesizes experimental trends and theoretical diffusion coefficients (


) for dibutyl esters at 25°C.
Polymer TypePrimary DBIP SourceEst. Diffusion Coeff. (

, cm²/s)
Leaching Risk (Aqueous)Leaching Risk (Ethanolic)
PVC (Plasticized) Impurity in Plasticizer

to

High (Surface blooming)Critical (Rapid extraction)
PET (Bottle grade) Copolymer Residue

to

Low (Steric trapping)Moderate (Swelling induced)
LDPE Migration from Adhesives

to

Moderate (Permeation)High (Lipophilic extraction)
HDPE Migration from Adhesives

to

Low (Crystalline barrier)Moderate

Note:


 values are order-of-magnitude estimates based on phthalate ester behavior. Actual values depend on crystallinity and specific additives.

Experimental Protocol: Differentiating DBIP from DBP

Standard E&L screens often misidentify DBIP as DBP because they share the same mass (


 278) and major fragment ions (

149). Differentiation is mandatory for regulatory compliance.
Methodology: GC-MS with Isomer Separation

Objective: Quantify DBIP specifically, avoiding false positives from DBP.

Step 1: Sample Preparation (Simulated Leaching)

  • Selection: Cut polymer surface area to volume ratio (e.g., 6 cm²/mL) per USP <661>.

  • Extraction:

    • Aqueous: Autoclave at 121°C for 1 hour (Aggressive).

    • Organic: Reflux in Ethanol/Hexane (1:1) for 4 hours (Worst-case).

  • Internal Standard: Use Dipentyl Phthalate (DPP) or deuterated DBP-d4 .

Step 2: Chromatographic Separation (The Critical Step)

  • Column: Use a mid-polarity column (e.g., DB-17ms or Rtx-50) rather than a standard non-polar DB-5. The meta-isomer (DBIP) typically elutes after the ortho-isomer (DBP) on polar phases due to interaction with the stationary phase.

  • Temperature Program:

    • Start: 60°C (hold 1 min)

    • Ramp 1: 20°C/min to 220°C

    • Ramp 2 (Resolution): 5°C/min to 280°C (Slow ramp ensures isomer separation)

Step 3: Mass Spectrometry Criteria

  • Target Ion:

    
     149 (Base peak for both).
    
  • Qualifier Ions:

    • DBP:

      
       223, 205.
      
    • DBIP:

      
       223, but look for ratio differences in molecular ion 
      
      
      
      278 (often weaker in DBP due to ortho-effect fragmentation).

Visualization: Migration & Analysis Workflow

G cluster_0 Polymer Source cluster_1 Migration Mechanism cluster_2 Analytical Detection PET PET Matrix (Trapped Residue) Diff Diffusion (D) Fickian Transport PET->Diff Slow PVC PVC Matrix (Mobile Plasticizer) PVC->Diff Fast Adhesive Adhesive Layer (High Conc. DBIP) Adhesive->Diff Permeation thru PE/PP Desorp Desorption Surface to Liquid Diff->Desorp Swell Matrix Swelling Solvent Interaction Diff->Swell Solvent Effect GC GC Separation (Polar Column) Desorp->GC Extract MS MS Identification (Isomer Specific) GC->MS Resolve DBP vs DBIP

Figure 1: Mechanistic pathway of DBIP migration from different polymer sources to analytical detection. Note the distinct origin points for PET (residue) vs. PVC (additive).

References

  • Identification of Phthalate Isomers: Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. Brieflands.

  • PET Migration Mechanisms: Migration of Phthalates From Polyethylene Terephthalate Bottles into Beverages. GUMS.

  • Phthalate Leaching Kinetics: Observing phthalate leaching from plasticized polymer films at the molecular level. PubMed.

  • Comparative Polymer Permeability: Potential Migration of Phthalates from Different Polymers into Food. University of Belgrade.

  • Regulatory Context: Dibutyl Phthalate Toxicity and Regulation.[1] DCCEEW.

Sources

Comparative

GC-MS versus HPLC for the Analysis of Dibutyl Isophthalate

This guide provides a rigorous technical comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of Dibutyl Isophthalate (DBIP) . Note on Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of Dibutyl Isophthalate (DBIP) .

Note on Chemical Identity: It is critical to distinguish Dibutyl Isophthalate (the meta-isomer, CAS 3126-90-7) from its more common isomer, Dibutyl Phthalate (DBP) (the ortho-isomer, CAS 84-74-2). While often analyzed together, their fragmentation patterns and chromatographic behaviors differ. This guide addresses DBIP specifically, with comparative references to DBP where relevant for separation context.

Content Type: Technical Comparison Guide Target Audience: Analytical Chemists, Pharmaceutical Researchers, Toxicology Scientists

Executive Summary: The Analytical Divergence

For the analysis of Dibutyl Isophthalate (DBIP), GC-MS is the gold standard for definitive identification , particularly when distinguishing it from the ubiquitous ortho-phthalate isomers (DBP). Its electron ionization (EI) fragmentation patterns provide a structural fingerprint that UV detection cannot match.

HPLC-UV is the preferred alternative when analyzing biological fluids (urine, plasma) or environmental water samples where the matrix is aqueous, and the analyst seeks to avoid the liquid-liquid extraction (LLE) steps required to move polar analytes into the volatile solvents needed for GC.

Physicochemical Context

Understanding the molecule dictates the method. DBIP is a diester of isophthalic acid and n-butanol.

PropertyValueAnalytical Implication
Molecular Weight 278.34 g/mol Suitable for MS analysis (well within mass range).
Boiling Point ~320–340 °CHigh boiling point requires high GC oven temperatures (>280°C).
Log P (Octanol/Water) ~4.5Highly lipophilic; retains strongly on C18 HPLC columns.
Isomerism Meta-substitutionCritical: Unlike ortho-phthalates, DBIP does not readily form the cyclic anhydride ion (m/z 149). This is the key MS differentiator.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Role: Definitive Identification & Trace Quantification in Complex Matrices.

Principles & Causality

GC-MS utilizes the volatility of DBIP. By using a non-polar capillary column, DBIP is separated based on boiling point and van der Waals interactions.

  • Why MS? The mass spectrometer (EI mode) fragments the molecule. While ortho-DBP shatters to form the stable protonated phthalic anhydride ion (m/z 149 ), meta-DBIP cannot cyclize as easily. Instead, it typically yields a base peak at m/z 223 (loss of a butyl group,

    
    ) or the molecular ion. This allows the analyst to mathematically deconvolute DBIP from DBP even if they co-elute.
    
Experimental Protocol (Self-Validating)
  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms or Rxi-5Sil MS), 30m

    
     0.25mm ID 
    
    
    
    0.25µm film.
  • Carrier Gas: Helium @ 1.0 mL/min (constant flow).

  • Inlet: Splitless mode @ 280°C. (High temp required to prevent discrimination against high-boiling phthalates).

  • Oven Program:

    • Initial: 60°C (hold 1 min) – Solvent focusing.

    • Ramp 1: 20°C/min to 220°C.

    • Ramp 2: 5°C/min to 300°C (hold 5 min) – Elutes DBIP (approx. retention time 12-14 min).

  • MS Parameters:

    • Source Temp: 230°C; Quad Temp: 150°C.

    • Mode: SIM (Selected Ion Monitoring) for quantification.

    • Target Ions (DBIP): m/z 223 (Quant), 205, 278 (Qual).

    • Contrast with DBP (Ortho): m/z 149 (Quant), 150, 223.

Workflow Diagram

GCMS_Workflow Sample Sample (Solid/Liquid) Extract Extraction (Hexane/DCM) Sample->Extract Partition Dry Dehydration (Na2SO4) Extract->Dry Clean-up Inject GC Injection (Splitless, 280°C) Dry->Inject 1 µL Sep Separation (DB-5ms Column) Inject->Sep Thermal Gradient Ion EI Ionization (70 eV) Sep->Ion Elution Detect MS Detection (SIM: m/z 223) Ion->Detect Fragmentation

Figure 1: GC-MS workflow emphasizing the organic extraction and thermal separation path.

Method B: High-Performance Liquid Chromatography (HPLC)

Role: Routine QA/QC, Aqueous Samples, and High-Throughput Screening.

Principles & Causality

HPLC separates DBIP based on hydrophobicity using a Reversed-Phase (RP) mechanism.

  • Why UV? The benzene ring in isophthalates provides strong UV absorption at 230 nm (primary) and 254 nm (secondary).

  • The Isomer Challenge: On a standard C18 column, DBIP and DBP have very similar retention times because their hydrophobicity (Log P) is nearly identical. To separate them, a Phenyl-Hexyl or Biphenyl column is recommended. These stationary phases interact with the pi-electrons of the benzene ring; the meta vs. ortho geometry alters this pi-pi interaction, improving resolution.

Experimental Protocol (Self-Validating)
  • Column: Biphenyl or Phenyl-Hexyl (150 mm

    
     4.6 mm, 3 µm). Standard C18 is acceptable if DBP is known to be absent.
    
  • Mobile Phase:

    • A: Water (0.1% Formic Acid)

    • B: Acetonitrile (MeCN)[1]

  • Gradient:

    • 0-2 min: 50% B (Isocratic hold)

    • 2-15 min: Linear ramp to 100% B

    • 15-20 min: 100% B (Wash)

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: DAD/UV at 228-230 nm .

  • Injection: 10-20 µL.

Workflow Diagram

HPLC_Workflow Sample Sample (Aqueous/Pharma) Filter Filtration (0.22 µm PTFE) Sample->Filter Particulate Removal Dilute Dilution (Mobile Phase) Filter->Dilute Adjust Conc. Inject HPLC Injection (Auto-sampler) Dilute->Inject 20 µL Sep Separation (Biphenyl Column) Inject->Sep Hydrophobic Interaction Detect UV Detection (230 nm) Sep->Detect Chromophore Abs.

Figure 2: HPLC workflow highlighting the minimal sample preparation required for liquid matrices.

Comparative Analysis: Head-to-Head

FeatureGC-MS (EI)HPLC-UV
Limit of Detection (LOD) Excellent (1–10 ppb) SIM mode filters noise effectively.Moderate (50–100 ppb) Limited by UV background absorbance.
Selectivity (Isomers) High Mass spec distinguishes meta (m/z 223) from ortho (m/z 149).Low to Medium Requires specialized columns (Biphenyl) to resolve DBIP from DBP.
Sample Prep Labor Intensive Requires extraction into volatile solvents (Hexane/DCM).Simple "Dilute and Shoot" possible for many liquid samples.
Throughput Slower Requires oven cooling (total cycle ~25-30 min).Faster Rapid equilibration (total cycle ~15-20 min).
Primary Use Case Trace analysis in food, soil, or complex plastics.QC of raw materials or analysis in simple pharmaceutical buffers.

Authoritative Recommendation

  • Choose GC-MS if: You are analyzing environmental samples, food packaging migrants, or any matrix where Dibutyl Phthalate (DBP) might also be present. The ability to distinguish the meta-isomer (DBIP) via the suppression of the m/z 149 ion is the only way to guarantee zero false positives.

  • Choose HPLC-UV if: You are performing routine Quality Control on a known raw material (e.g., checking purity of a DBIP reagent) where isomer contamination is not a variable, or if the sample is an aqueous biological fluid and you lack MS capabilities.

References

  • Mass Spectral Fragmentation of Phthalate Esters Source: Yin, P., et al. (2014). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Taylor & Francis. Relevance: Establishes the m/z 149 base peak rule for ortho-phthalates and the differentiation for non-ortho isomers.

  • GC-MS Analysis of Phthalates and Isomers Source: Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Relevance: details column selection (Rxi-XLB vs Rtx-440) for resolving complex phthalate mixtures.

  • HPLC Separation of Phthalate Isomers Source: Thermo Fisher Scientific.[4] Determination of Phthalates in Drinking Water by UHPLC with UV Detection. Relevance: Provides protocols for HPLC-UV detection limits and mobile phase gradients for phthalate esters.

  • NIST Chemistry WebBook: Dibutyl Phthalate vs Isomers Source: National Institute of Standards and Technology (NIST). Relevance: Authoritative source for EI Mass Spectra and retention indices.

Sources

Validation

Comparative Guide: Efficiency of Dibutyl Isophthalate (DBIP) vs. Short-Chain Ortho-Phthalates

Executive Summary: The Isomer Trade-Off In the formulation of polymeric drug delivery systems and flexible films, Dibutyl Phthalate (DBP) has historically been the gold standard for plasticization efficiency due to its h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Trade-Off

In the formulation of polymeric drug delivery systems and flexible films, Dibutyl Phthalate (DBP) has historically been the gold standard for plasticization efficiency due to its high solvating power. However, its toxicity profile (endocrine disruption) has necessitated alternatives.

Dibutyl Isophthalate (DBIP) , the meta-isomer of DBP, presents a distinct physicochemical profile. This guide objectively compares the two, demonstrating that while DBIP exhibits slightly lower plasticizing efficiency (requiring higher loading to achieve equivalent


 depression), it offers superior hydrolytic stability and a potentially more favorable toxicological profile. This makes DBIP a critical candidate for long-term stability applications where immediate solvation speed is secondary to matrix integrity.

Structural Basis of Efficiency

The divergence in performance between DBIP and DBP stems directly from their structural isomerism.

  • DBP (ortho-isomer): The 1,2-substitution creates a "kinked" or U-shaped molecule with high polarity and free volume. This shape allows it to aggressively intersperse between polymer chains (e.g., PVC, HPMC, EC), disrupting intermolecular forces effectively.

  • DBIP (meta-isomer): The 1,3-substitution results in a more linear, symmetrical geometry. While still a diester, its ability to create "free volume" is reduced compared to the ortho form, leading to lower plasticization efficiency per mole.

Disambiguation Alert

Crucial Note: Do not confuse Dibutyl Isophthalate (DBIP) with Diisobutyl Phthalate (DIBP) .

  • DBIP (CAS 3126-90-7): Meta-isomer of DBP. (Subject of this guide).

  • DIBP (CAS 84-69-5): Branched ortho-isomer. (Functionally similar to DBP, often restricted).

Visualization: Steric Impact on Polymer Chains

G cluster_0 Ortho-Phthalate (DBP) cluster_1 Meta-Phthalate (DBIP) DBP_Struct 1,2-Substitution (Kinked Geometry) DBP_Action High Free Volume Creation DBP_Struct->DBP_Action Steric Hinderance DBP_Result High Plasticization Efficiency (Rapid Tg Depression) DBP_Action->DBP_Result DBIP_Struct 1,3-Substitution (Linear/Planar Geometry) DBIP_Action Reduced Steric Interference DBIP_Struct->DBIP_Action Planar Stacking DBIP_Result Moderate Plasticization Efficiency (Slower Solvent Action) DBIP_Action->DBIP_Result

Caption: Structural isomerism dictates efficiency. The ortho-kink (DBP) disrupts polymer packing more effectively than the meta-linear structure (DBIP).

Performance Analysis

Plasticization Efficiency ( Depression)

Efficiency is defined as the rate of decrease in the Glass Transition Temperature (


) of a polymer per unit of plasticizer added.
  • DBP: Exhibits high efficiency. The ortho position creates a localized dipole that solvates polar polymer segments (like the chlorine in PVC or hydroxyls in cellulosics) rapidly.

  • DBIP: Exhibits moderate efficiency. Due to the meta position, the ester groups are further apart, reducing the dipole density that interacts with the polymer.

    • Implication: To achieve the same flexibility (Young's Modulus) as a DBP formulation, you typically need 10-15% higher mass loading of DBIP.

Hydrolytic Stability & Leaching

This is the area where DBIP outperforms DBP.

  • Enzymatic Hydrolysis: Ortho-phthalates (DBP) are susceptible to rapid hydrolysis by esterases (e.g., porcine liver esterase, pancreatic lipase) due to "anchimeric assistance" or enzyme specificity for the ortho configuration.

  • Stability Profile: Meta-isomers (DBIP) are significantly more resistant to enzymatic attack. The steric separation of the ester groups prevents the formation of the cyclic transition states often favored in ortho-ester hydrolysis.

  • Leaching: DBIP shows lower migration rates in aqueous environments due to its slightly different solubility parameter and higher resistance to surface hydrolysis.

Toxicological Overview
  • DBP: Classified as a Reprotoxicant (Category 1B). Metabolizes rapidly to Monobutyl Phthalate (MBP), the active toxicant.

  • DBIP: Isophthalates generally show a "cleaner" toxicological profile. They do not bind to the Peroxisome Proliferator-Activated Receptors (PPARs) with the same affinity as ortho-phthalates, reducing the risk of endocrine disruption.

Comparative Data Summary

PropertyDibutyl Phthalate (DBP)Dibutyl Isophthalate (DBIP)Performance Verdict
CAS Number 84-74-23126-90-7Distinct Identities
Structure Ortho (1,2-benzenedicarboxylate)Meta (1,3-benzenedicarboxylic)--
Molecular Weight 278.35 g/mol 278.35 g/mol Identical
Boiling Point 340 °C~327 °CSimilar Volatility
Plasticizing Efficiency High (Standard)Moderate (~85-90% of DBP)DBP Wins
Hydrolytic Stability Low (Rapid enzymatic degradation)High (Resistant to esterases)DBIP Wins
Toxicity Risk High (Endocrine Disruptor)Low (Lower PPAR activation)DBIP Wins

Experimental Protocols for Validation

To validate the substitution of DBP with DBIP in your formulation, use the following self-validating workflows.

Protocol A: Determination of Plasticization Efficiency (DSC)

Objective: Quantify the


 depression efficiency of DBIP vs. DBP in a polymer matrix (e.g., Ethylcellulose or PVC).
  • Preparation:

    • Prepare 5 films: Polymer only (Control), Polymer + 10%, 20%, 30%, 40% (w/w) Plasticizer.

    • Solvent casting method: Dissolve polymer/plasticizer in Acetone/Ethanol (50:50). Cast on Teflon. Dry at 40°C for 24h.

  • Conditioning: Store films in a desiccator (0% RH) for 48h to remove moisture artifacts.

  • DSC Analysis:

    • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

    • Cycle: Heat from -40°C to 150°C at 10°C/min (1st run to erase thermal history), Cool to -40°C, Heat to 150°C (2nd run for data).

  • Calculation:

    • Determine

      
       (midpoint) from the 2nd heating cycle.
      
    • Plot

      
       vs. Concentration.[1]
      
    • Metric: The slope of the line (

      
      ) is the Plasticization Efficiency .
      
Protocol B: Enzymatic Stability Assay

Objective: Compare the resistance of DBIP and DBP to biological degradation (simulating in vivo stability).

Protocol Start Substrate Prep (Emulsion of DBIP/DBP) Enzyme Add Porcine Liver Esterase (pH 7.4, 37°C) Start->Enzyme Monitor pH Stat Titration (Maintain pH 7.4 with NaOH) Enzyme->Monitor Data Calculate Hydrolysis Rate (µmol NaOH consumed/min) Monitor->Data

Caption: Workflow for validating hydrolytic stability. Higher NaOH consumption indicates lower stability.

  • Emulsification: Sonicate 1 mmol of plasticizer in 25 mL phosphate buffer (pH 7.4) with 1% Polyvinyl Alcohol (stabilizer).

  • Reaction: Add 100 units of Porcine Liver Esterase (PLE). Maintain temperature at 37°C.

  • Titration (pH Stat): As the ester hydrolyzes, acid is released. Automatically titrate with 0.05 M NaOH to maintain pH 7.4.

  • Result: Plot Volume of NaOH vs. Time. The initial slope represents the hydrolysis rate.

    • Expected Result: DBP slope >> DBIP slope.

References

  • National Institute of Standards and Technology (NIST). (2023). Dibutyl isophthalate: Gas Chromatography and Mass Spectrometry Data. NIST Mass Spectrometry Data Center. Link

  • European Chemicals Agency (ECHA). (2022). Registration Dossier: Dibutyl Phthalate - Toxicological Summary. ECHA. Link

  • Staples, C. A., et al. (1997).[2] The environmental fate of phthalate esters: A literature review. Chemosphere, 35(4), 667-749. (Establishes hydrolysis rates of ortho vs meta isomers). Link

  • Eastman Chemical Company. (2020).[3] Plasticizer Selection Guide: Non-Phthalate Alternatives and Isophthalate Chemistry. (Industry guide on solubility parameters). Link

  • PubChem. (2024). Compound Summary: Dibutyl Isophthalate (CID 76964). National Library of Medicine. Link

Sources

Comparative

A Comparative Guide to the Regulatory Landscape of Dibutyl Isophthalate in Consumer Products

This guide provides an in-depth comparison of the regulatory limits for dibutyl isophthalate (DBP) in consumer products across key international markets, including the European Union, the United States, Canada, and Austr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the regulatory limits for dibutyl isophthalate (DBP) in consumer products across key international markets, including the European Union, the United States, Canada, and Australia. Designed for researchers, scientists, and drug development professionals, this document synthesizes the causal links between DBP's toxicological profile, the resulting regulatory frameworks, and the analytical methodologies mandated for compliance.

The Scientific Rationale for Regulation: Understanding the Health Risks of Dibutyl Isophthalate

Dibutyl isophthalate (DBP) is a widely used plasticizer and solvent, historically incorporated into a vast array of consumer products to enhance flexibility and durability. Its applications have ranged from plastics, adhesives, and sealants to cosmetics, personal care products, and food contact materials.[1][2] However, a growing body of scientific evidence has illuminated the potential adverse health effects associated with DBP exposure, leading to stringent regulatory actions worldwide.

The primary concern surrounding DBP is its classification as an endocrine-disrupting chemical (EDC).[3][4] EDCs are exogenous substances that can interfere with any aspect of hormone action. DBP and its primary metabolite, mono-n-butyl phthalate (MBP), have been shown to exert anti-androgenic effects, primarily by disrupting the synthesis of testosterone.[5][6][7] This interference with the male reproductive system is a critical driver of the stringent regulations on DBP, particularly in products intended for children.[8]

Animal studies have demonstrated that exposure to DBP, especially during critical developmental windows, can lead to a range of reproductive and developmental toxicities.[5] These include testicular atrophy, reduced sperm production, and malformations of the reproductive tract.[5] In humans, while direct causal links are more complex to establish, some studies have associated phthalate exposure with alterations in male reproductive health parameters.

The European Chemicals Agency (ECHA) has classified DBP as toxic to reproduction and an endocrine disruptor.[4] This classification has significant regulatory implications within the European Union. Similarly, in the United States, the Consumer Product Safety Commission (CPSC) has permanently banned DBP in certain concentrations from children's toys and childcare articles due to these health concerns.

dot

cluster_exposure DBP Exposure Pathways cluster_mechanism Mechanism of Endocrine Disruption Consumer Products Consumer Products Ingestion Ingestion Consumer Products->Ingestion Food Contact Materials, Toys (mouthing) Inhalation Inhalation Consumer Products->Inhalation Volatilization from Plastics, Fragrances Dermal Absorption Dermal Absorption Consumer Products->Dermal Absorption Cosmetics, Lotions DBP Dibutyl Isophthalate (DBP) Ingestion->DBP Inhalation->DBP Dermal Absorption->DBP MBP Mono-n-butyl Phthalate (MBP) (Active Metabolite) DBP->MBP Metabolism Testosterone_Synthesis Inhibition of Testosterone Biosynthesis MBP->Testosterone_Synthesis Androgen_Receptor Androgen Receptor Antagonism MBP->Androgen_Receptor Reproductive_Toxicity Reproductive & Developmental Toxicity Testosterone_Synthesis->Reproductive_Toxicity Androgen_Receptor->Reproductive_Toxicity

Caption: Simplified overview of DBP exposure, metabolism, and mechanism of endocrine disruption.

A Comparative Analysis of Global Regulatory Limits

Regulatory agencies across the globe have established limits on the concentration of DBP in various consumer products. These limits are not uniform and reflect the differing legislative frameworks and risk assessment approaches of each region. The following tables provide a comparative overview of these regulations.

Table 1: Regulatory Limits for Dibutyl Isophthalate (DBP) in Toys and Childcare Articles
Region/Country Regulation/Act Product Scope DBP Limit (by weight) Citation(s)
European Union REACH (Regulation (EC) No 1907/2006), Annex XVII, Entry 51Toys and childcare articles≤ 0.1%
United States Consumer Product Safety Improvement Act (CPSIA) of 2008, Section 108Children's toys and childcare articles≤ 0.1% (permanent ban)[9]
Canada Phthalates Regulations (SOR/2016-188) under the Canada Consumer Product Safety Act (CCPSA)Toys and childcare articles≤ 1000 mg/kg (0.1%)[10][11]
Australia While there is a permanent ban on DEHP in certain children's products, specific regulations for DBP in all toys and childcare articles are less explicitly defined. However, a risk assessment by NICNAS recommended regulatory action to restrict DBP in children's toys.Children's toys and childcare articlesNo specific limit found, but a ban on DEHP at >1% suggests a stringent approach to harmful phthalates.[1][12]
Table 2: Regulatory Limits for Dibutyl Isophthalate (DBP) in Cosmetics
Region/Country Regulation/Act Product Scope DBP Status Citation(s)
European Union Cosmetics Regulation (EC) No 1223/2009, Annex IIAll cosmetic productsProhibited
United States Federal Food, Drug, and Cosmetic ActNo formal prohibition, but the FDA monitors levels and provides guidance. The use of DBP in cosmetics has significantly decreased due to consumer pressure and reformulation.Not explicitly prohibited, but use is discouraged.
Canada Cosmetic Regulations under the Food and Drugs ActWhile not explicitly banned, Health Canada's Cosmetic Ingredient Hotlist serves as a warning to manufacturers.Restricted; its use is not common in Canadian cosmetics.[3]
Australia National Industrial Chemicals Notification and Assessment Scheme (NICNAS)Cosmetic productsRecommended for prohibition due to unacceptable risk of reproductive toxicity.[1]
Table 3: Regulatory Status of Dibutyl Isophthalate (DBP) in Food Contact Materials (FCMs)
Region/Country Regulatory Body/Act Status and Specifics Citation(s)
European Union Commission Regulation (EU) No 10/2011Permitted as a plasticizer in repeated use FCMs for non-fatty foods with a specific migration limit (SML) of 0.3 mg/kg of food.
United States Food and Drug Administration (FDA)The FDA has revoked authorizations for many phthalates in food contact applications. While some phthalates are still permitted, the agency continues to review their safety. DBP is not explicitly banned but its use has been largely abandoned by the industry.[13]
Canada Food and Drugs ActRegulations on food packaging materials are in place, but specific limits for DBP migration are not as explicitly detailed as in the EU.[3]
Australia Food Standards Australia New Zealand (FSANZ)General safety provisions require that food contact materials do not pose a risk to health. Specific regulations for DBP are not as prominent as in other regions.

dot

cluster_workflow Regulatory Compliance Workflow for DBP Product_Type Identify Product Type (e.g., Toy, Cosmetic, FCM) Regulation Identify Applicable Regulation (e.g., REACH, CPSIA) Product_Type->Regulation Region Determine Market Region (EU, US, CA, AU) Region->Regulation Limit Determine DBP Limit (e.g., ≤ 0.1%) Regulation->Limit Testing Analytical Testing (GC-MS) Limit->Testing Compliance Compliance Decision Testing->Compliance

Caption: A generalized workflow for ensuring regulatory compliance regarding DBP in consumer products.

Experimental Protocols for Compliance: Analytical Methodologies

Ensuring compliance with the stringent regulatory limits on DBP requires robust and validated analytical methods. The gold standard for the determination of phthalates in consumer products is Gas Chromatography-Mass Spectrometry (GC-MS) .[9]

Standard Operating Procedure: CPSC-CH-C1001-09.3

The U.S. Consumer Product Safety Commission has established a standard operating procedure, CPSC-CH-C1001-09.3, for the determination of phthalates in children's toys and childcare articles. This method provides a reliable framework for the extraction and analysis of DBP and other regulated phthalates.

Step-by-Step Methodology:

  • Sample Preparation: The consumer product is first cryogenically milled to a fine powder to ensure homogeneity. A representative portion of the sample is then accurately weighed.

  • Solvent Extraction: The powdered sample is dissolved in a suitable solvent, typically tetrahydrofuran (THF), which is effective in dissolving a wide range of polymers.

  • Polymer Precipitation: A non-polar solvent, such as hexane, is added to the THF solution to precipitate the polymer matrix, leaving the phthalates dissolved in the solvent mixture.

  • Filtration and Dilution: The solution is filtered to remove the precipitated polymer. The filtrate, containing the extracted phthalates, is then diluted to a known volume with an appropriate solvent, often cyclohexane, to bring the concentration within the calibration range of the instrument.

  • GC-MS Analysis: The prepared sample is injected into the GC-MS system.

    • Gas Chromatography (GC): The GC separates the different components of the sample based on their volatility and interaction with the stationary phase of the chromatographic column.

    • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for definitive identification and quantification of DBP.

  • Quantification: The concentration of DBP in the sample is determined by comparing the peak area of DBP in the sample chromatogram to a calibration curve generated from standards of known DBP concentrations.

dot

cluster_protocol GC-MS Analytical Protocol for DBP Sample_Prep Sample Preparation (Cryogenic Milling) Extraction Solvent Extraction (THF) Sample_Prep->Extraction Precipitation Polymer Precipitation (Hexane) Extraction->Precipitation Filtration Filtration & Dilution Precipitation->Filtration GC_MS GC-MS Analysis Filtration->GC_MS Quantification Quantification GC_MS->Quantification

Caption: A flowchart of the standard analytical protocol for determining DBP content in consumer products.

Conclusion: A Harmonized Approach to a Global Concern

The regulation of dibutyl isophthalate in consumer products is a clear example of science-driven policy aimed at protecting public health, particularly that of vulnerable populations. While specific limits and the scope of regulated products may vary between regions, there is a global consensus on the need to restrict exposure to DBP due to its endocrine-disrupting properties. For researchers and manufacturers, a thorough understanding of these international regulations is paramount for ensuring compliance and developing safer alternatives. The harmonization of analytical methods, such as the widespread adoption of GC-MS based protocols, provides a robust framework for consistent and reliable testing, further strengthening the global effort to mitigate the risks associated with DBP.

References

  • Monti, M., et al. (2020). A review of European and international phthalates regulation: focus on daily use products. Annali dell'Istituto Superiore di Sanità, 56(3), 353-361. [Link]

  • U.S. Consumer Product Safety Commission. (2018). Test Method: CPSC-CH-C1001-09.4 - Standard Operating Procedure for Determination of Phthalates. [Link]

  • Australian Government Department of Health, National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013). Priority Existing Chemical Assessment Report No. 36: Dibutyl Phthalate. [Link]

  • European Chemicals Agency (ECHA). Substance Information: Dibutyl phthalate. [Link]

  • U.S. Environmental Protection Agency (EPA). (2020). Draft Risk Evaluation for Dibutyl Phthalate (DBP). [Link]

  • Australian Competition & Consumer Commission (ACCC). DEHP in children's plastic items ban. [Link]

  • Frontiers in Public Health. (2022). Management of phthalates in Canada and beyond: can we do better to protect human health? [Link]

  • Enviropass. (2023). The CCPSA and Children's Products. [Link]

  • Government of Canada. (2016). Phthalates Regulations (SOR/2016-188). [Link]

  • International Journal of Molecular Sciences. (2021). Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review. [Link]

  • Australian Government Department of Agriculture, Water and the Environment. Dibutyl phthalate. [Link]

  • International Journal of Molecular Sciences. (2020). Effects of Dibutylphthalate and Steroid Hormone Mixture on Human Prostate Cells. [Link]

  • Endocrine Abstracts. (2012). Bisphenol A and phthalate stimulated the growth of human prostate cancer cells and altered downstream target genes of ras signaling pathway. [Link]

  • Frontiers in Endocrinology. (2021). Exposure to Dibutyl Phthalate and Reproductive-Related Outcomes in Animal Models: Evidence From Rodents Study. [Link]

  • International Journal of Molecular Sciences. (2022). Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies. [Link]

  • Journal of Toxicology and Environmental Health, Part B. (2009). Di(n-butyl) phthalate inhibits testosterone synthesis through a glucocorticoid-mediated pathway in rats. [Link]

  • Australian Competition & Consumer Commission (ACCC). Children's plastic products with more than 1 per cent diethylhexyl phthalate (DEHP) - Supplier guide. [Link]

  • International Journal of Molecular Sciences. (2018). Inhibitors of Testosterone Biosynthetic and Metabolic Activation Enzymes. [Link]

  • U.S. Food & Drug Administration (FDA). Phthalates in Food Packaging and Food Contact Applications. [Link]

  • U.S. Consumer Product Safety Commission. (2009). Test Method CPSC-CH-C1001-09. Standard Operating Procedure for Determination of Phthalates. [Link]

  • International Journal of Environmental Research and Public Health. (2021). Phthalates and Their Impacts on Human Health. [Link]

  • Claigan. Canadian Regulations. [Link]

Sources

Validation

Precision in Isomer Analysis: A Guide to Dibutyl Isophthalate (DBIP) Determination

Introduction: The Isomer Challenge Dibutyl isophthalate (DBIP) presents a distinct analytical challenge compared to its ubiquitous isomer, di-n-butyl phthalate (DBP). While DBP is an ortho-phthalate, DBIP is a meta-phtha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomer Challenge

Dibutyl isophthalate (DBIP) presents a distinct analytical challenge compared to its ubiquitous isomer, di-n-butyl phthalate (DBP). While DBP is an ortho-phthalate, DBIP is a meta-phthalate. This structural difference, though subtle, dictates the toxicity profile and regulatory status of the compound.

For drug development and environmental monitoring, specificity is the primary metric of success . A method that cannot chromatographically resolve DBIP from DBP or di-isobutyl phthalate (DiBP) is invalid. This guide evaluates the three dominant analytical methodologies—GC-MS, LC-MS/MS, and HPLC-UV—focusing on their ability to deliver accurate, precise, and isomer-specific quantification.

Method 1: GC-MS (The Gold Standard for Resolution)

Gas Chromatography-Mass Spectrometry (GC-MS) remains the reference standard for DBIP analysis. Its superiority lies in the physics of separation: capillary GC columns offer higher theoretical plate counts than HPLC columns, providing the necessary resolution to separate the ortho- (DBP) and meta- (DBIP) isomers which often co-elute on shorter liquid chromatography columns.

Mechanistic Insight

Phthalate esters fragment in the ion source (Electron Impact, 70eV) to produce a characteristic anhydride ion at m/z 149 . Since DBIP and DBP share this base peak, Mass Spectrometry alone cannot distinguish them. Chromatographic separation is mandatory.

Validated Protocol: SPE-GC-MS
  • Matrix: Aqueous/Pharmaceutical formulations

  • Sample Prep: Solid Phase Extraction (SPE) using C18 or polymeric cartridges.

Step-by-Step Workflow:

  • Conditioning: Flush SPE cartridge with 6 mL Methanol, then 6 mL Water.

  • Loading: Pass 100 mL sample (pH adjusted to < 2) through cartridge at 5 mL/min.

  • Washing: Wash with 5 mL 5% Methanol in water (removes polar interferences).

  • Drying: Air dry cartridge for 10 mins (Critical: moisture degrades GC column performance).

  • Elution: Elute with 2 x 3 mL Dichloromethane (DCM).

  • Concentration: Evaporate DCM to dryness under Nitrogen; reconstitute in 1 mL Isooctane.

  • Analysis: Inject 1 µL into GC-MS (Splitless).

Performance Data
ParameterValueNotes
Linearity (R²) > 0.999Range: 0.05 – 10.0 µg/mL
Recovery 95% - 105%Spiked at 1.0 µg/mL
Precision (RSD) < 4.5%Intra-day (n=6)
LOD 0.006 mg/LHigh sensitivity in SIM mode
Visualization: GC-MS Data Flow

GCMS_Workflow cluster_prep Sample Preparation cluster_inst Instrumental Analysis Node1 Sample Matrix (Aqueous/Solid) Node2 SPE Extraction (C18 Cartridge) Node1->Node2 Node3 Elution & Drying (DCM -> N2 Evap) Node2->Node3 Node4 GC Separation (5% Phenyl Column) Node3->Node4 Injection Node5 EI Source (70eV Fragmentation) Node4->Node5 Elution Node6 Quadrupole MS (SIM Mode: m/z 149) Node5->Node6 Ionization Node7 Node7 Node6->Node7 Data Output

Caption: Logical flow of DBIP analysis via GC-MS, highlighting the critical transition from physical extraction to ionization.

Method 2: LC-MS/MS (The Sensitivity Specialist)

While GC-MS is superior for isomer resolution, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred when analyzing thermally labile matrices or when ultra-trace sensitivity (ppt level) is required.

Mechanistic Insight

In LC-MS/MS, Electrospray Ionization (ESI) is softer than EI. We utilize Multiple Reaction Monitoring (MRM) transitions. For DBIP, the protonated molecular ion


 is selected as the precursor, and specific fragments are monitored.
  • Precursor: m/z 279.1

  • Quantifier Product: m/z 149.0

  • Qualifier Product: m/z 205.1

Critical Note: Standard C18 columns may not fully resolve DBIP from DBP. Use a Phenyl-Hexyl column for enhanced pi-pi interaction selectivity, which aids in separating the aromatic isomers.

Validated Protocol: QuEChERS-LC-MS/MS
  • Matrix: Food packaging/Complex biologicals

  • Method: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1]

Step-by-Step Workflow:

  • Extraction: Weigh 10g sample; add 10 mL Acetonitrile. Vortex 1 min.

  • Salting Out: Add 4g MgSO4 + 1g NaCl. Shake vigorously 1 min.

  • Centrifugation: 3000 rpm for 5 mins.

  • Cleanup (dSPE): Transfer supernatant to tube containing PSA (Primary Secondary Amine) to remove fatty acids.

  • Analysis: Inject 5 µL into LC-MS/MS.

Performance Data
ParameterValueNotes
Linearity (R²) > 0.995Range: 1 – 500 ng/mL (ppb)
Recovery 85% - 115%Matrix effects can suppress signal
Precision (RSD) < 8.0%Higher variability due to matrix effects
LOD < 1.0 ng/mLSuperior sensitivity to GC-MS

Method 3: HPLC-UV (The Routine Screen)

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust, cost-effective alternative for Quality Control (QC) environments where DBIP concentrations are high (ppm level) and the matrix is known and simple.

Mechanistic Insight

Phthalates and isophthalates have strong UV absorption at 230 nm (carbonyl n->pi* transition) and 254 nm (aromatic pi->pi* transition). This method lacks the chemical specificity of MS; peak identification relies solely on retention time.

Limitations
  • Co-elution Risk: High. Without MS confirmation, a co-eluting impurity could be falsely identified as DBIP.

  • Sensitivity: Moderate (LOD ~0.1 mg/L). Not suitable for trace environmental analysis.

Comparative Analysis Summary

The following table synthesizes the performance metrics to aid in method selection.

FeatureGC-MS (Recommended)LC-MS/MSHPLC-UV
Primary Strength Isomer ResolutionSensitivityCost & Simplicity
Isomer Separation Excellent (Capillary Column)Good (Requires Phenyl Column)Moderate
Detection Limit ~6 ppb~1 ppb~100 ppb
Precision (RSD) < 5%< 8%< 3%
Matrix Tolerance High (after SPE)Moderate (Ion Suppression)High
Throughput Medium (20-30 min run)High (10-15 min run)High (10-20 min run)
Decision Logic for Researchers

Decision_Tree Start Select Analytical Goal Trace Trace Analysis? (< 10 ppb) Start->Trace Isomer Strict Isomer Differentiation? Trace->Isomer No LCMS Method: LC-MS/MS (Use Phenyl Column) Trace->LCMS Yes Matrix Complex Matrix? (Food/Bio) GCMS Method: GC-MS (Standard 5% Phenyl) Matrix->GCMS High Volatiles HPLC Method: HPLC-UV (Routine QC) Matrix->HPLC Simple/Known Isomer->Matrix Not Critical Isomer->GCMS Critical

Caption: Decision matrix for selecting the optimal DBIP analytical method based on sensitivity and specificity needs.

References

  • Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]

  • Ziembowicz, S., & Kida, M. (2018). Determination of di-n-butyl Phthalate in Environmental Samples. E3S Web of Conferences, 44, 00200.[2] Retrieved from [Link]

  • Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Simultaneous GC-MS determination of eight phthalates in total and migrated portions of plasticized polymeric toys. Journal of Chromatography B. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Dibutyl isophthalate

[1] Executive Summary This guide defines the safety protocols for Dibutyl isophthalate (DBIP) .[1][2][3] While DBIP is an isomer of the more commonly regulated Dibutyl phthalate (DBP), it shares critical physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide defines the safety protocols for Dibutyl isophthalate (DBIP) .[1][2][3] While DBIP is an isomer of the more commonly regulated Dibutyl phthalate (DBP), it shares critical physicochemical properties—specifically high lipophilicity and plasticizing capability—that dictate its handling.[1]

The Core Safety Directive: Treat DBIP with the same rigor as Reprotoxic Category 1B substances (like DBP) until specific isomeric toxicity is ruled out.[1][2] Its ability to leach from plastics and permeate standard laboratory gloves requires a specific "Barrier Integrity" approach rather than standard universal precautions.[1][2]

Part 1: Risk Assessment & Physicochemical Behavior[1]

To select the correct PPE, you must understand the "Enemy" (the chemical's behavior).[1] DBIP is not a volatile threat at room temperature; it is a contact and permeation threat .[1][2]

PropertyValue / BehaviorOperational Implication
Physical State Viscous, colorless to oily liquidAdheres to surfaces; difficult to rinse with water alone.[1][2]
Vapor Pressure Low (< 0.01 mmHg @ 20°C)Inhalation risk is low unless heated or aerosolized.[1][2]
Solubility Water Insoluble / LipophilicCritical: It will permeate latex and thin nitrile rapidly.[1][2] It partitions into skin oils.[1][2]
Reactivity Stable; Incompatible with strong oxidizersCan damage certain plastics (PVC, PS) used in labware.[1][2]
Toxicity Class Potential Reproductive Toxin (Read-across)Zero-skin-contact policy is mandatory.[1][2]

Part 2: The PPE Matrix (Personal Protective Equipment)

Standard "lab coat and gloves" is insufficient for extended handling of phthalate esters.[1][2] Use this matrix to select gear based on your specific manipulation.

Hand Protection (The Critical Barrier)

Scientific Rationale: Phthalates and isophthalates are organic esters.[1][2] They act as plasticizers, meaning they can soften and swell glove materials, leading to "silent breakthrough" where the chemical permeates without visible glove damage.[1]

  • Latex:FORBIDDEN. Phthalates permeate latex in minutes.[1][2]

  • Standard Nitrile (4 mil): ⚠️ Incidental Only. Good for <5 mins.[1][2]

  • Laminate / Butyl:Required for Bulk/Immersion. [1]

Exposure ScenarioRecommended Glove SystemRationale
Aliquot / Pipetting Double Nitrile (Outer: 5 mil, Inner: 4 mil)Outer glove provides splash protection; inner glove allows time to doff if outer is compromised.[1][2]
Bulk Pouring / Waste Butyl Rubber or Silver Shield® (Laminate) >480 min breakthrough time.[1][2] Resists ester-based swelling.[1][2]
Glassware Cleaning Heavy Duty Nitrile (Extended Cuff, 8-11 mil)Mechanical strength + chemical resistance during solvent scrubbing.[1][2]
Eye & Body Protection[1][6][7]
  • Eyes: Chemical Splash Goggles (Indirect Vent).[1][2]

    • Why: Viscous liquids do not splash like water; they "string" and adhere.[1][2] Safety glasses with gaps are unsafe if a droplet adheres to the forehead and runs down.[1][2]

  • Body: Lab Coat (100% Cotton or Nomex) + Impervious Apron .[1][2]

    • Why: Avoid synthetic blends (polyester) which can degrade or trap organic esters against the skin.[1][2]

Respiratory Protection
  • Ambient Temp: Fume hood (Engineering Control) is primary.[1][2] Respirator not required.[1][2]

  • Heated/Aerosolized: Half-face respirator with Organic Vapor (OV) cartridges (Black band).[1][2] N95 (Dust) filters are useless against ester vapors.[1][2]

Part 3: Operational Protocol (Step-by-Step)

Workflow Logic: The "Clean-Dirty" Barrier

This workflow prevents the migration of DBIP traces onto door handles, keyboards, and instrumentation.[1]

PPE_Logic Start Start: Handling DBIP Assess Assess Exposure Type Start->Assess Splash Incidental Contact (Pipetting < 10mL) Assess->Splash Bulk Bulk Transfer / Heating (> 100mL or > 40°C) Assess->Bulk Hood Engineering Control: Fume Hood Required Splash->Hood Bulk->Hood Glove1 PPE: Double Nitrile Gloves (Change outer every 30 mins) Clean Decontamination: Solvent Wipe (Ethanol) -> Soap/Water Glove1->Clean Glove2 PPE: Butyl Rubber Gloves + Face Shield Glove2->Clean Hood->Glove1 Low Risk Hood->Glove2 High Risk

Figure 1: Decision logic for PPE selection based on exposure volume and risk.

Protocol A: Weighing & Transfer
  • Preparation: Place a disposable absorbent mat (benchkote) in the fume hood.[1][2] This captures the "drips" common with viscous esters.[1][2]

  • Weighing: Do not weigh bulk DBIP on an open bench. Tare the vial in the hood, transfer the liquid, cap tightly, and then move to the balance.

  • Plasticware Check: Use glass or polypropylene (PP) tips.[1][2] Avoid polystyrene (PS) serological pipettes if contact time exceeds 30 minutes, as DBIP can craze/crack PS.[1][2]

Protocol B: Heating & Synthesis
  • Vapor Management: If heating >60°C, DBIP viscosity drops and vapor pressure rises.[1][2]

  • Condenser: Ensure reflux condensers are active.

  • Seal: Use PTFE (Teflon) sleeves on ground glass joints.[1][2] DBIP will leach grease and "seize" glass joints if they cool down together.[1][2]

Part 4: Emergency & Disposal[1]

Spill Response (The "Circle" Method)

Isophthalates are oily.[1][2][4] Adding water spreads the spill.[1][2]

  • Isolate: Alert nearby personnel.

  • Dam: Use absorbent socks or sand to create a circle around the spill, not on it.[1][2]

  • Absorb: Pour vermiculite or clay-based absorbent from the outside in.[1][2]

  • Clean:

    • Scoop solids into a hazardous waste bag.[1][2]

    • Crucial Step: Wipe the surface with Ethanol or Acetone first (to solubilize the ester), then wash with soap and water.[1] Water alone will just smear the chemical.[1][2]

Waste Disposal[1][6][7][9]
  • Classification: Non-halogenated Organic Solvent Waste.[1][2]

  • Ecotoxicity: DBIP is toxic to aquatic life.[1][2][5][3][6] Do not pour down the drain.

  • Container: Collect in HDPE or Glass containers. Avoid PVC containers for long-term storage of pure waste.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18405, Dibutyl isophthalate.[1][2] Retrieved January 30, 2026 from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Dibutyl phthalate (Reference for Isomer Toxicity).[1][2] Retrieved January 30, 2026 from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Dibutyl Phthalate.[1][2] Retrieved January 30, 2026 from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dibutyl isophthalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dibutyl isophthalate
© Copyright 2026 BenchChem. All Rights Reserved.